molecular formula C5H11NO2 B556511 5-Aminovaleric acid CAS No. 660-88-8

5-Aminovaleric acid

Katalognummer: B556511
CAS-Nummer: 660-88-8
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: JJMDCOVWQOJGCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Aminovaleric acid (5-AVA), with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol, is a white, crystalline powder . It is a non-proteinogenic amino acid that serves as a versatile platform chemical in industrial biotechnology and a subject of interest in metabolic research. A significant area of investigation involves its role in the gut microbiome. Recent research has identified 5-AVA as a metabolite produced by the gut bacterium Fusobacterium mortiferum . Studies suggest that this metabolite can inhibit the expression of the tumor suppressor DKK2, thereby activating the Wnt/β-catenin signaling pathway, which may lead to enhanced proliferation of colorectal cancer cells, particularly in the context of obesity . From an industrial perspective, 5-AVA is a valuable precursor for synthesizing bioplastics, such as Nylon 5 and Nylon 56, offering a sustainable alternative to petrochemical-derived materials . Efficient bio-based production pathways from renewable feedstocks like L-Lysine and agricultural residues (e.g., rice straw hydrolysate) have been established in engineered strains of Escherichia coli and Corynebacterium glutamicum , highlighting its potential in the biorefinery process . It can also be coproduced with δ-valerolactam, another key monomer for polyamides . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-aminopentanoic acid
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InChI

InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)
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InChI Key

JJMDCOVWQOJGCB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO2
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Related CAS

627-95-2 (hydrochloride)
Record name 5-Aminovaleric acid
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DSSTOX Substance ID

DTXSID70216212
Record name 5-Aminovaleric acid
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Molecular Weight

117.15 g/mol
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Physical Description

Solid
Record name 5-Aminopentanoic acid
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Solubility

1000 mg/mL at 20 °C
Record name 5-Aminopentanoic acid
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CAS No.

660-88-8
Record name 5-Aminovaleric acid
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Melting Point

157.5 °C
Record name 5-Aminopentanoic acid
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Foundational & Exploratory

Microbial Biosynthesis of 5-Aminovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminovaleric acid (5-AVA) is a valuable C5 platform chemical with applications in the synthesis of bioplastics like nylon 5, as well as other valuable chemicals such as δ-valerolactam, glutarate, 5-hydroxyvalerate, and 1,5-pentanediol.[1][2] The growing demand for sustainable alternatives to petroleum-based products has spurred significant research into the microbial biosynthesis of 5-AVA. This technical guide provides an in-depth overview of the core biosynthetic pathways for 5-AVA production in microorganisms, focusing on engineered routes from L-lysine. It includes quantitative data from various studies, detailed experimental protocols for key enzymes, and visualizations of the metabolic pathways.

Core Biosynthesis Pathways from L-Lysine

Microorganisms have been engineered to produce this compound primarily from L-lysine, a readily available fermentation product.[1] Four major biosynthetic routes have been established and optimized, each with distinct enzymatic steps and intermediates.

The DavBA Pathway from Pseudomonas putida

This natural pathway from Pseudomonas putida involves a two-step enzymatic conversion of L-lysine to 5-AVA.[1][3][4]

  • Step 1: L-lysine is oxidized to 5-aminovaleramide by L-lysine 2-monooxygenase (DavB).[1][4]

  • Step 2: 5-aminovaleramide is then hydrolyzed to 5-AVA by δ-aminovaleramidase (DavA).[1][4]

This pathway has been successfully expressed in industrial microorganisms like Escherichia coli and Corynebacterium glutamicum for 5-AVA production.[5][6]

DavBA Pathway L-Lysine L-Lysine 5-Aminovaleramide 5-Aminovaleramide L-Lysine->5-Aminovaleramide DavB (L-lysine 2-monooxygenase) 5-AVA 5-AVA 5-Aminovaleramide->5-AVA DavA (δ-aminovaleramidase)

The DavBA pathway for 5-AVA biosynthesis.
The L-lysine α-Oxidase (RaiP) Pathway

This pathway utilizes L-lysine α-oxidase (RaiP), an enzyme found in organisms like the fungus Trichoderma viride and the fish Scomber japonicus.[3][7][8] RaiP catalyzes the oxidative deamination of L-lysine to 2-keto-6-aminocaproate (2K6AC). In the presence of hydrogen peroxide (a byproduct of the RaiP reaction), 2K6AC can be non-enzymatically converted to 5-AVA.[3]

RaiP Pathway L-Lysine L-Lysine 2-Keto-6-aminocaproate 2-Keto-6-aminocaproate L-Lysine->2-Keto-6-aminocaproate RaiP (L-lysine α-oxidase) 5-AVA 5-AVA 2-Keto-6-aminocaproate->5-AVA H₂O₂

The L-lysine α-oxidase (RaiP) pathway.
The Cadaverine-Mediated Pathway

This pathway involves the initial decarboxylation of L-lysine to cadaverine, which is then converted to 5-AVA through a series of enzymatic reactions.[3][4]

  • Step 1: L-lysine is decarboxylated to cadaverine by L-lysine decarboxylase (LdcC or CadA).[3][4]

  • Step 2: Cadaverine is converted to 5-aminopentanal through the action of either a putrescine transaminase (PatA) or a monooxygenase putrescine oxidase (Puo).[3][4]

  • Step 3: 5-aminopentanal is oxidized to 5-AVA by a γ-aminobutyraldehyde dehydrogenase (PatD).[3][4]

Cadaverine-Mediated Pathway cluster_0 Option 1 cluster_1 Option 2 Cadaverine Cadaverine 5-Aminopentanal_A 5-Aminopentanal Cadaverine->5-Aminopentanal_A PatA (Putrescine transaminase) 5-Aminopentanal_B 5-Aminopentanal Cadaverine->5-Aminopentanal_B Puo (Putrescine oxidase) 5-AVA 5-AVA 5-Aminopentanal_A->5-AVA PatD (γ-aminobutyraldehyde dehydrogenase) 5-Aminopentanal_B->5-AVA PatD (γ-aminobutyraldehyde dehydrogenase) L-Lysine L-Lysine L-Lysine->Cadaverine LdcC/CadA (L-lysine decarboxylase)

The cadaverine-mediated pathway for 5-AVA biosynthesis.
The Artificial Pathway via 2-Keto-6-Aminocaproate

This engineered pathway is a multi-step enzymatic cascade that provides a highly efficient route from L-lysine to 5-AVA.[4][9]

  • Step 1: L-lysine α-oxidase (RaiP) from Scomber japonicus converts L-lysine to 2-keto-6-aminocaproate (2K6AC).[4][9]

  • Step 2: α-ketoacid decarboxylase (KivD) from Lactococcus lactis decarboxylates 2K6AC to 5-aminopentanal.[4][9][10]

  • Step 3: Aldehyde dehydrogenase (PadA) from Escherichia coli oxidizes 5-aminopentanal to 5-AVA.[4][9]

  • Accessory Enzyme: Catalase (KatE) is often co-expressed to decompose the hydrogen peroxide generated by RaiP, which can be toxic to the cells.[4][9]

Artificial Pathway L-Lysine L-Lysine 2-Keto-6-aminocaproate 2-Keto-6-aminocaproate L-Lysine->2-Keto-6-aminocaproate RaiP (S. japonicus) H₂O₂ H₂O₂ 5-Aminopentanal 5-Aminopentanal 2-Keto-6-aminocaproate->5-Aminopentanal KivD (L. lactis) 5-AVA 5-AVA 5-Aminopentanal->5-AVA PadA (E. coli) H₂O + O₂ H₂O + O₂ H₂O₂->H₂O + O₂ KatE (Catalase)

An artificial pathway for 5-AVA biosynthesis.

Pathways from Other Precursors

While L-lysine is the most common precursor for microbial 5-AVA production, other potential starting materials have been considered.

  • D-Lysine: A comprehensive review of the scientific literature did not yield significant information on established biosynthetic pathways for this compound starting from D-lysine in microorganisms.

  • Acetyl-CoA and Malonyl-CoA: Similarly, there is currently no direct, established biosynthetic pathway reported in the literature for the de novo synthesis of this compound from acetyl-CoA and malonyl-CoA in microorganisms. The biosynthesis of these precursors is central to fatty acid synthesis.[11][12]

Quantitative Data on 5-AVA Production

The following tables summarize the quantitative data for 5-AVA production in engineered E. coli and C. glutamicum through various pathways and cultivation strategies.

Table 1: 5-AVA Production in Engineered Escherichia coli

PathwayStrainCultivation MethodTiter (g/L)Yield (mol/mol)Reference(s)
DavBABL-22A-RB-YBWhole-cell biocatalysis (fed-batch)240.70.87[13]
DavBAWL3110Whole-cell biotransformation95.30.99[13]
RaiPEngineered E. coliWhole-cell catalysis (fed-batch)50.620.84[14]
ArtificialCJ06 (cadA knockout)Fed-batch biotransformation52.24-[4][9]

Table 2: 5-AVA Production in Engineered Corynebacterium glutamicum

PathwayStrainCultivation MethodTiter (g/L)Yield (g/g glucose)Reference(s)
DavBALYS-12 (gabT, lysE deleted)Fed-batch fermentation28-[6]
DavBAgabT mutantFed-batch fermentation33.10.1[5]
DavBAAVA-7Fed-batch fermentation46.50.34[15]
Cadaverine-mediatedEngineered C. glutamicumFermentation5.1-[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and advancing research in 5-AVA biosynthesis. Below are protocols for key enzymatic assays and fermentation procedures.

Enzyme Assays

1. L-lysine Decarboxylase (LdcI/CadA) Activity Assay (Colorimetric)

This assay measures the activity of L-lysine decarboxylase by quantifying the product, cadaverine.[16]

  • Principle: L-lysine and cadaverine react with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form TNP-lysine and TNP-cadaverine. TNP-cadaverine is soluble in toluene, while TNP-lysine remains in the aqueous phase. The amount of TNP-cadaverine is quantified spectrophotometrically.[16]

  • Reaction Mixture:

    • Enzyme solution

    • L-lysine solution

  • Procedure:

    • Incubate the enzyme with L-lysine at 37°C.

    • At specific time points, transfer aliquots to a stop solution.

    • Add TNBS solution and incubate at 42°C for 6 minutes.

    • Extract the TNP-cadaverine with toluene.

    • Measure the absorbance of the toluene phase at 340 nm.

  • Calculation: Determine the concentration of cadaverine produced using a standard curve.

2. Putrescine Oxidase (Puo) Activity Assay

This assay can be adapted for putrescine oxidase activity on cadaverine.[17]

  • Principle: The enzymatic oxidation of cadaverine produces 1-piperideine, which then reacts with o-aminobenzaldehyde (o-ABA) to form a colored dihydroquinazolinium adduct that can be measured spectrophotometrically.[17]

  • Reaction Mixture:

    • Purified enzyme (e.g., 0.1 mg/mL)

    • 100 mM Na/K phosphate buffer (pH 7.5)

    • 1 mM cadaverine

    • o-ABA

  • Procedure:

    • Perform the assay at 30°C.

    • Monitor the formation of the colored adduct over time by measuring the absorbance at the appropriate wavelength.

3. Aldehyde Dehydrogenase (PadA/PatD) Activity Assay

  • Principle: The activity of aldehyde dehydrogenase is determined by monitoring the reduction of NAD(P)+ to NAD(P)H at 340 nm.[18]

  • Reaction Mixture:

    • Enzyme solution

    • Buffer (e.g., potassium phosphate buffer)

    • NAD(P)+

    • Aldehyde substrate (e.g., 5-aminopentanal or γ-aminobutyraldehyde)

  • Procedure:

    • Combine the buffer, NAD(P)+, and enzyme in a cuvette.

    • Initiate the reaction by adding the aldehyde substrate.

    • Monitor the increase in absorbance at 340 nm over time.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H.

Fed-Batch Fermentation Protocol for 5-AVA Production in E. coli

This is a general protocol for high-density cell culture to maximize 5-AVA production.[4][9]

  • Fermentation Medium: A defined medium containing glucose, salts (e.g., MgSO₄, FeSO₄, (NH₄)₂SO₄), citric acid, and phosphate buffer.

  • Procedure:

    • Batch Phase: Grow the engineered E. coli strain in a fermenter at 30°C with pH controlled at 6.7-6.9 using NH₃·H₂O.

    • Induction: When the optical density (OD₆₀₀) reaches a desired level (e.g., 0.5), induce gene expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Fed-Batch Phase: After the initial glucose is depleted, feed a concentrated glucose solution to maintain a constant, low glucose concentration, thereby avoiding the formation of inhibitory byproducts.

    • Biotransformation: Add L-lysine to the culture for conversion to 5-AVA.

    • Monitoring: Regularly monitor cell density (OD₆₀₀), pH, dissolved oxygen, and the concentrations of glucose, L-lysine, and 5-AVA.

Quantification of 5-AVA by HPLC
  • Principle: 5-AVA in fermentation broth can be quantified using High-Performance Liquid Chromatography (HPLC).[19][20]

  • Method:

    • Sample Preparation: Centrifuge the fermentation broth to remove cells and filter the supernatant.

    • Derivatization (optional but common): Amino acids are often derivatized to enhance their detection. A common method involves reaction with dinitrogen trioxide to form α-hydroxy acid derivatives.[19]

    • Chromatography:

      • Column: A reverse-phase C18 column or an ion-exchange column like Aminex HPX-87H.[11][19]

      • Mobile Phase: An isocratic mobile phase, for example, 5 mM H₂SO₄.[19]

      • Detection: Refractive index (RI) detector or a UV detector after derivatization.

    • Quantification: Determine the concentration of 5-AVA by comparing the peak area to a standard curve of known 5-AVA concentrations.

Experimental Workflow for Engineered Strain Development

The development of a high-performance 5-AVA producing strain typically follows a systematic metabolic engineering workflow.

Experimental Workflow Pathway_Selection Pathway Selection and Enzyme Mining Gene_Synthesis Gene Synthesis and Codon Optimization Pathway_Selection->Gene_Synthesis Plasmid_Construction Plasmid Construction and Host Strain Selection Gene_Synthesis->Plasmid_Construction Expression_Optimization Expression Optimization (Promoters, RBS) Plasmid_Construction->Expression_Optimization Shake_Flask Shake Flask Cultivation and Initial Screening Expression_Optimization->Shake_Flask Metabolic_Engineering Metabolic Engineering (e.g., knockout of competing pathways) Shake_Flask->Metabolic_Engineering Fermentation_Optimization Fed-Batch Fermentation and Process Optimization Metabolic_Engineering->Fermentation_Optimization Product_Analysis Product Analysis (HPLC, GC-MS) Fermentation_Optimization->Product_Analysis

A typical workflow for developing 5-AVA producing strains.

Conclusion

The microbial production of this compound represents a promising avenue for the sustainable manufacturing of bioplastics and other valuable chemicals. Significant progress has been made in establishing and optimizing various biosynthetic pathways, primarily from L-lysine, in industrial workhorses like E. coli and C. glutamicum. The artificial pathway utilizing RaiP, KivD, and PadA has demonstrated particularly high efficiency. Future research will likely focus on further optimizing these pathways through protein engineering, enhancing host strain tolerance to 5-AVA, and developing more cost-effective fermentation and purification processes. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers aiming to contribute to this rapidly advancing field.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of 5-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminovaleric acid (5-AVA), also known as 5-aminopentanoic acid, is a naturally occurring ω-amino acid that serves as a versatile platform chemical and a metabolite in various biological systems. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) has prompted interest in its pharmacological potential.[1] This technical guide provides a comprehensive overview of the natural sources, occurrence, and associated biochemical pathways of this compound. The information is curated to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Natural Occurrence and Quantitative Data

This compound is found across different biological kingdoms, from microorganisms to plants and animals, primarily as a product of L-lysine metabolism. While its presence is widely reported, precise quantitative data in natural, unmodified organisms remains relatively sparse in publicly available literature. The following tables summarize the available quantitative information on the occurrence of 5-AVA and its related derivative, this compound betaine (5-AVAB).

Natural SourceOrganism/MatrixConcentration/AbundanceCitation(s)
Microorganisms Pseudomonas putidaWhile a known producer from L-lysine catabolism, specific intracellular or extracellular concentrations in wild-type strains are not readily available in the literature. Engineered strains can produce significant titers.[2]
Clostridium species (e.g., C. bifermentans, C. aminovalericum)Identified as a characteristic metabolic product, but specific concentrations in culture are not consistently reported.[3]
Plants Rice (Oryza sativa) seedlingsA 2.70-fold increase in this compound was observed in endophyte-infected seedlings compared to controls (relative quantification).[4][5]
Animals/Humans Human SalivaPresent as a normal metabolite, with elevated concentrations observed in patients with chronic periodontitis.[6]
Human PlasmaWhile 5-AVA is a known human metabolite, specific plasma concentration ranges are not well-documented in the reviewed literature.[6]

Table 1: Quantitative Data on the Occurrence of this compound in Natural Sources.

Natural SourceOrganism/MatrixConcentrationCitation(s)
Food Products Whole GrainsAssociated with the dietary intake of whole grains.[7][8]
Milk and MeatReported as a dietary source.[7]
Marine AlgaeFound in certain types used as foodstuffs.[7]
Human Metabolism Human Plasma148 ng/mL (Standard Deviation: 53.1 ng/mL)[9]

Table 2: Quantitative Data on the Occurrence of this compound Betaine (5-AVAB), a Derivative of 5-AVA.

Biosynthetic and Metabolic Pathways

This compound is primarily synthesized from the amino acid L-lysine through various microbial metabolic pathways. It can also act as a signaling molecule in mammalian systems due to its structural similarity to GABA.

Microbial Biosynthesis of this compound from L-Lysine

In microorganisms such as Pseudomonas putida, 5-AVA is a key intermediate in the catabolism of L-lysine. Several enzymatic routes have been identified and are being exploited for the biotechnological production of 5-AVA.

Microbial_Biosynthesis_of_5-AVA_from_L-Lysine cluster_dav Dav Pathway (Pseudomonas putida) cluster_stickland Stickland Reaction (Clostridium spp.) cluster_raiP L-Lysine α-oxidase Pathway L-Lysine_dav L-Lysine delta-Aminovaleramide δ-Aminovaleramide L-Lysine_dav->delta-Aminovaleramide DavB (Lysine 2-monooxygenase) 5-AVA_dav This compound delta-Aminovaleramide->5-AVA_dav DavA (δ-Aminovaleramidase) L-Proline L-Proline 5-AVA_stickland This compound L-Proline->5-AVA_stickland Proline Reductase L-Lysine_raiP L-Lysine 2-Keto-6-aminocaproate 2-Keto-6-aminocaproate L-Lysine_raiP->2-Keto-6-aminocaproate RaiP (L-Lysine α-oxidase) 5-AVA_raiP This compound 2-Keto-6-aminocaproate->5-AVA_raiP Oxidative decarboxylation

Microbial biosynthetic pathways of this compound from L-lysine.
This compound as a Weak GABA Agonist in Mammals

Due to its structural similarity to GABA, this compound can act as a weak agonist at GABA receptors, primarily the GABA-A receptor, which is a ligand-gated chloride ion channel. This interaction leads to an inhibitory postsynaptic potential.

5-AVA_as_GABA_Agonist 5-AVA This compound GABA_A_Receptor GABA-A Receptor 5-AVA->GABA_A_Receptor Binds to receptor Chloride_Channel_Opening Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel_Opening Induces conformational change Chloride_Influx Cl- Influx Chloride_Channel_Opening->Chloride_Influx Hyperpolarization Hyperpolarization of Postsynaptic Neuron Chloride_Influx->Hyperpolarization Inhibitory_Postsynaptic_Potential Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibitory_Postsynaptic_Potential

Signaling pathway of 5-AVA as a weak GABA-A receptor agonist.

Experimental Protocols

The extraction, identification, and quantification of this compound from natural sources typically involve chromatographic and spectroscopic techniques. The following sections outline generalized experimental workflows based on established methods for amino acid analysis.

Extraction and Quantification of 5-AVA from Bacterial Culture via HPLC-UV

This protocol describes a general procedure for the analysis of 5-AVA in a bacterial culture supernatant using pre-column derivatization with a UV-active agent, such as phenylisothiocyanate (PITC), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

HPLC_Workflow_for_5-AVA_in_Bacteria Start Bacterial Culture Centrifugation Centrifuge to pellet cells Start->Centrifugation Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection Derivatization Derivatize with PITC Supernatant_Collection->Derivatization HPLC_Analysis RP-HPLC with UV detection Derivatization->HPLC_Analysis Quantification Quantify using a standard curve HPLC_Analysis->Quantification End Concentration of 5-AVA Quantification->End

Workflow for HPLC-UV analysis of 5-AVA in bacterial culture.

Methodology:

  • Sample Preparation:

    • Culture the bacterium of interest (e.g., Pseudomonas putida or Clostridium species) in a suitable liquid medium.

    • Harvest the culture and centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.

    • Carefully collect the supernatant, which contains the extracellular 5-AVA.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Derivatization with PITC:

    • Dry a known volume of the filtered supernatant under vacuum.

    • Re-dissolve the residue in a coupling buffer (e.g., a mixture of ethanol, water, and triethylamine).

    • Add PITC solution and incubate at room temperature to allow for the derivatization reaction to complete.

    • Dry the sample again under vacuum to remove excess reagents.

    • Reconstitute the derivatized sample in the HPLC mobile phase for injection.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: Aqueous buffer (e.g., sodium acetate) at a specific pH.

      • Mobile Phase B: Acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: UV detector set at a wavelength appropriate for the PITC derivative (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of 5-AVA with known concentrations and derivatize them using the same procedure as the samples.

    • Generate a standard curve by plotting the peak area of the derivatized 5-AVA standards against their concentrations.

    • Determine the concentration of 5-AVA in the samples by interpolating their peak areas on the standard curve.

Identification and Structural Confirmation of 5-AVA using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of metabolites in biological samples.

Methodology:

  • Sample Preparation:

    • Extract 5-AVA from the natural source using an appropriate solvent system (e.g., for bacterial culture, a cell pellet can be extracted with a chloroform/methanol/water mixture).

    • Lyophilize the extract to remove the solvent.

    • Reconstitute the dried extract in a deuterated solvent, typically deuterium oxide (D₂O), for ¹H and ¹³C NMR analysis.[10]

    • Adjust the pH of the sample to a neutral value (e.g., pH 7.0) to ensure consistent chemical shifts.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • For more detailed structural information and unambiguous assignments, acquire two-dimensional (2D) NMR spectra, such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which helps in connecting different parts of the molecule.

  • Data Analysis and Identification:

    • Process the NMR spectra using appropriate software.

    • Compare the chemical shifts and coupling patterns of the signals in the sample with those of a this compound standard or with data from spectral databases.

    • The characteristic signals for this compound in D₂O are:

      • ¹H NMR: Signals corresponding to the three methylene groups and the protons on the carbon adjacent to the amino group and the carboxylic acid group.

      • ¹³C NMR: Signals for the five carbon atoms, including the carboxyl carbon and the four methylene carbons.[11]

Conclusion

This compound is a metabolite of significant interest due to its natural occurrence and potential applications. While it is widespread in the microbial world as a product of L-lysine degradation, its quantitative presence in many natural sources is yet to be fully elucidated. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of 5-AVA, which can be adapted and optimized for specific research needs. Further investigation into its role in plant and animal signaling pathways may unveil novel biological functions and therapeutic opportunities.

References

5-aminovaleric acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-aminovaleric acid, a versatile C5 amino acid. It details its chemical identity, physicochemical properties, and key applications in research and development. The document includes summaries of experimental protocols and visual representations of relevant biological pathways and experimental workflows to support its use in laboratory settings.

Core Identity: CAS Number and Molecular Structure

This compound, also known as 5-aminopentanoic acid, is a naturally occurring non-proteinogenic amino acid. It is structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and finds utility as a building block in chemical synthesis and as a modulator of biological systems.

  • CAS Number : 660-88-8[1][2][3][4][5][6]

  • Molecular Formula : C₅H₁₁NO₂[1][2][3][4][5][6]

  • Synonyms : 5-Aminopentanoic acid, δ-Aminovaleric acid, delta-Amino-n-valeric acid[3][4][6]

The molecular structure of this compound consists of a five-carbon carboxylic acid (valeric acid) with an amino group at the terminal (delta) position.

  • SMILES : NCCCCC(O)=O[2][4]

  • InChI : InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)[2][3][4][7]

  • InChIKey : JJMDCOVWQOJGCB-UHFFFAOYSA-N[3][4][7]

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is provided below. This data is essential for its application in experimental design, including reaction setup and analytical method development.

PropertyValueSource
Molecular Weight 117.15 g/mol [1][4][5]
Appearance White to off-white solid/powder[1][8]
Melting Point 157.5 - 161 °C[4][5][9]
Solubility 1000 mg/mL in water at 20 °C[4]
logP -2.63[4]
pKa (Acidic) 4.26Cheméo
pKa (Basic) 10.77Cheméo
¹H NMR (D₂O, 500 MHz) δ (ppm): 2.99 (t), 2.22 (t), 1.62 (m), 1.50 (m)[4][10]
¹³C NMR (D₂O) δ (ppm): 182.5, 41.8, 35.0, 31.8, 23.5[7][10]

Biological Role: GABAergic Signaling

This compound is recognized as a weak agonist of GABA receptors.[1][5][9] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[11][12][13] The GABAergic synapse involves the synthesis of GABA from glutamate, its vesicular release, and its interaction with postsynaptic ionotropic (GABA-A) and metabotropic (GABA-B) receptors.[11][13][14] Activation of these receptors typically leads to an influx of chloride ions or an efflux of potassium ions, resulting in hyperpolarization of the postsynaptic neuron and an inhibitory postsynaptic potential.

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_agonist External Ligand Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesis Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging Synaptic Cleft Vesicle->Synaptic Cleft Release GAT1 GAT1 GAT1->GABA_pre GABA_A GABA-A Receptor (Ionotropic) Cl_ion Cl⁻ GABA_A->Cl_ion Influx GABA_B GABA-B Receptor (Metabotropic) K_ion K⁺ GABA_B->K_ion Efflux IPSP Inhibitory Postsynaptic Potential Cl_ion->IPSP K_ion->IPSP Synaptic Cleft->GAT1 Reuptake Synaptic Cleft->GABA_A Binds Synaptic Cleft->GABA_B Binds 5AVA This compound 5AVA->Synaptic Cleft Weak Agonist

GABAergic Synapse Signaling Pathway

Experimental Protocols

This section outlines key experimental methodologies involving this compound.

Enzymatic Synthesis from L-Lysine

This compound can be produced from L-lysine through a two-enzyme coupled system.[15][16] This biocatalytic approach offers a sustainable alternative to chemical synthesis.

  • Principle : L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from Pseudomonas putida are used to convert L-lysine to this compound.[15][16]

  • Key Reagents : L-lysine, purified DavB and DavA enzymes, buffer solution (e.g., phosphate buffer).

  • General Procedure :

    • The DavB and DavA enzymes are expressed in a suitable host (e.g., E. coli) and purified.

    • A reaction mixture is prepared containing L-lysine in a buffered solution.

    • The purified enzymes are added to the reaction mixture.

    • The reaction is incubated under optimal conditions of pH and temperature (e.g., pH 7.0, 37°C) with agitation.[16]

    • The production of this compound is monitored over time using techniques such as HPLC.

    • Upon completion, the product can be purified from the reaction mixture. One study reported that under optimal conditions, 20.8 g/L of 5-aminovalerate was produced from 30 g/L of L-lysine in 12 hours.[15][16]

Boc-Protection of the Amino Group

Protecting the amino group of this compound is a common step before its use in further chemical synthesis, such as peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.

  • Principle : The amino group of this compound reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form a carbamate linkage.

  • Key Reagents : this compound, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium hydroxide, triethylamine), and a solvent system (e.g., water/THF, water/acetone).[17]

  • General Procedure :

    • Dissolve this compound in the chosen solvent system containing the base.

    • Add di-tert-butyl dicarbonate to the solution and stir at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, perform an aqueous workup to remove byproducts.

    • The N-Boc-5-aminovaleric acid product is then extracted with an organic solvent and purified, typically by column chromatography or recrystallization.[17][18]

Use as a Linker in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a spacer or linker in solid-phase peptide synthesis (SPPS) to attach molecules to a solid support or to introduce a flexible spacer within a peptide sequence.

  • Principle : N-protected this compound is first coupled to the solid-phase resin. Subsequent amino acids are then sequentially added to the deprotected amino group of the linker.

  • Key Reagents : Solid-phase resin (e.g., Wang resin, Rink amide resin), N-Fmoc-5-aminovaleric acid, coupling reagents (e.g., HBTU, HATU), a base (e.g., DIPEA), and a deprotection reagent (e.g., piperidine in DMF).

  • General Procedure :

    • The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • The carboxyl group of N-Fmoc-5-aminovaleric acid is activated using a coupling reagent and then reacted with the functional groups on the resin in the presence of a base.

    • After the coupling is complete, any unreacted sites on the resin may be capped (e.g., with acetic anhydride).

    • The Fmoc protecting group is removed from the amino group of the linker using a solution of piperidine in DMF.

    • The next Fmoc-protected amino acid is then coupled to the newly free amine, and this cycle of deprotection and coupling is repeated to elongate the peptide chain.

HPLC Analysis

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of this compound.

  • Principle : this compound is separated from other components in a sample based on its interaction with a stationary phase (the column) and a mobile phase.

  • Methodology : A reverse-phase HPLC method is commonly used.[19]

    • Column : A C18 column is often suitable.

    • Mobile Phase : A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[19] For mass spectrometry detection, a volatile buffer like formic acid is used instead of phosphate.[19]

    • Detection : As this compound lacks a strong chromophore, derivatization is often required for UV or fluorescence detection. Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is common for amino acid analysis.[20]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the enzymatic synthesis of this compound followed by its purification and analysis.

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: L-lysine solution add_enzymes Add DavB and DavA enzymes start->add_enzymes incubation Incubate at optimal temperature and pH add_enzymes->incubation reaction_mixture Reaction Mixture incubation->reaction_mixture quenching Quench reaction (e.g., acidification) reaction_mixture->quenching filtration Remove enzymes (e.g., ultrafiltration) quenching->filtration chromatography Purify by ion-exchange chromatography filtration->chromatography purified_product Purified 5-AVA chromatography->purified_product hplc HPLC analysis for purity and yield purified_product->hplc nmr_ms Structural confirmation (NMR, MS) purified_product->nmr_ms final_product Final Product: Characterized 5-AVA hplc->final_product nmr_ms->final_product

Workflow for Enzymatic Synthesis and Analysis of 5-AVA

References

The Pivotal Role of 5-Aminovaleric Acid in Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminovaleric acid (5-AVA), a non-proteinogenic amino acid, is emerging as a significant intermediate in various metabolic pathways and a valuable platform chemical for the synthesis of a range of commercially important compounds.[1][2][3] This technical guide provides an in-depth exploration of the metabolic roles of 5-AVA, detailing its biosynthesis, degradation, and its function as a precursor for valuable chemicals. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-AVA metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Biosynthesis of this compound

This compound is primarily synthesized from the essential amino acid L-lysine through various enzymatic pathways, predominantly explored in microorganisms.[4] Metabolic engineering efforts have focused on harnessing and optimizing these pathways in industrial workhorses like Escherichia coli and Corynebacterium glutamicum for the bio-based production of 5-AVA.[1][5][6]

Several distinct biosynthesis routes from L-lysine have been characterized:

  • The DavA/DavB Pathway: This is a well-studied pathway from Pseudomonas putida involving two key enzymes: L-lysine-2-monooxygenase (DavB) and 5-aminovaleramidase (DavA).[1][5][7][8][9] DavB catalyzes the mono-oxygenation of L-lysine to 5-aminovaleramide, which is then hydrolyzed by DavA to yield 5-AVA.[1][5]

  • The L-Lysine α-Oxidase (RaiP) Pathway: This pathway utilizes an L-lysine α-oxidase (RaiP), for example from Scomber japonicus, which catalyzes the oxidative deamination of L-lysine to form 2-keto-6-aminocaproate.[4][10] This intermediate can then be further converted to 5-AVA.

  • The Cadaverine-Mediated Pathway: An alternative route proceeds through the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LdcC).[4] Cadaverine is then converted to 5-aminopentanal by enzymes such as putrescine transaminase (PatA) or monooxygenase putrescine oxidase (Puo).[4] Finally, 5-aminopentanal is oxidized to 5-AVA by an aldehyde dehydrogenase (PatD).[4]

  • Artificial Synthetic Pathway: Researchers have constructed artificial pathways in E. coli by combining enzymes from different sources.[10] One such pathway involves the deamination of L-lysine to 2-keto-6-aminocaproate by RaiP, followed by decarboxylation to 5-aminopentanal by an α-ketoacid decarboxylase (KivD), and subsequent oxidation to 5-AVA by an aldehyde dehydrogenase (PadA).[4][10]

Signaling Pathways and Logical Relationships

The biosynthesis of 5-AVA is intricately linked to the central metabolism, particularly L-lysine biosynthesis and degradation pathways. The efficiency of 5-AVA production can be significantly influenced by the availability of precursors and cofactors, as well as the expression levels of the biosynthetic enzymes.

Figure 1: Overview of major this compound biosynthesis pathways from L-lysine.

Degradation of this compound

The catabolism of 5-AVA has been notably studied in anaerobic bacteria like Clostridium aminovalericum.[11][12] In these organisms, 5-AVA is degraded through a pathway that involves several intermediates, ultimately leading to the production of valerate, acetate, and propionate.[12]

The key steps in the degradation pathway include:

  • Conversion of 5-aminovalerate to glutaric semialdehyde.[12]

  • Further metabolism through a series of CoA-activated intermediates, including 5-hydroxyvaleryl-CoA, 4-pentenoyl-CoA, and 2,4-pentadienoyl-CoA.[12]

In other organisms, 5-AVA can be converted to glutarate through the action of 5-aminovalerate aminotransferase (GabT) and glutarate semialdehyde dehydrogenase (GabD).[5] This conversion is significant as glutarate is also a valuable platform chemical.

Figure 2: Key degradation pathways of this compound.

Role as a C5 Platform Chemical

5-AVA is a versatile C5 platform chemical that serves as a precursor for the synthesis of various valuable compounds, including polymers.[1][2][3] Its applications include:

  • Nylon 5 Production: 5-AVA can be converted to δ-valerolactam, a monomer for the production of nylon 5, a bio-based polyamide with various industrial applications.[1][3]

  • Glutarate Production: As mentioned, 5-AVA can be readily converted to glutaric acid, another important C5 dicarboxylic acid used in the synthesis of polyesters and polyamides.[5][8]

  • Synthesis of Other C5 Chemicals: 5-AVA can be a starting material for the production of 5-hydroxyvalerate and 1,5-pentanediol, which have applications in the chemical industry.[2][5][10]

This compound Betaine (5-AVAB) in Health and Disease

A methylated derivative of 5-AVA, this compound betaine (5-AVAB), has been identified as a metabolite associated with the gut microbiota and dietary intake.[13][14][15] 5-AVAB has been implicated in various physiological and pathological processes:

  • Energy Metabolism: 5-AVAB can influence cellular energy metabolism by reducing the β-oxidation of fatty acids.[13][14][15]

  • Cardiovascular Health: Elevated levels of a related compound, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), derived from trimethyllysine by gut microbiota, have been associated with an increased risk of adverse cardiac events.[16] Mechanistic studies suggest that TMAVA can impair fatty acid oxidation in the heart, leading to cardiac hypertrophy.[16]

  • Metabolic Disorders: Higher circulating levels of 5-AVAB have been correlated with impaired glucose metabolism and are considered a potential predictor for the development of diabetes.[14][17][18][19]

Quantitative Data on 5-AVA Production

Metabolic engineering efforts have led to significant improvements in the production of 5-AVA from renewable feedstocks. The following table summarizes key quantitative data from various studies.

Host OrganismPrecursorKey Genes ExpressedTiter (g/L)Yield (g/g or mol/mol)Reference
E. coli WL3110L-lysine (10 g/L)davA, davB (P. putida)3.60.51 g/g L-lysine[2][5]
E. coli XQ56GlucosedavA, davB (P. putida)0.5-[2][5]
E. coli WL3110L-lysine (120 g/L)davA, davB (P. putida)90.590.942 (molar yield)[9]
C. glutamicumL-lysinedavA, davB (P. putida)33.1-[10][20]
E. coliL-lysine HCl (40 g/L)raiP (S. japonicus)10.24 (5-AVA) and 1.82 (δ-valerolactam)0.52 (total molar yield)[21]
E. coliL-lysine HClraiP, kivD, padA, katE29.12-[10][20]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the literature for studying 5-AVA metabolism.

General Microbial Cultivation and Fermentation for 5-AVA Production
  • Strain Construction: Recombinant strains of E. coli or C. glutamicum are typically constructed by introducing the genes for the desired 5-AVA biosynthetic pathway (e.g., davA and davB from P. putida) on plasmids or by genomic integration.

  • Culture Media: Luria-Bertani (LB) medium is commonly used for initial strain cultivation. For production, defined minimal media supplemented with glucose as a carbon source and L-lysine as a precursor are often employed. The specific composition of the medium, including salts and trace elements, is optimized for high-density cell growth and product formation.[5][10][20]

  • Fed-Batch Fermentation: To achieve high titers of 5-AVA, fed-batch fermentation is a common strategy. This involves the controlled feeding of a concentrated solution of nutrients (e.g., glucose and L-lysine) to the fermenter to maintain optimal conditions for cell growth and product synthesis over an extended period.[5][9][10][20] Key parameters such as pH, temperature, and dissolved oxygen are carefully monitored and controlled.[10][20]

Analytical Methods for 5-AVA Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for quantifying 5-AVA in culture supernatants. The separation is typically achieved on a C18 reversed-phase column. Detection can be performed using various methods, including pre-column or post-column derivatization with agents like o-phthalaldehyde (OPA) followed by fluorescence detection, or by mass spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of 5-AVA after appropriate derivatization to increase its volatility.

Enzyme Assays
  • L-lysine α-oxidase (RaiP) Activity: The activity of RaiP can be measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the reaction.[10][20]

  • Coupled Enzyme Assays: The activity of enzymes in a multi-step pathway can be determined using a coupled enzymatic assay. For example, the activity of α-ketoacid decarboxylase (KivD) can be measured by coupling the reaction to an aldehyde dehydrogenase (PadA) and monitoring the reduction of NAD⁺ to NADH spectrophotometrically.[10][20]

Experimental_Workflow_5AVA_Production Strain_Construction Recombinant Strain Construction (e.g., E. coli with davA/davB) Pre_Culture Pre-culture (e.g., in LB medium) Strain_Construction->Pre_Culture Fermentation Fed-Batch Fermentation (Defined medium + Glucose + Lysine) Pre_Culture->Fermentation Sampling Periodic Sampling of Culture Broth Fermentation->Sampling Analysis Analysis of 5-AVA (e.g., HPLC) Sampling->Analysis Data_Interpretation Data Interpretation (Titer, Yield, Productivity) Analysis->Data_Interpretation

Figure 3: A typical experimental workflow for the microbial production of this compound.

Conclusion

This compound stands at a crucial intersection of microbial metabolism and industrial biotechnology. Its diverse biosynthetic pathways, originating from the readily available amino acid L-lysine, offer multiple avenues for efficient bio-production. Understanding the intricacies of its synthesis and degradation is paramount for the rational design of microbial cell factories. Furthermore, the emerging roles of its derivatives, such as 5-AVAB, in human health and disease highlight the importance of studying these metabolic pathways in the context of the gut microbiome and its interaction with the host. The continued exploration of 5-AVA metabolism, coupled with advancements in synthetic biology and metabolic engineering, holds immense promise for the development of sustainable processes for the production of valuable chemicals and for uncovering novel therapeutic targets.

References

An In-depth Technical Guide to 5-Aminovaleric Acid: Discovery, Historical Context, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminovaleric acid (5-AVA), a naturally occurring delta-amino acid, has garnered increasing interest in the scientific community for its diverse biological activities and potential therapeutic applications. First synthesized in the late 19th century, this small molecule has been identified as a metabolite in various organisms, a product of gut microbiota, and a modulator of key physiological pathways. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its characterization, and an in-depth look at its role in neurotransmission and hemostasis. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Historical Context

The first documented synthesis of this compound is attributed to the German chemist Carl Schotten in 1884. His work, detailed in the dissertation "Über die Einwirkung von Chlor auf Piperidin" (On the effect of chlorine on piperidine) and published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of this novel amino acid. This discovery was part of the broader exploration of amino acids and their derivatives that characterized late 19th and early 20th-century organic chemistry.

Initially, 5-AVA was primarily of interest from a chemical synthesis perspective. However, its biological significance began to emerge with the discovery of its presence in various living organisms, ranging from bacteria to humans. It was later identified as a product of lysine degradation and a metabolite produced by the gut microbiota, particularly by species of the genus Clostridium. This connection to the microbiome has opened new avenues of research into its physiological roles and its potential as a biomarker for gut health.

In more recent decades, research has focused on the biotechnological production of 5-AVA as a platform chemical for the synthesis of biofuels and bioplastics, such as nylon 5. Various metabolic engineering strategies in microorganisms like Escherichia coli and Corynebacterium glutamicum have been developed to produce 5-AVA from renewable feedstocks like L-lysine. These methods include pathways involving L-lysine 2-monooxygenase (DavB) and 5-aminovaleramidase (DavA), as well as pathways utilizing L-lysine α-oxidase (RaiP).

Physicochemical and Biological Properties

This compound is a white, crystalline solid with good solubility in water. Its key physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular FormulaC5H11NO2--INVALID-LINK--
Molecular Weight117.15 g/mol --INVALID-LINK--
Melting Point157-161 °C--INVALID-LINK--
pKa (Carboxyl)~4.2Estimated
pKa (Amino)~10.7Estimated
Water Solubility206 g/L--INVALID-LINK--

Table 2 provides a summary of reported yields of this compound from various biotechnological synthesis pathways.

Production StrainKey EnzymesSubstrateTiter (g/L)Molar Yield (mol/mol)Reference
E. coli WL3110DavA, DavBL-lysine3.6---INVALID-LINK--
C. glutamicumDavA, DavB (optimized promoter)L-lysine33.1---INVALID-LINK--
E. coliRaiPL-lysine HCl29.12---INVALID-LINK--
E. coliRaiP (immobilized)L-lysine13.40.95--INVALID-LINK--
E. coliLdcC, PatA, Puo, PatDL-lysine----INVALID-LINK--

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Sample Preparation

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., D6-5-aminovaleric acid).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 118.1 → Product ion (m/z) 101.1

    • D6-5-Aminovaleric acid (Internal Standard): Precursor ion (m/z) 124.1 → Product ion (m/z) 107.1

  • Data Analysis: Quantify 5-AVA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation (C18 column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Analysis ms->data

LC-MS/MS workflow for 5-AVA quantification.
Identification of this compound in Biological Samples by NMR Spectroscopy

This protocol outlines a general procedure for the identification of this compound in a biological extract using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

3.2.1. Sample Preparation

  • Lyophilize the biological sample (e.g., cell extract, biofluid) to remove water.

  • Reconstitute the dried sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

  • Adjust the pH of the sample to a desired value (e.g., 7.0) using deuterated acid or base.

  • Transfer the sample to an NMR tube.

3.2.2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Pulse Sequence: A standard 1D ¹H experiment with water suppression (e.g., presaturation or Watergate).

    • Key Parameters: Sufficient number of scans for adequate signal-to-noise ratio, appropriate relaxation delay.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar coupled protons, confirming the spin system of 5-AVA.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded protons and carbons, aiding in unambiguous resonance assignment.

3.2.3. Data Analysis

  • Process the NMR spectra (Fourier transformation, phase correction, baseline correction).

  • Reference the chemical shifts to the internal standard.

  • Identify the characteristic signals of 5-AVA in the 1D ¹H spectrum (typically three distinct multiplets).

  • Confirm the connectivity of these signals using the cross-peaks in the 2D COSY spectrum.

  • Assign the corresponding carbon resonances using the 2D HSQC spectrum.

  • Compare the experimental chemical shifts and coupling patterns with those of a 5-AVA standard or with values from a database (e.g., BMRB, HMDB).

G cluster_prep Sample Preparation cluster_nmr NMR Analysis sample Biological Sample lyophilize Lyophilization sample->lyophilize reconstitute Reconstitution in D₂O + Internal Standard lyophilize->reconstitute ph_adjust pH Adjustment reconstitute->ph_adjust nmr_acq 1D & 2D NMR Data Acquisition ph_adjust->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_assign Spectral Assignment nmr_proc->nmr_assign

NMR spectroscopy workflow for 5-AVA identification.

Biological Signaling Pathways

Interaction with GABA Receptors

This compound is a structural analog of the major inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). It has been shown to act as a weak agonist at GABA-A receptors and a competitive antagonist at GABA-B receptors.

GABA-A Receptor Interaction: As a weak agonist, 5-AVA can bind to the GABA-A receptor, a ligand-gated ion channel, and induce a conformational change that opens the chloride channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus contributing to an overall inhibitory effect.

GABA-B Receptor Interaction: At the G-protein coupled GABA-B receptor, 5-AVA acts as a competitive antagonist. It binds to the receptor but does not activate it, thereby blocking the binding of GABA and preventing the downstream signaling cascade that leads to the opening of potassium channels and the inhibition of adenylyl cyclase.

G cluster_gabaa GABA-A Receptor cluster_gabab GABA-B Receptor gabaa GABA-A Receptor (Ligand-gated Cl⁻ channel) cl_influx Cl⁻ Influx gabaa->cl_influx hyperpol Hyperpolarization cl_influx->hyperpol inhibition_a Neuronal Inhibition hyperpol->inhibition_a gabab GABA-B Receptor (GPCR) g_protein G-protein activation gabab->g_protein k_efflux K⁺ Efflux g_protein->k_efflux ac_inhibit Adenylyl Cyclase Inhibition g_protein->ac_inhibit inhibition_b Neuronal Inhibition k_efflux->inhibition_b gaba GABA gaba->gabaa Agonist gaba->gabab Agonist ava This compound ava->gabaa Weak Agonist ava->gabab Competitive Antagonist

Interaction of 5-AVA with GABA receptors.
Inhibition of Fibrinolysis

This compound has been shown to be a weak inhibitor of fibrinolysis, the process of breaking down blood clots. Its mechanism of action is analogous to that of the clinically used antifibrinolytic drugs, tranexamic acid and ε-aminocaproic acid.

These molecules act as lysine analogs, binding to the lysine-binding sites on plasminogen. This binding prevents plasminogen from attaching to the fibrin clot, which is a necessary step for its activation to plasmin by tissue plasminogen activator (t-PA). By inhibiting the formation of plasmin on the fibrin surface, 5-AVA reduces the degradation of the clot.

G fibrinogen Fibrinogen fibrin Fibrin Clot fibrinogen->fibrin thrombin Thrombin thrombin->fibrinogen activates fdp Fibrin Degradation Products fibrin->fdp degraded by plasminogen Plasminogen plasminogen->fibrin binds to lysine residues plasmin Plasmin plasminogen->plasmin activated by tpa t-PA tpa->plasminogen plasmin->fibrin ava This compound ava->plasminogen blocks binding

Inhibition of fibrinolysis by 5-AVA.

Conclusion

This compound, a molecule with a rich history spanning over a century, continues to be a subject of significant scientific inquiry. From its initial synthesis to its modern-day production through metabolic engineering, the journey of 5-AVA reflects the advancements in chemical and biological sciences. Its roles as a neuromodulator and a weak antifibrinolytic agent highlight its potential for therapeutic development. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, metabolic engineering, and neuroscience, facilitating further exploration of this versatile compound.

Enzymatic Synthesis of 5-Aminovaleric Acid from L-Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 5-aminovaleric acid (5-AVA) from L-lysine. 5-AVA is a valuable C5 platform chemical with applications in the synthesis of polymers like nylon 5 and as a precursor for various other chemicals.[1][2][3][4] Biotechnological production of 5-AVA from renewable feedstocks such as L-lysine presents a sustainable alternative to traditional chemical synthesis methods.[5][6] This document details the primary enzymatic pathways, presents quantitative data from various studies, outlines experimental protocols, and provides visual representations of the biochemical processes.

Core Enzymatic Pathways

The conversion of L-lysine to this compound is primarily achieved through two well-characterized enzymatic routes.

The Lysine 2-Monooxygenase and δ-Aminovaleramidase (DavB/DavA) Pathway

This two-step enzymatic cascade is a widely studied approach for 5-AVA production.[7] The pathway involves the initial oxidation of L-lysine by L-lysine 2-monooxygenase (DavB), followed by the hydrolysis of the resulting intermediate by δ-aminovaleramidase (DavA).[2][8][9] This pathway is found in organisms such as Pseudomonas putida.[2][8]

The reactions are as follows:

  • L-lysine + O₂ → 5-aminopentanamide + CO₂ + H₂O (Catalyzed by DavB)[10]

  • 5-aminopentanamide + H₂O → this compound + NH₃ (Catalyzed by DavA)

This pathway has been successfully implemented in recombinant hosts like Escherichia coli and Corynebacterium glutamicum for the production of 5-AVA.[7][11]

DavB_DavA_Pathway DavB/DavA Pathway for 5-AVA Synthesis cluster_reactants cluster_intermediates cluster_products L-lysine L-lysine 5-aminopentanamide 5-aminopentanamide L-lysine->5-aminopentanamide DavB (Lysine 2-monooxygenase) + O₂ 5-aminovaleric_acid This compound 5-aminopentanamide->5-aminovaleric_acid DavA (δ-aminovaleramidase) + H₂O

DavB/DavA enzymatic pathway.
The L-lysine α-Oxidase (RaiP) Pathway

Another significant route for 5-AVA synthesis involves the use of L-lysine α-oxidase (RaiP).[1][12] This enzyme catalyzes the oxidative deamination of L-lysine to produce 2-keto-6-aminocaproate (2K6AC), ammonia, and hydrogen peroxide.[1] The intermediate, 2K6AC, can then be converted to 5-AVA.[1]

Some studies have reported the spontaneous oxidative decarboxylation of 2K6AC to 5-AVA in the presence of hydrogen peroxide, a byproduct of the initial reaction.[1] More recently, an artificial three-step pathway has been developed in E. coli for more efficient conversion.[5][6] This engineered pathway utilizes:

  • L-lysine α-oxidase (RaiP) to convert L-lysine to 2K6AC.

  • α-ketoacid decarboxylase (KivD) to decarboxylate 2K6AC to 5-aminopentanal.

  • Aldehyde dehydrogenase (PadA) to oxidize 5-aminopentanal to 5-AVA.

To mitigate the cellular toxicity of hydrogen peroxide, catalase (KatE) is often co-expressed to decompose H₂O₂ into water and oxygen.[5][6]

RaiP_Pathway Artificial RaiP Pathway for 5-AVA Synthesis cluster_reactants cluster_intermediates cluster_products L-lysine L-lysine 2K6AC 2-keto-6-aminocaproate L-lysine->2K6AC RaiP (L-lysine α-oxidase) + O₂ 5-aminopentanal 5-aminopentanal 2K6AC->5-aminopentanal KivD (α-ketoacid decarboxylase) 5-aminovaleric_acid This compound 5-aminopentanal->5-aminovaleric_acid PadA (Aldehyde dehydrogenase)

Artificial RaiP enzymatic pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic production of 5-AVA.

Table 1: 5-AVA Production using the DavB/DavA Pathway
Biocatalyst SystemSubstrate (L-lysine)5-AVA Titer (g/L)Molar Yield (mol/mol)Time (h)Reference
Purified DavB and DavA30 g/L20.8-12[3][8]
Recombinant E. coli (whole-cell)60 g/L36.51-24[11]
Recombinant E. coli (whole-cell, doubled density)60 g/L47.96-24[11]
Recombinant E. coli (whole-cell, high density)120 g/L90.590.942-[11][13]
Recombinant C. glutamicumGlucose (de novo)33.1--[5][6]
Recombinant E. coli with LysP transporter-63.2--[5][6]
Table 2: 5-AVA Production using the L-lysine α-Oxidase (RaiP) Pathway
Biocatalyst SystemSubstrate (L-lysine)5-AVA Titer (g/L)Molar Yield (mol/mol)Time (h)Reference
Immobilized RaiP (Trichoderma viride)-13.4-120[1]
Recombinant E. coli (RaiP from S. japonicus)10 g/L L-lysine, 20 g/L glucose29.12--[1]
Recombinant E. coli (Artificial Pathway)Fed-batch52.240.65 (g/g L-lys)48[5][6]
Recombinant E. coli (pH 5.0, 10 mM H₂O₂)40 g/L L-lysine HCl10.24--[14]

Experimental Protocols

This section provides generalized methodologies for key experiments in the enzymatic synthesis of 5-AVA, based on protocols described in the cited literature.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_gene_cloning Gene Cloning and Expression Vector Construction cluster_protein_expression Protein Expression and Purification cluster_biocatalysis Biocatalysis Gene_Amplification Gene Amplification (PCR) (e.g., davA, davB, raiP) Vector_Ligation Ligation into Expression Vector Gene_Amplification->Vector_Ligation Transformation Transformation into Host (e.g., E. coli) Vector_Ligation->Transformation Cell_Culture Cell Culture and Induction (e.g., IPTG) Transformation->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Enzymatic_Reaction Enzymatic Reaction/ Whole-Cell Bioconversion Cell_Culture->Enzymatic_Reaction For Whole-Cell Biocatalysis Purification Protein Purification (e.g., Ni-NTA) Cell_Lysis->Purification Purification->Enzymatic_Reaction Analysis Product Analysis (HPLC) Enzymatic_Reaction->Analysis

Generalized experimental workflow.
Protocol for 5-AVA Production using Purified DavB and DavA

This protocol is a composite based on the study by Liu et al. (2014).[2][3][8]

1. Gene Cloning, Expression, and Purification:

  • The davB and davA genes from Pseudomonas putida KT2440 are amplified via PCR.[2]

  • The amplified genes are cloned into an expression vector (e.g., pET series) with a His-tag.

  • The recombinant plasmids are transformed into an expression host such as E. coli BL21(DE3).

  • The cells are cultured in a suitable medium (e.g., LB) at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.

  • Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours.

  • Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication).

  • The His-tagged DavB and DavA proteins are purified from the cell lysate using Ni-NTA affinity chromatography.[2]

2. Coupled Enzymatic Reaction:

  • A reaction mixture is prepared in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[2]

  • The reaction contains L-lysine (e.g., 30 g/L), purified DavB (e.g., 0.5 mg/mL), and purified DavA (e.g., 0.5 mg/mL).[2][8]

  • The reaction is incubated at an optimal temperature (e.g., 37°C) with shaking (e.g., 200 rpm).[3]

  • Samples are taken at regular intervals for analysis.

3. Product Analysis:

  • The concentration of 5-AVA in the reaction samples is determined by High-Performance Liquid Chromatography (HPLC).

Protocol for Whole-Cell Bioconversion using Recombinant E. coli

This protocol is based on the work of Park et al. (2014) for the DavB/DavA system and Cheng et al. (2021) for the artificial RaiP pathway.[5][6][11]

1. Strain Construction and Cultivation:

  • An appropriate E. coli strain is engineered to express the necessary enzymes (e.g., DavA and DavB, or RaiP, KivD, PadA, and KatE).[5][6][11]

  • The recombinant strain is grown in a rich medium in a fermenter to achieve high cell density.[11]

2. Fed-Batch Biotransformation:

  • Once the desired cell density is reached, the cells are used as a whole-cell catalyst.

  • A fed-batch strategy is employed where a concentrated solution of L-lysine is added to the fermenter.[5][6][11]

  • The reaction conditions (pH, temperature, aeration) are maintained at optimal levels for the specific enzymatic pathway.

  • For the artificial RaiP pathway, inducers (e.g., IPTG) and potentially co-factors or enhancers (e.g., ethanol, H₂O₂) may be added.[5][6]

3. Sampling and Analysis:

  • Samples are periodically withdrawn from the fermenter.

  • Cell density (OD₆₀₀), substrate consumption (L-lysine), and product formation (5-AVA) are monitored using standard analytical techniques (e.g., spectrophotometry and HPLC).[5][6][11]

Concluding Remarks

The enzymatic synthesis of this compound from L-lysine is a rapidly advancing field with significant potential for industrial application. Both the DavB/DavA and the artificial RaiP pathways have demonstrated high titers and yields of 5-AVA. The choice of pathway and biocatalyst system (purified enzymes vs. whole-cell) will depend on the specific application, economic considerations, and desired scale of production. Further research in enzyme engineering, pathway optimization, and fermentation process development will continue to enhance the efficiency and commercial viability of bio-based 5-AVA production.

References

5-Aminovaleric Acid: A Dual-Acting Ligand at GABA Receptors and its Neurological Implications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Aminovaleric acid (5-AVA), a naturally occurring amino acid, has garnered scientific interest for its interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This technical guide synthesizes the current understanding of 5-AVA's role as a GABA receptor ligand, presenting its dualistic activity as a weak agonist at GABA-A receptors and an antagonist at GABA-B receptors. We provide a comprehensive overview of its binding affinities, functional potencies, and the downstream neurological effects elicited by these interactions. Detailed experimental protocols for key assays are outlined to facilitate further research in this area. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to offer a clear and concise understanding of the molecular mechanisms and experimental designs relevant to the study of 5-AVA.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. The modulation of these receptors is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.

This compound (5-AVA), also known as δ-aminovaleric acid, is a structural analog of GABA. Its potential to interact with GABA receptors has made it a subject of investigation for its therapeutic potential and as a tool to probe the functioning of the GABAergic system. This document provides a detailed examination of 5-AVA's pharmacological profile as a GABA receptor ligand, its measurable effects on neurological function, and the experimental methodologies used to characterize these properties.

Quantitative Analysis of this compound's Interaction with GABA Receptors

The interaction of this compound with GABA receptors is characterized by a dual activity profile. It exhibits weak partial agonism at GABA-A receptors and competitive antagonism at GABA-B receptors. The following tables summarize the available quantitative data on the binding affinity and functional potency of 5-AVA at these receptors.

Parameter Receptor Value Assay Condition Reference
Ki GABA-AData Not Available
Kd GABA-AData Not Available
EC50 GABA-AData Not Available
IC50 GABA-AData Not Available

Table 1: Binding Affinity and Functional Potency of this compound at GABA-A Receptors. Currently, specific quantitative data for the binding affinity (Ki, Kd) and functional potency (EC50, IC50) of this compound at GABA-A receptors are not available in the public domain. The available literature describes its effect as a weak agonist based on qualitative observations in specific preparations.

Parameter Receptor Value Assay Condition Reference
Ki GABA-BData Not Available
Kd GABA-BData Not Available
EC50 GABA-BData Not Available
IC50 GABA-BData Not AvailableAntagonism of baclofen-induced responses[1]

Table 2: Binding Affinity and Functional Potency of this compound at GABA-B Receptors. While identified as a GABA-B antagonist, specific quantitative values for Ki, Kd, and IC50 are not yet reported in publicly accessible literature. The antagonistic effect has been demonstrated through the blockade of responses induced by the GABA-B agonist, baclofen[1].

Signaling Pathways and Neurological Effects

GABA-A Receptor-Mediated Signaling

As a weak partial agonist at GABA-A receptors, 5-AVA is expected to bind to the orthosteric site on the receptor complex, leading to a conformational change that opens the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This mechanism is the basis for the inhibitory effects of GABA-A receptor agonists. The neurological effects stemming from this interaction are likely to be sedative and anxiolytic in nature, although the weak potency of 5-AVA suggests these effects may be subtle.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_AVA This compound GABA_A GABA-A Receptor 5_AVA->GABA_A Binds to Ion_Channel Cl- Channel GABA_A->Ion_Channel Opens Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

GABA-A Receptor Agonist Signaling Pathway for 5-AVA.
GABA-B Receptor-Mediated Signaling

At GABA-B receptors, 5-AVA acts as a competitive antagonist. It binds to the receptor but does not activate it, thereby blocking the effects of the endogenous ligand, GABA, or other GABA-B agonists like baclofen. GABA-B receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase and modulate inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. By antagonizing these receptors, 5-AVA would prevent these downstream effects, potentially leading to increased neuronal excitability in pathways modulated by tonic GABA-B receptor activation.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_AVA This compound GABA_B GABA-B Receptor 5_AVA->GABA_B Binds and Blocks GABA GABA GABA->GABA_B Binds and Activates G_Protein G-protein GABA_B->G_Protein Activates Effector Effector Proteins (Adenylyl Cyclase, Ion Channels) G_Protein->Effector Modulates

GABA-B Receptor Antagonist Action of 5-AVA.

Experimental Protocols

Radioligand Binding Assay for GABA-A and GABA-B Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound for GABA receptors.

Binding_Assay_Workflow A Tissue Homogenization (e.g., rat brain cortex) B Membrane Preparation (Centrifugation) A->B C Incubation of Membranes with Radioligand (e.g., [3H]GABA or [3H]muscimol for GABA-A, [3H]baclofen for GABA-B) and varying concentrations of 5-AVA B->C D Separation of Bound and Free Radioligand (Filtration) C->D E Quantification of Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculation of Ki or Kd) E->F

Workflow for Radioligand Binding Assay.

Methodology:

  • Tissue Preparation: Whole brains from adult rodents are rapidly dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Membrane Fractionation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the receptors. The pellet is washed multiple times to remove endogenous GABA.

  • Binding Assay: The prepared membranes are incubated with a known concentration of a suitable radioligand (e.g., [³H]GABA, [³H]muscimol for GABA-A; [³H]baclofen for GABA-B) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., GABA).

  • Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of 5-AVA, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a ligand.

Methodology:

  • Cell Preparation: Neurons (e.g., from primary culture or brain slices) or cells expressing recombinant GABA receptors are used.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Drug Application: this compound is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition: The resulting changes in membrane current are recorded using a patch-clamp amplifier. For GABA-A receptor agonism, inward chloride currents are measured. For GABA-B receptor antagonism, the ability of 5-AVA to block currents induced by a known GABA-B agonist (e.g., baclofen) is assessed.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonism) or IC50 (for antagonism) of this compound.

Behavioral Assays in Rodent Models

This test is used to assess anxiety-like behavior.

Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

This test measures general activity levels and can be used to assess sedative or stimulant effects.

Methodology:

  • Apparatus: An open-field arena equipped with infrared beams to detect movement.

  • Procedure: The animal is placed in the center of the arena and its movement is recorded over a set period.

  • Data Collection: Parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena are measured.

  • Data Analysis: A decrease in locomotor activity can indicate a sedative effect.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with its dual action on the two major types of GABA receptors. While its weak potency may limit its direct therapeutic applications, it serves as a valuable chemical scaffold for the design of more potent and selective GABAergic ligands. The lack of comprehensive quantitative data on its binding and functional parameters highlights a significant gap in the current literature. Future research should focus on systematically characterizing the affinity and efficacy of 5-AVA at various GABA-A and GABA-B receptor subtypes using the detailed experimental protocols outlined in this guide. Furthermore, in vivo studies correlating these molecular interactions with specific neurological and behavioral outcomes will be crucial in elucidating the full potential of this compound and its derivatives in the field of neuropharmacology and drug development.

References

The Structural Nuances and Functional Divergence of 5-Aminovaleric Acid and GABA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its structural analog, 5-aminovaleric acid (5-AVA), differs by a single methylene group in its carbon chain. This seemingly minor structural variation leads to significant differences in their pharmacological profiles. While GABA acts as a potent agonist at both ionotropic GABA-A and metabotropic GABA-B receptors, evidence suggests that this compound exhibits a more complex and weaker interaction, including antagonistic activity at GABA-B receptors. This technical guide provides an in-depth exploration of the structural and functional relationship between these two molecules, presenting comparative data on their biosynthesis, receptor interactions, and physiological implications. Detailed experimental protocols and pathway diagrams are included to facilitate further research and drug development efforts in the field of GABAergic modulation.

Structural Relationship

This compound is a methylene homologue of gamma-aminobutyric acid (GABA)[1]. The core structure of both molecules consists of a terminal amino group and a terminal carboxylic acid group. The key distinction lies in the length of the intervening carbon chain. GABA, or 4-aminobutanoic acid, possesses a four-carbon backbone, whereas this compound, or 5-aminopentanoic acid, has a five-carbon backbone. This additional methylene group in 5-AVA increases its conformational flexibility, which in turn influences its interaction with the binding pockets of GABA receptors.

GABA Structure
Figure 1: 3D structure of GABA.
this compound Structure
Figure 2: 2D structure of this compound.

Biosynthesis Pathways

The biosynthetic pathways for GABA and this compound originate from different amino acid precursors, highlighting their distinct metabolic origins.

GABA Biosynthesis

GABA is primarily synthesized in the brain from the excitatory neurotransmitter glutamate via a single enzymatic step catalyzed by glutamate decarboxylase (GAD). This enzyme requires pyridoxal phosphate (vitamin B6) as a cofactor.

GABA_Biosynthesis Glutamate Glutamate GABA GABA Glutamate->GABA CO2 GAD Glutamate Decarboxylase (GAD) GAD->Glutamate

Biosynthesis of GABA from Glutamate.
This compound Biosynthesis

This compound is a degradation product of the essential amino acid L-lysine. The conversion of L-lysine to 5-AVA can occur through multiple enzymatic pathways, primarily in microorganisms, but also endogenously. One prominent pathway involves the decarboxylation of L-lysine to cadaverine, which is then converted to 5-aminopentanal and subsequently oxidized to this compound.

AVA_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine CO2 Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal AVA This compound Aminopentanal->AVA LDC Lysine Decarboxylase LDC->Lysine DAO Diamine Oxidase DAO->Cadaverine ALDH Aldehyde Dehydrogenase ALDH->Aminopentanal

Biosynthesis of 5-AVA from L-Lysine.

Receptor Interactions and Quantitative Data

The primary targets for GABA in the central nervous system are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. The affinity of a ligand for these receptors is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory/effective concentration (IC50/EC50).

GABA-A Receptor Interaction
GABA-B Receptor Interaction

GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels. Intriguingly, while GABA is a potent agonist at these receptors, this compound has been shown to act as a GABA-B receptor antagonist in certain preparations[2].

Compound Receptor Parameter Value (µM) Species/Tissue
GABAGABA-AEC5012.2Human (recombinant α5β3γ2)
GABAGABA-BIC500.04Rat brain
GABAGABA-BEC500.68Rat anococcygeus muscle[2]
This compoundGABA-BAntagonistic Conc.500Rat anococcygeus muscle[2]

Note: Specific Ki or IC50 values for this compound at GABA-A and GABA-B receptors are not consistently reported in the literature. The value presented for GABA-B reflects the concentration at which antagonism was observed.

Signaling Pathways

The differential interaction of GABA and this compound with GABA receptors leads to distinct downstream signaling events.

GABA-A Receptor Signaling

Activation of GABA-A receptors by an agonist like GABA directly opens the chloride channel, leading to rapid neuronal inhibition.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to Cl_ion Cl- GABAA_R->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx leads to

GABA-A Receptor Signaling Pathway.
GABA-B Receptor Signaling

GABA-B receptor activation by an agonist initiates a G-protein-mediated signaling cascade, resulting in slower, prolonged inhibition. An antagonist like this compound would block this pathway.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA (Agonist) GABAB_R GABA-B Receptor (GPCR) GABA->GABAB_R Activates AVA 5-AVA (Antagonist) AVA->GABAB_R Blocks G_protein G-protein (Gi/o) GABAB_R->G_protein Activates Effector Effector Proteins (e.g., K+ channels, Ca2+ channels, Adenylyl Cyclase) G_protein->Effector Modulates Inhibition Neuronal Inhibition Effector->Inhibition Leads to

GABA-B Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor using a radiolabeled ligand.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]-Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Workflow:

Binding_Assay_Workflow start Start prep Prepare reaction tubes: - Total Binding (Buffer + Radioligand + Membranes) - Non-specific Binding (Buffer + Radioligand + Membranes + Excess Unlabeled Ligand) - Competition (Buffer + Radioligand + Membranes + Test Compound) start->prep incubate Incubate at 4°C prep->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash scint Place filters in scintillation vials with scintillation fluid wash->scint count Quantify radioactivity using a liquid scintillation counter scint->count analyze Analyze data to determine IC50 and/or Ki values count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a set of microcentrifuge tubes, add the binding buffer, a fixed concentration of [³H]-Muscimol, and the rat brain membranes.

  • For determining non-specific binding, add a high concentration of unlabeled GABA to a separate set of tubes.

  • To the competition tubes, add the different concentrations of the test compound.

  • Incubate all tubes at 4°C for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The structural difference of a single methylene group between this compound and GABA results in a significantly altered pharmacological profile. While GABA is a potent agonist at both GABA-A and GABA-B receptors, this compound displays weaker and more complex interactions, including antagonistic properties at GABA-B receptors. This highlights the stringent structural requirements for potent agonism at GABA receptors and underscores the importance of subtle molecular modifications in drug design. Further quantitative characterization of the binding affinities and functional activities of this compound and its derivatives at various GABA receptor subtypes is warranted to fully elucidate their therapeutic potential and to inform the development of novel GABAergic modulators.

References

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis Using 5-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminovaleric acid (5AVA), a five-carbon non-proteinogenic amino acid, is a valuable bio-based building block for the synthesis of Polyamide 5 (PA5), also known as Nylon 5.[1][2] Polyamides, a class of polymers characterized by repeating amide linkages, are widely used in various industries due to their excellent mechanical strength, thermal stability, and chemical resistance.[3][4] The utilization of 5AVA derived from renewable resources, such as L-lysine, presents a sustainable alternative to petroleum-based monomers for polyamide production.[1][5]

These application notes provide detailed protocols for the synthesis of Polyamide 5 from this compound via melt polycondensation and from its corresponding lactam (δ-valerolactam) via ring-opening polymerization. Additionally, typical properties of Polyamide 5 are summarized to guide researchers in its application.

Data Presentation: Properties of Polyamide 5 (Nylon 5)

The following table summarizes key thermal and mechanical properties of Polyamide 5. These values are compiled from various sources and may vary depending on the specific synthesis method, processing conditions, and molecular weight of the polymer.

PropertyValueUnits
Mechanical Properties
Tensile Strength85MPa
Young's Modulus0.64GPa
Elongation at Break5%
Thermal Properties
Melting Temperature (Tm)260°C
Glass Transition Temperature (Tg)43 - 70°C
Heat Deflection Temperature (1.8 MPa)80 - 85°C
Molecular Properties
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol

Experimental Protocols

Protocol 1: Direct Melt Polycondensation of this compound

This protocol describes the direct polymerization of this compound to Polyamide 5 via melt polycondensation. This method involves heating the monomer above its melting point to initiate a condensation reaction, forming amide bonds and releasing water as a byproduct.

Materials:

  • This compound (high purity)

  • Nitrogen gas (high purity)

  • Optional: Catalyst (e.g., dibutyltin oxide)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Collection flask for water byproduct

Procedure:

  • Reactor Setup: Place the this compound into the glass reactor. Equip the reactor with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a collection flask.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen, which can cause degradation of the polymer at high temperatures.

  • Heating and Melting: Begin heating the reactor to a temperature of 150 °C under a continuous gentle flow of nitrogen.[6]

  • Polycondensation - Stage 1: Once the this compound has melted, increase the temperature to 220-240 °C while stirring.[7] Water will begin to distill off as the polycondensation reaction proceeds. Continue this stage for approximately 4 hours.

  • Polycondensation - Stage 2 (Vacuum): Apply a vacuum to the reactor (e.g., 1 mm Hg) to facilitate the removal of the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polyamide.[7] Continue this stage for an additional 2-4 hours.

  • Cooling and Isolation: Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid Polyamide 5 can be removed from the reactor. The polymer can be further processed, for example, by grinding into a powder.

Protocol 2: Solid-State Post-Condensation (SSPC) of Polyamide 5

To achieve a higher molecular weight, the Polyamide 5 obtained from melt polycondensation can be subjected to solid-state post-condensation. This process involves heating the polymer in its solid state below its melting point in an inert atmosphere or under vacuum.[8][9]

Materials:

  • Polyamide 5 prepolymer (from Protocol 1)

  • Nitrogen gas (high purity)

Equipment:

  • Solid-state polymerization reactor (e.g., a tumble dryer or a fixed-bed reactor)

  • Heating system with precise temperature control

  • Vacuum system or inert gas supply

Procedure:

  • Loading the Reactor: Place the powdered or pelletized Polyamide 5 prepolymer into the SSPC reactor.

  • Inert Environment: Purge the reactor with high-purity nitrogen or apply a vacuum to remove oxygen.

  • Heating: Heat the reactor to a temperature between the glass transition temperature (Tg) and the melting temperature (Tm) of Polyamide 5. A typical temperature range is 170-200°C.[10]

  • Post-Condensation: Maintain the temperature and inert atmosphere/vacuum for a specified period (e.g., 4-24 hours).[10] During this time, the polymer chains will continue to react, increasing the overall molecular weight.

  • Cooling: After the desired reaction time, cool the reactor to room temperature under a nitrogen atmosphere.

  • Product Recovery: The high-molecular-weight Polyamide 5 is then ready for characterization and further processing.

Protocol 3: Ring-Opening Polymerization of δ-Valerolactam

An alternative route to Polyamide 5 is the ring-opening polymerization of δ-valerolactam, the cyclic amide of this compound. This method can be initiated by anionic, cationic, or hydrolytic means.[11] The following is a general protocol for hydrolytic ring-opening polymerization.

Materials:

  • δ-Valerolactam

  • Water (as initiator)

  • Optional: Acid or base catalyst

Equipment:

  • Sealed polymerization vessel (e.g., a high-pressure autoclave)

  • Heating and stirring apparatus

Procedure:

  • Monomer and Initiator: Charge the δ-valerolactam and a controlled amount of water into the polymerization vessel. The water acts as the initiator for the hydrolytic polymerization.

  • Sealing and Purging: Seal the vessel and purge with nitrogen to create an inert atmosphere.

  • Heating: Heat the mixture to a temperature typically in the range of 200-250°C with stirring. The pressure inside the vessel will increase due to the vapor pressure of water.

  • Polymerization: Maintain the reaction temperature for a period of several hours. The lactam ring opens and polymerizes to form Polyamide 5.

  • Cooling and Isolation: Cool the vessel to room temperature. The resulting solid Polyamide 5 can be removed and purified if necessary.

Visualizations

Polyamide_Synthesis_Workflow cluster_Monomer Monomer Source cluster_Polymerization Polymerization Methods cluster_PostProcessing Post-Processing cluster_Product Final Product 5AVA This compound Melt Melt Polycondensation 5AVA->Melt Direct Polymerization ROP Ring-Opening Polymerization (of δ-Valerolactam) 5AVA->ROP Cyclization to δ-Valerolactam SSPC Solid-State Post-Condensation Melt->SSPC To Increase MW PA5 Polyamide 5 (Nylon 5) Melt->PA5 Low to Medium MW ROP->PA5 High MW SSPC->PA5 High MW

Caption: Experimental workflow for Polyamide 5 synthesis.

Melt_Polycondensation Start Start: this compound Heat_N2 Heat under N2 (150°C) Start->Heat_N2 Poly_Stage1 Polycondensation Stage 1 (220-240°C, atmospheric pressure) Heat_N2->Poly_Stage1 Water_Removal1 Water Removal Poly_Stage1->Water_Removal1 Poly_Stage2 Polycondensation Stage 2 (Vacuum) Poly_Stage1->Poly_Stage2 Water_Removal2 Further Water Removal Poly_Stage2->Water_Removal2 Cool Cool to Room Temperature Poly_Stage2->Cool End End: Polyamide 5 Cool->End ROP_Mechanism Valerolactam δ-Valerolactam O=C(-NH-(CH2)4-) RingOpening Ring Opening Valerolactam->RingOpening undergoes Initiator Initiator (e.g., H2O) Initiator->Valerolactam attacks Propagation Propagation RingOpening->Propagation initiates Polyamide5 Polyamide 5 [-NH-(CH2)4-CO-]n Propagation->Polyamide5 forms

References

Applications of 5-Aminovaleric Acid in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminovaleric acid (5-AVA), a naturally occurring non-proteinogenic amino acid, serves as a versatile scaffold and pharmacophore in modern pharmaceutical development.[1][2] Its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), positions it as a key molecule in the design of therapeutics for neurological disorders.[3] Beyond its role as a GABA analogue, 5-AVA's bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it an ideal component for use as a linker in drug conjugates and as a building block in the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols relevant to the utilization of this compound in pharmaceutical research and development.

This compound as a GABA Analogue for Neurological Disorders

As a methylene homologue of GABA, this compound and its derivatives can modulate the GABAergic system, which is implicated in a variety of neurological and psychiatric conditions such as epilepsy, anxiety, and pain.[3][4] These compounds primarily target GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).

Signaling Pathways

GABA-B Receptor Signaling: 5-AVA derivatives can act as agonists or antagonists at GABA-B receptors, which are G-protein coupled receptors (GPCRs).[5][6] Activation of GABA-B receptors leads to a cascade of intracellular events ultimately resulting in neuronal inhibition. The primary signaling pathway involves the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.[5][7] The Gαi/o subunit inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[7][8]

GABAB_Signaling cluster_membrane Cell Membrane 5-AVA_Derivative 5-AVA Derivative (Agonist) GABAB_R GABA-B Receptor (GABAB1/GABAB2) 5-AVA_Derivative->GABAB_R Binds G_Protein G-Protein (Gαi/o-Gβγ) GABAB_R->G_Protein Activates Gβγ Gβγ G_Protein->Gβγ Dissociates to Gαi/o Gαi/o G_Protein->Gαi/o Dissociates to GIRK GIRK Channel K_efflux K+ Efflux GIRK->K_efflux Promotes VGCC VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces production of Gβγ->GIRK Activates Gβγ->VGCC Inhibits Gαi/o->AC Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release Ca_influx->Reduced Neurotransmitter\nRelease Leads to Reduced PKA activity Reduced PKA activity cAMP->Reduced PKA activity Leads to

Caption: GABA-B Receptor Signaling Pathway.

GABA Transporter (GAT1) Regulation: GABA transporters, particularly GAT1, are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal.[9] Inhibitors of GAT1 can prolong the presence of GABA in the synapse, enhancing both GABA-A and GABA-B receptor-mediated signaling.[9] The activity of GAT1 itself is regulated by various signaling cascades, including protein kinase C (PKC) and tyrosine kinases, which can modulate its surface expression and trafficking.[10]

GAT1_Regulation cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal GABA_ext Extracellular GABA GAT1 GAT1 Transporter GABA_ext->GAT1 Binds to GABA_int Intracellular GABA GAT1->GABA_int Transports PKC PKC PKC->GAT1 Modulates (Internalization) Tyr_Kinase Tyrosine Kinase Tyr_Kinase->GAT1 Modulates (Surface Expression) AVA_deriv 5-AVA Derivative (GAT1 Inhibitor) AVA_deriv->GAT1 Inhibits

Caption: Regulation of GABA Transporter 1 (GAT1).
Quantitative Data

The following table summarizes the inhibitory constants (IC50 and Ki) of this compound and related compounds on GABA receptors and transporters. This data is crucial for comparing the potency and selectivity of newly synthesized derivatives.

CompoundTargetAssay TypeIC50 (µM)Ki (nM)Reference
This compoundGABA-B Receptor[³H]Baclofen binding~100-[10]
GABAGABA-A Receptor[³H]Muscimol binding-110 ± 21[11]
GabazineGABA-A ReceptorFLIPR0.16 ± 0.04-[12]
BicucullineGABA-A ReceptorFLIPR0.47 ± 0.06-[12]
TiagabineGAT-1[³H]GABA uptake0.07-[13]
Experimental Protocols

Protocol 1: GABA-B Receptor Binding Assay

This protocol is adapted from established methods for determining the affinity of compounds for the GABA-B receptor.[14][15]

Materials:

  • Rat brain cortex membranes

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Radioligand: [³H]GABA or a specific GABA-B antagonist like [³H]CGP54626

  • Non-specific binding control: Baclofen (100 µM)

  • Test compounds (5-AVA derivatives) at various concentrations

  • Scintillation vials and cocktail

Procedure:

  • Prepare rat brain cortex membranes by homogenization and centrifugation.

  • In a microcentrifuge tube, add 50 µL of test compound solution, 50 µL of radioligand solution (final concentration ~2-5 nM), and 400 µL of membrane suspension (containing ~100-200 µg of protein).

  • For total binding, replace the test compound with buffer.

  • For non-specific binding, add 100 µM baclofen instead of the test compound.

  • Incubate the tubes at room temperature for 30-60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]

Protocol 2: GAT1 Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of the GABA transporter GAT1.[16]

Materials:

  • HEK293 cells stably expressing human GAT1

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Radiolabeled substrate: [³H]GABA

  • Non-specific uptake control: A known GAT1 inhibitor like Tiagabine (100 µM)

  • Test compounds (5-AVA derivatives) at various concentrations

  • Cell lysis buffer

  • Scintillation vials and cocktail

Procedure:

  • Plate GAT1-expressing HEK293 cells in a 24-well plate and grow to confluence.

  • Wash the cells twice with pre-warmed Uptake Buffer.

  • Pre-incubate the cells with the test compound or control in Uptake Buffer for 10-15 minutes at 37°C.

  • Initiate the uptake by adding [³H]GABA (final concentration ~10-50 nM) and incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

  • Lyse the cells with cell lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Determine the protein concentration in each well to normalize the uptake data.

  • Calculate the percent inhibition of [³H]GABA uptake by the test compounds compared to the control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration.

This compound as a Linker in Drug Development

The presence of both an amino and a carboxyl group allows 5-AVA to be used as a flexible and stable linker to conjugate targeting moieties (e.g., peptides, antibodies) to therapeutic payloads. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).

Experimental Workflow for Conjugation

The general workflow for using 5-AVA as a linker involves a series of chemical reactions to first activate the carboxylic acid or protect the amine, followed by coupling reactions.

Conjugation_Workflow start Start: This compound protect_amine Protect Amine Group (e.g., with Boc anhydride) start->protect_amine activate_acid Activate Carboxylic Acid (e.g., with NHS/EDC) protect_amine->activate_acid couple_payload Couple to Payload (e.g., cytotoxic drug) activate_acid->couple_payload deprotect_amine Deprotect Amine Group couple_payload->deprotect_amine couple_targeting Couple to Targeting Moiety (e.g., antibody, peptide) deprotect_amine->couple_targeting purify Purify Conjugate (e.g., chromatography) couple_targeting->purify end Final Drug Conjugate purify->end

Caption: General workflow for using 5-AVA as a linker.

Synthesis of this compound Derivatives

The synthesis of various 5-AVA derivatives is fundamental to exploring their structure-activity relationships (SAR). Standard organic chemistry techniques can be employed to modify the amine and carboxylic acid functionalities.

Experimental Protocols

Protocol 3: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of 5-AVA using an acyl chloride.[17][18]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the base (2-3 equivalents) to the solution and stir at 0°C.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-acylated this compound.

Protocol 4: Esterification of this compound (Fischer Esterification)

This protocol outlines the acid-catalyzed esterification of 5-AVA with an alcohol.[19][20][21][22]

Materials:

  • N-protected this compound (e.g., Boc-5-AVA)

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., the alcohol can serve as the solvent)

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the N-protected this compound (1 equivalent) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

  • If necessary, deprotect the N-terminal protecting group to yield the final this compound ester.

Preclinical Evaluation Workflow

A systematic workflow is essential for the preclinical evaluation of novel this compound derivatives. This process involves a series of in vitro and in vivo studies to assess the compound's efficacy, safety, and pharmacokinetic profile.

Preclinical_Workflow start New 5-AVA Derivative in_vitro_binding In Vitro Binding Assays (GABA-A, GABA-B, GATs) start->in_vitro_binding in_vitro_functional In Vitro Functional Assays (e.g., FLIPR, Patch Clamp) in_vitro_binding->in_vitro_functional adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) in_vitro_functional->adme lead_selection Lead Candidate Selection adme->lead_selection pk_studies In Vivo Pharmacokinetic Studies (Rodents) lead_selection->pk_studies Promising Candidates efficacy_models In Vivo Efficacy Models (e.g., Seizure, Anxiety models) pk_studies->efficacy_models toxicology In Vivo Toxicology Studies efficacy_models->toxicology ind IND-Enabling Studies toxicology->ind

Caption: Preclinical evaluation workflow for 5-AVA derivatives.
Pharmacokinetic Data

The following table provides a template for summarizing key pharmacokinetic parameters for this compound derivatives from preclinical studies.

CompoundSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
Example: VACVRatOralDataDataDataDataData
Example: SACVRatOralDataDataDataDataData
Test Compound 1
Test Compound 2

Note: VACV (L-valyl ester of Acyclovir) and SACV (L-seryl ester of Acyclovir) are included as examples of amino acid prodrugs to illustrate the type of data to be collected.[15]

Conclusion

This compound is a molecule of significant interest in pharmaceutical development due to its inherent biological activity as a GABA analogue and its utility as a versatile chemical building block. The application notes and protocols provided herein offer a framework for researchers to synthesize, evaluate, and optimize 5-AVA derivatives for a range of therapeutic applications. A systematic approach, combining rational design, robust in vitro and in vivo testing, and a thorough understanding of the underlying biological pathways, will be crucial for the successful translation of these compounds into novel therapeutics.

References

Application Notes and Protocols: 5-Aminovaleric Acid as a Precursor for Nylon 5 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of nylon 5, a promising biopolymer, using 5-aminovaleric acid (5AVA) as a bio-based precursor. The document covers the biotechnological production of 5AVA, its subsequent polymerization into nylon 5 through various methods, and the characterization of the resulting polymer. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further development of these processes in a research setting.

Introduction to this compound and Nylon 5

This compound is a five-carbon, non-proteinogenic ω-amino acid that serves as a key building block for the synthesis of nylon 5 (polypentanamide).[1] The growing demand for sustainable and bio-based polymers has spurred significant interest in the production of 5AVA from renewable feedstocks.[2][3] Nylon 5 exhibits properties comparable to those of traditional petroleum-based polyamides, such as nylon 6, making it a suitable candidate for applications in textiles, engineering plastics, and biomedical materials. The biodegradability of some bio-based nylons further enhances their environmental appeal.[4]

The synthesis of nylon 5 from 5AVA can be achieved through two primary routes:

  • Direct Polycondensation: This method involves the direct polymerization of this compound, typically through melt polycondensation at elevated temperatures, to form the polyamide chain.

  • Ring-Opening Polymerization: This two-step process first involves the intramolecular cyclization of 5AVA to its corresponding lactam, δ-valerolactam (also known as 2-piperidone). Subsequently, the δ-valerolactam undergoes anionic ring-opening polymerization (AROP) to produce high molecular weight nylon 5.[1]

This document will detail the protocols for both the biotechnological production of the 5AVA precursor and its conversion to nylon 5 via these two synthetic pathways.

Biotechnological Production of this compound

The microbial production of this compound from renewable resources, primarily L-lysine, has been extensively researched.[2][3] Several metabolic pathways have been engineered in various microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to achieve high titers and yields of 5AVA.

Key Metabolic Pathways for 5AVA Production

The primary biological routes for 5AVA synthesis from L-lysine include:

  • The 5-Aminovaleramide-Mediated Pathway: This pathway involves two key enzymes: L-lysine 2-monooxygenase (DavB) and δ-aminovaleramidase (DavA). DavB oxidizes L-lysine to 5-aminovaleramide, which is then hydrolyzed by DavA to yield 5AVA.[2][5]

  • The Cadaverine-Mediated Pathway: In this route, L-lysine is first decarboxylated to cadaverine by L-lysine decarboxylase (LdcC). Subsequently, a series of enzymatic reactions involving a putrescine transaminase (PatA) and a γ-aminobutyraldehyde dehydrogenase (PatD) convert cadaverine to 5AVA.[2][5]

  • The L-lysine α-oxidase (RaiP) Pathway: This pathway utilizes an L-lysine α-oxidase from Scomber japonicus to convert L-lysine to 2-keto-6-aminocaproate, which is then further converted to 5AVA.[2]

Quantitative Data on 5AVA Production

The following table summarizes the reported titers and yields of 5AVA from various engineered microbial systems.

MicroorganismPathway EnzymesSubstrateTiter (g/L)Molar Yield (mol/mol)Reference
E. coli WL3110DavA, DavBL-lysine3.6-[2][5]
E. coli (promoter optimization)DavA, DavBL-lysine33.1-[2][5]
E. coli WL3110 (high cell density)DavA, DavB120 g/L L-lysine90.590.942[6]
E. coliRaiP, KivD, PadAL-lysine52.24-[2]
E. coli ML03-raiP-katERaiP40 g/L L-lysine HCl10.240.52 (total with δ-valerolactam)[5]
Experimental Protocol: Biotransformation of L-lysine to 5AVA

The following is a general protocol for the whole-cell biotransformation of L-lysine to 5AVA using an engineered E. coli strain expressing the necessary enzymes (e.g., DavA and DavB).

2.3.1. Materials

  • Engineered E. coli strain harboring plasmids for DavA and DavB expression

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-lysine HCl

  • Phosphate buffer (pH 7.0-8.0)

  • Shaking incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system for analysis

2.3.2. Procedure

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Seed Culture: Inoculate the overnight culture into 100 mL of fresh LB medium with antibiotic in a 500 mL baffled flask. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate at a lower temperature (e.g., 25-30°C) for 4-6 hours to allow for protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Whole-Cell Biotransformation: Resuspend the cell pellet in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a desired cell density (e.g., OD600 of 50).

  • Reaction Initiation: Add L-lysine HCl to the cell suspension to the desired final concentration (e.g., 20-100 g/L).

  • Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours.

  • Analysis: Periodically take samples from the reaction mixture. Centrifuge the samples to remove cells and analyze the supernatant for 5AVA concentration using HPLC.

Synthesis of Nylon 5 from this compound

Method 1: Direct Melt Polycondensation

Direct melt polycondensation is a straightforward method for synthesizing nylon 5 from this compound. This process involves heating the monomer above its melting point to initiate a condensation reaction, where water is eliminated to form amide bonds.

3.1.1. Experimental Protocol

  • Monomer Preparation: Ensure the this compound is of high purity and thoroughly dried to prevent side reactions and achieve a high molecular weight polymer.

  • Polymerization Setup: Place the dried this compound in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

  • Initial Heating and Purging: Heat the vessel to a temperature just above the melting point of 5AVA (~158-161°C) under a slow stream of inert gas (e.g., nitrogen) to purge any oxygen.

  • Pre-polymerization: Maintain the temperature for a set period (e.g., 1-2 hours) to allow for the initial formation of low molecular weight oligomers. Water will be evolved during this stage.

  • High-Temperature Polymerization: Gradually increase the temperature to 220-260°C while simultaneously applying a vacuum to facilitate the removal of water and drive the polymerization reaction towards the formation of a high molecular weight polymer.

  • Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in the viscosity of the melt. The reaction is typically continued for several hours (e.g., 4-8 hours) until the desired viscosity is achieved.

  • Polymer Isolation: Once the polymerization is complete, the molten polymer can be extruded from the reactor as a strand, cooled in a water bath, and pelletized.

  • Purification: The resulting nylon 5 can be purified by dissolving it in a suitable solvent (e.g., formic acid or m-cresol) and precipitating it in a non-solvent (e.g., water or acetone). The purified polymer is then dried under vacuum.

3.1.2. Quantitative Data for Melt Polycondensation

Detailed quantitative data for the direct melt polycondensation of this compound is not extensively reported in the readily available literature. However, the properties of the resulting nylon 5 are expected to be influenced by the reaction conditions.

PropertyTypical Value
Melting Point (°C)255 - 265
Molecular Weight (Mn)Dependent on reaction time, temperature, and vacuum
Yield (%)> 90
Method 2: Synthesis via δ-Valerolactam and Anionic Ring-Opening Polymerization (AROP)

This two-step method is a common and effective way to produce high molecular weight nylon 5.

3.2.1. Step 1: Cyclization of this compound to δ-Valerolactam

Experimental Protocol

  • Setup: Place this compound in a round-bottom flask equipped with a distillation apparatus.

  • Heating under Vacuum: Heat the flask to a temperature above the melting point of 5AVA (e.g., 180-200°C) under reduced pressure.

  • Distillation: The intramolecular condensation and cyclization will occur, and the resulting δ-valerolactam will distill over. Collect the distillate.

  • Purification: The collected δ-valerolactam can be further purified by recrystallization or vacuum distillation.

3.2.2. Step 2: Anionic Ring-Opening Polymerization (AROP) of δ-Valerolactam

Experimental Protocol

  • Monomer and Catalyst Preparation: Thoroughly dry the purified δ-valerolactam. Prepare a solution of a strong base catalyst, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent.

  • Polymerization Setup: In a flame-dried, nitrogen-purged reaction vessel, dissolve the δ-valerolactam in an anhydrous solvent (e.g., toluene or THF).

  • Initiation: Add a suitable initiator, such as N-acetyl-δ-valerolactam, to the monomer solution.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture at a controlled temperature (e.g., 25-50°C).

  • Polymerization: The polymerization will proceed, and the nylon 5 will precipitate out of the solution as it forms. Allow the reaction to proceed for a specified time (e.g., 1-4 hours).

  • Termination: Terminate the polymerization by adding a proton source, such as water or acetic acid.

  • Polymer Isolation and Purification: Filter the precipitated polymer, wash it with a suitable solvent (e.g., methanol) to remove any unreacted monomer and catalyst residues, and then dry it under vacuum.

3.2.3. Quantitative Data for Nylon 5 from AROP of δ-Valerolactam

PropertyValueReference
Molecular Weight (Mn)Up to 12,500 g/mol [7]
Melting Point (°C)> 250[7]
Yield (%)> 90[7]
Remanent Polarization (Pr)up to 12.5 ± 0.5 μC cm−2[7]

Diagrams

Metabolic Pathway for 5AVA Production cluster_cadaverine Cadaverine-Mediated Pathway L-lysine L-lysine 5-Aminovaleramide 5-Aminovaleramide L-lysine->5-Aminovaleramide DavB Cadaverine Cadaverine L-lysine->Cadaverine LdcC This compound (5AVA) This compound (5AVA) 5-Aminovaleramide->this compound (5AVA) DavA Cadaverine->this compound (5AVA) PatA, PatD Nylon 5 Synthesis Workflow cluster_precursor Precursor Synthesis cluster_direct Direct Polycondensation cluster_indirect Two-Step Synthesis Renewable Feedstock Renewable Feedstock Microbial Fermentation Microbial Fermentation Renewable Feedstock->Microbial Fermentation This compound (5AVA) This compound (5AVA) Microbial Fermentation->this compound (5AVA) Melt Polymerization Melt Polymerization This compound (5AVA)->Melt Polymerization Cyclization Cyclization This compound (5AVA)->Cyclization Nylon 5 Nylon 5 Melt Polymerization->Nylon 5 δ-Valerolactam δ-Valerolactam Cyclization->δ-Valerolactam Anionic Ring-Opening Polymerization Anionic Ring-Opening Polymerization δ-Valerolactam->Anionic Ring-Opening Polymerization Anionic Ring-Opening Polymerization->Nylon 5 Polymerization of this compound cluster_reaction Direct Polycondensation n H₂N-(CH₂)₄-COOH n H₂N-(CH₂)₄-COOH H-[NH-(CH₂)₄-CO]n-OH + (n-1) H₂O H-[NH-(CH₂)₄-CO]n-OH + (n-1) H₂O n H₂N-(CH₂)₄-COOH->H-[NH-(CH₂)₄-CO]n-OH + (n-1) H₂O Δ, -H₂O

References

Application Notes and Protocols for the Detection of 5-Aminovaleric Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-aminovaleric acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for researchers in metabolic studies, drug development, and food science. The protocols herein describe sample preparation, derivatization, and instrumental analysis, and include expected quantitative performance data.

Introduction

This compound, a naturally occurring amino acid, is involved in various biological processes and is a potential biomarker for certain metabolic disorders. Accurate and sensitive quantification of this compound is essential for understanding its physiological roles and for various industrial applications. This document outlines two robust analytical techniques, HPLC with fluorescence detection and GC-MS, for the reliable determination of this compound.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Application Note

This HPLC method is designed for the sensitive quantification of this compound in biological fluids and other aqueous samples. The method utilizes pre-column derivatization with o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) to enhance the fluorescence of primary and secondary amines, respectively, allowing for low-level detection. The separation is achieved on a reversed-phase C18 column. This approach offers high specificity and sensitivity, making it suitable for clinical research and quality control applications.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Fluid (e.g., Plasma, Urine) Deproteinization Protein Precipitation (e.g., Acetonitrile or TCA) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Deriv OPA/FMOC Addition in Autosampler Supernatant->Deriv Injection Injection Deriv->Injection Column Reversed-Phase C18 Separation Injection->Column Detection Fluorescence Detection Column->Detection Data Quantification & Reporting Detection->Data

Caption: HPLC analysis workflow for this compound.

Quantitative Data Summary: HPLC Method

The following table summarizes typical validation parameters for the HPLC analysis of amino acids using OPA/FMOC derivatization. These values can be used as a benchmark for the analysis of this compound.

ParameterTypical ValueReference
Linearity (r²) > 0.999[1]
Limit of Detection (LOD) 0.004–1.258 µg/cm³[1]
Limit of Quantification (LOQ) 0.011–5.272 µg/cm³[1]
Accuracy (Recovery) 93.3–109.4 %[1]
Precision (RSD) < 4.6 %[1]
Detailed Experimental Protocol: HPLC Method

1. Sample Preparation (Biological Fluids)

a. To 100 µL of plasma or urine, add 200 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. Automated Pre-Column Derivatization (in Autosampler)

a. The autosampler is programmed to perform the following steps: b. Aspirate 10 µL of the sample supernatant. c. Aspirate 20 µL of OPA reagent. d. Mix for 30 seconds. e. Aspirate 10 µL of FMOC reagent. f. Mix for 30 seconds. g. Inject the mixture onto the HPLC column.

3. HPLC-FLD Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent with a fluorescence detector.

  • Column: ZORBAX Eclipse-AAA column (e.g., 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

  • Gradient:

    • 0-1.9 min: 0% B

    • 1.9-18.1 min: 0-57% B (linear gradient)

    • 18.1-18.6 min: 57-100% B (linear gradient)

    • 18.6-22.3 min: 100% B (hold)

    • 22.3-23.2 min: 100-0% B (linear gradient)

    • 23.2-26.0 min: 0% B (hold for re-equilibration)

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL of the derivatized sample.

  • Fluorescence Detector Wavelengths:

    • Excitation: 340 nm, Emission: 450 nm (for OPA derivatives).

    • Excitation: 266 nm, Emission: 305 nm (for FMOC derivatives).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

The GC-MS method is a highly specific and sensitive alternative for the quantification of this compound. Due to the low volatility of amino acids, a two-step derivatization process is required prior to analysis.[12] This protocol details an esterification followed by acylation to make this compound amenable to GC separation and MS detection. This method is particularly useful for complex matrices such as food and environmental samples, where the high selectivity of MS is advantageous.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food or Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Esterification Esterification (e.g., with Methanol/HCl) Extraction->Esterification Acylation Acylation (e.g., with PFPA) Esterification->Acylation Injection Splitless Injection Acylation->Injection Column Capillary GC Column Separation Injection->Column Detection Mass Spectrometry (Scan or SIM) Column->Detection Data Quantification & Confirmation Detection->Data

Caption: GC-MS analysis workflow for this compound.

Quantitative Data Summary: GC-MS Method

The following table presents typical validation parameters for the GC-MS analysis of derivatized amino acids. These can be considered as performance targets for the this compound method.

ParameterTypical ValueReference
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Accuracy (Recovery) 80 - 120 %
Precision (RSD) < 15 %
Detailed Experimental Protocol: GC-MS Method

1. Sample Preparation (General)

a. For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent. b. For solid samples, homogenize the sample and perform a solid-liquid extraction, followed by cleanup using solid-phase extraction (SPE) if necessary.

2. Two-Step Derivatization

a. Esterification: i. Dry the sample extract completely under a stream of nitrogen. ii. Add 100 µL of 2 M HCl in methanol. iii. Heat at 80°C for 60 minutes.[12] iv. Evaporate the reagent to dryness under nitrogen. b. Acylation: i. To the dried residue, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). ii. Heat at 65°C for 30 minutes.[12] iii. Evaporate the reagents to dryness under nitrogen. iv. Reconstitute the sample in 100 µL of toluene for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for the this compound derivative should be determined from the full scan spectrum.

Conclusion

The HPLC and GC-MS methods detailed in this document provide sensitive and reliable means for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation and derivatization are critical for achieving accurate and precise results. The provided protocols and performance data serve as a comprehensive guide for researchers and professionals in the field.

References

Application Note: Structural Elucidation of 5-Aminovaleric Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Aminovaleric acid, also known as 5-aminopentanoic acid, is a naturally occurring delta-amino acid. It serves as an intermediate in the microbial degradation of lysine and is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). Its versatile chemical structure, featuring both a primary amine and a carboxylic acid group, makes it a valuable building block in the synthesis of various pharmaceutical compounds and polyamides. Accurate structural confirmation and purity assessment are critical in its application, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique. This application note provides a detailed protocol and data interpretation for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.

Materials and Methods

Sample Preparation

For optimal results in NMR spectroscopy, proper sample preparation is crucial. A standard protocol for preparing a this compound sample for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

  • Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for this compound due to its high polarity and the ability to exchange with the labile protons of the amine and carboxylic acid groups, simplifying the spectrum.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean, dry vial.[1]

  • Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

  • Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.

NMR Data Acquisition

The NMR data can be acquired on a standard NMR spectrometer. The following are typical acquisition parameters:

  • Spectrometer: 500 MHz Bruker Avance III or equivalent

  • Probe: 5 mm BBFO probe

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

Results and Discussion

The structure of this compound with the numbering convention for NMR signal assignment is shown below.

Chemical Structure of this compound cluster_0 C1 C1 (COOH) C2 C2 (CH2) C1->C2 C3 C3 (CH2) C2->C3 C4 C4 (CH2) C3->C4 C5 C5 (CH2) C4->C5 N N (NH2) C5->N

Figure 1. Numbering of this compound for NMR assignments.

The acquired ¹H and ¹³C NMR spectra of this compound in D₂O are analyzed to confirm its chemical structure. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in D₂O shows three distinct signals corresponding to the three methylene groups. The protons on the amine and carboxylic acid groups exchange with deuterium from the solvent and are therefore not observed.

  • δ ~2.22 ppm (t, 2H, J ≈ 7.5 Hz): This triplet corresponds to the two protons on C2 (α-position), which are coupled to the two protons on C3.

  • δ ~1.60-1.68 ppm (m, 4H): This multiplet arises from the overlapping signals of the four protons on C3 and C4 (β- and γ-positions).

  • δ ~3.00 ppm (t, 2H, J ≈ 7.5 Hz): This triplet is assigned to the two protons on C5 (δ-position), which are adjacent to the amino group and are coupled to the two protons on C4.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum exhibits four signals, corresponding to the five carbon atoms of this compound. The zwitterionic nature of the molecule in a neutral aqueous solution influences the chemical shifts.

  • δ ~181 ppm: This downfield signal is characteristic of the carboxyl carbon (C1).

  • δ ~42 ppm: This signal is assigned to the carbon adjacent to the amino group (C5).

  • δ ~39 ppm: This signal corresponds to the carbon adjacent to the carboxyl group (C2).

  • δ ~29 ppm and ~25 ppm: These signals are assigned to the central methylene carbons (C3 and C4).

Quantitative NMR Data Summary

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts and coupling constants for this compound in D₂O.

Atom Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
C1 (-COOH) ---~181
C2 (-CH₂-) ~2.22Triplet (t)~7.5~39
C3 (-CH₂-) ~1.62Multiplet (m)-~29
C4 (-CH₂-) ~1.65Multiplet (m)-~25
C5 (-CH₂-) ~3.00Triplet (t)~7.5~42

Note: The exact chemical shifts can vary slightly depending on the pH, concentration, and temperature.[1][4]

Protocols

Protocol 1: 1D ¹H NMR Experiment

  • Prepare the sample as described in the "Sample Preparation" section.

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the D₂O solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up a standard 1D proton experiment with the parameters mentioned in "NMR Data Acquisition".

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard (e.g., DSS at 0.00 ppm).

  • Integrate the signals and analyze the chemical shifts and multiplicities.

Protocol 2: 1D ¹³C NMR Experiment

  • Use the same sample prepared for the ¹H NMR experiment.

  • Lock and shim the spectrometer as in the ¹H experiment.

  • Set up a standard 1D carbon experiment with proton decoupling using the parameters from "NMR Data Acquisition".

  • Acquire the FID. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum using the internal standard or by referencing the solvent peak.

NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock setup Set Experimental Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze Chemical Shifts, Multiplicities, & Integrals reference->analyze

Figure 2. Workflow for NMR data acquisition and analysis.

Conclusion

NMR spectroscopy is a powerful and efficient technique for the unambiguous structural elucidation of this compound. The characteristic chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing for its unequivocal identification and the assessment of its purity. The protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

References

Application Notes and Protocols for the Functionalization of 5-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common techniques for the chemical functionalization of 5-aminovaleric acid (5-AVA), a versatile bifunctional molecule increasingly utilized in drug development and bioconjugation. The protocols outlined below are intended to serve as a foundational guide for the synthesis of 5-AVA derivatives.

Introduction to this compound Functionalization

This compound possesses both a primary amine and a carboxylic acid group, making it an ideal scaffold for a variety of chemical modifications. Its linear five-carbon chain provides spacing and flexibility, rendering it a popular choice as a linker in more complex molecular constructs, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. Functionalization can be directed at the N-terminus (amine group), the C-terminus (carboxylic acid group), or both, often requiring the use of protecting groups for selective modification.

N-Acylation of this compound

N-acylation is a common strategy to introduce a wide range of functionalities to the amino group of 5-AVA. This reaction forms an amide bond, which is generally stable under physiological conditions.

Application:
  • Synthesis of bioactive molecules.

  • Creation of building blocks for peptide synthesis.

  • Modification of properties such as lipophilicity and cell permeability.

Experimental Protocol: N-Acetylation of this compound

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Acetic acid

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetic acid and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetyl-5-aminovaleric acid.

Quantitative Data for N-Acylation Reactions:

Acylating AgentBase/CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideNoneAcetic Acid/Water0 - RT2 - 4>90[1][2]
Benzoyl ChlorideTriethylamineDichloromethane0 - RT2 - 385 - 95General
Fatty Acid ChloridePyridineDichloromethaneRT4 - 680 - 90General

Note: Yields are typical and may vary based on specific reaction conditions and scale.

Esterification of this compound

Esterification of the carboxylic acid moiety of 5-AVA is a key transformation for creating prodrugs, modifying solubility, and for further chemical modifications. The Fischer esterification is a common method for this purpose.

Application:
  • Prodrug synthesis to improve pharmacokinetic properties.[3][4]

  • Protection of the carboxylic acid for subsequent reactions at the amine terminus.

  • Synthesis of polymer building blocks.

Experimental Protocol: Fischer Esterification of this compound with Ethanol

This protocol details the synthesis of ethyl 5-aminovalerate hydrochloride.

Materials:

  • This compound

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Standard laboratory glassware for reflux

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • The product, ethyl 5-aminovalerate hydrochloride, may precipitate. If not, the solvent can be removed under reduced pressure.

  • The crude product can be recrystallized from an ethanol/diethyl ether mixture to yield the pure ester hydrochloride.

Quantitative Data for Esterification Reactions:

AlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
MethanolH₂SO₄MethanolReflux4 - 885 - 95[5][6]
EthanolSOCl₂EthanolReflux4 - 690 - 98[5][6]
Benzyl AlcoholTsOHTolueneReflux12 - 1880 - 90[7]

Note: Yields are for the corresponding ester hydrochlorides and can vary.

Orthogonal Protection of this compound

For selective functionalization of either the amine or the carboxylic acid group, orthogonal protecting groups are essential. The most common protecting groups used are Boc (tert-butyloxycarbonyl) for the amine and various esters for the carboxylic acid, or Fmoc (9-fluorenylmethoxycarbonyl) for the amine.

Boc Protection of the Amine Group

The Boc group is stable under a wide range of conditions but can be easily removed with acid.

Application:
  • Protection of the amine group to allow for selective C-terminus modification.

  • Use in peptide synthesis.[8][9]

Experimental Protocol: Synthesis of Boc-5-aminovaleric acid

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water

  • Ethyl acetate

  • Citric acid solution (1 M)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution.

  • Cool the solution to 0°C and add Boc₂O (1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M citric acid solution at 0°C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-5-aminovaleric acid.[10]

Quantitative Data for Boc Protection:

ReagentBaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Boc₂ONaOHDioxane/Water0 - RT12 - 1890 - 98[10]
Boc₂OTEADichloromethaneRT6 - 1285 - 95General
Fmoc Protection of the Amine Group

The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, such as piperidine.

Application:
  • Essential for Fmoc-based solid-phase peptide synthesis.[11][12]

  • Used in the synthesis of linkers for bioconjugation.

Experimental Protocol: Synthesis of Fmoc-5-aminovaleric acid

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone and Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl at 0°C, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain Fmoc-5-aminovaleric acid.

Quantitative Data for Fmoc Protection:

ReagentBaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Fmoc-OSuNaHCO₃Acetone/WaterRT4 - 690 - 97General
Fmoc-ClNa₂CO₃Dioxane/Water0 - RT2 - 488 - 95[13]

Application in Drug Development: 5-AVA as a Linker

Functionalized this compound is frequently employed as a flexible linker to connect a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a cytotoxic drug) in antibody-drug conjugates (ADCs).[14] The linker's length and flexibility can influence the stability, solubility, and efficacy of the ADC.

G cluster_0 Antibody-Drug Conjugate (ADC) Structure cluster_1 Linker Component Antibody Antibody Linker Linker Functionalized_5AVA Functionalized This compound Linker->Functionalized_5AVA is composed of Drug Drug

The functionalization of 5-AVA allows for its incorporation into these complex bioconjugates. For instance, the carboxylic acid end can be activated to react with an amine on the drug, while the amine end (after deprotection) can be coupled to the antibody.

G Start This compound Protect_Amine N-terminus Protection (e.g., Boc, Fmoc) Start->Protect_Amine Activate_Carboxyl C-terminus Activation (e.g., NHS ester) Protect_Amine->Activate_Carboxyl Couple_Drug Couple to Drug Payload Activate_Carboxyl->Couple_Drug Deprotect_Amine N-terminus Deprotection Couple_Drug->Deprotect_Amine Couple_Antibody Couple to Antibody Deprotect_Amine->Couple_Antibody Final_ADC Antibody-Drug Conjugate Couple_Antibody->Final_ADC

Signaling Pathways and Biological Activity

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways that are modulated by functionalized this compound derivatives themselves. When used as a linker in drug conjugates, the primary biological activity and interaction with signaling pathways are dictated by the attached payload. For instance, if conjugated to a cytotoxic agent, the ADC's mechanism of action will involve the pathways targeted by that agent following its release inside the target cell.

However, derivatives of 5-AVA can be designed to have intrinsic biological activity. For example, as an analog of gamma-aminobutyric acid (GABA), some 5-AVA derivatives have been investigated for their potential to interact with GABA receptors and associated signaling pathways in the central nervous system.[14]

Conclusion

The functionalization of this compound provides a versatile platform for the development of novel therapeutics and research tools. The protocols and data presented here offer a starting point for researchers to explore the rich chemistry of this valuable building block. Careful selection of reaction conditions and protecting group strategies is crucial for achieving the desired modifications with high yield and purity. As the field of targeted therapeutics continues to grow, the applications of functionalized this compound are expected to expand significantly.

References

Utilization of 5-Aminovaleric Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminovaleric acid (5-AVA), a non-proteinogenic ω-amino acid, is a versatile building block in peptide synthesis. Its flexible, five-carbon chain makes it an ideal spacer or linker to introduce specific conformational properties into peptides, modulate biological activity, and construct complex peptide architectures such as cyclic peptides and peptide-drug conjugates. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Applications of this compound in Peptide Synthesis

The incorporation of 5-AVA into peptide sequences offers several advantages in drug discovery and development:

  • Flexible Linker/Spacer: The primary application of 5-AVA is as a flexible linker to connect two peptide sequences, a peptide to a non-peptidic moiety (e.g., a drug molecule or a fluorescent probe), or to cyclize peptides.[1] The hydrocarbon chain provides conformational flexibility, which can be crucial for the biological activity of the final construct.

  • Modulation of Biological Activity: By introducing a defined distance between pharmacophores, 5-AVA can optimize the interaction of a peptide with its target receptor or enzyme. This can lead to enhanced potency, selectivity, and pharmacokinetic properties.

  • Improved Stability: The introduction of non-natural amino acids like 5-AVA can increase the resistance of peptides to enzymatic degradation, thereby prolonging their half-life in vivo.[2]

  • Peptide-Drug Conjugates (PDCs): 5-AVA is a valuable component in the design of PDCs, where it can serve as a stable or cleavable linker connecting a cytotoxic drug to a targeting peptide.[3] This ensures that the drug is released at the desired site of action, minimizing off-target toxicity.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. The key reagent for incorporating this compound is Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) .

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-5-aminovaleric acid

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • Piperidine

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane), peptide synthesis grade

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid)

    • TIS (Triisopropylsilane)

    • Water

  • Purification:

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

    • C18 column

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • TFA, HPLC grade

Protocol 1: Manual Solid-Phase Peptide Synthesis Incorporating this compound

This protocol describes the manual synthesis of a peptide containing a 5-AVA linker on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and HBTU (0.49 mmol, 4.9 eq.) in 2 mL of DMF.
  • Add DIPEA (1.0 mmol, 10 eq.) to the solution and vortex briefly.
  • Immediately add the activation mixture to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
  • Wash the resin with DMF (5 x 5 mL).

4. Incorporation of Fmoc-5-Aminovaleric Acid:

  • Follow the same procedure as in step 3, using Fmoc-5-aminovaleric acid instead of a standard Fmoc-amino acid. The coupling time may be extended to 4 hours to ensure complete reaction.

5. Repetition of Synthesis Cycle:

  • Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with DCM (5 x 5 mL) and dry under vacuum.
  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water.
  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[5]
  • Analyze the purified peptide by mass spectrometry to confirm the molecular weight.

Quantitative Data

While specific yields can be sequence-dependent, the incorporation of Fmoc-5-aminovaleric acid is generally efficient.

ParameterTypical ValueReference
Coupling Reagent HATU or HBTU[6]
Coupling Time for Fmoc-5-AVA 2 - 4 hoursGeneral SPPS knowledge
Crude Peptide Purity (by HPLC) 70 - 90%[7]
Overall Yield (after purification) 15 - 40%Sequence dependent

Visualizations

Experimental Workflow for Peptide Synthesis with 5-AVA

Peptide_Synthesis_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_AA Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Deprotection1->Coupling_AA Wash1 Wash (DMF) Coupling_AA->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_AVA 5-AVA Coupling (Fmoc-5-AVA-OH, HBTU/DIPEA) Deprotection2->Coupling_AVA Wash2 Wash (DMF) Coupling_AVA->Wash2 Repeat Repeat Cycle (Deprotection & Coupling) Wash2->Repeat Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

Logical Relationship of 5-AVA as a Linker

AVA_Linker_Concept cluster_peptide Peptide Modification cluster_pdc Drug Conjugation Peptide1 Peptide Sequence 1 AVA This compound (Flexible Linker) Peptide1->AVA Peptide1->AVA Peptide2 Peptide Sequence 2 AVA->Peptide2 Drug Drug Molecule AVA->Drug Conjugate Peptide-Drug Conjugate Drug->Conjugate

Caption: Conceptual diagram of 5-AVA as a linker in peptides and peptide-drug conjugates.

Conclusion

This compound is a valuable tool for peptide chemists, offering a reliable method to introduce flexibility and spacing within peptide structures. The use of Fmoc-5-aminovaleric acid in standard solid-phase peptide synthesis protocols is straightforward and efficient. The protocols and data presented here provide a solid foundation for researchers to successfully utilize 5-AVA in the design and synthesis of novel therapeutic peptides and peptide conjugates.

References

Application Notes and Protocols: 5-Aminovaleric Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-aminovaleric acid as a potential corrosion inhibitor. This document includes illustrative data, detailed experimental protocols for evaluating its effectiveness, and visualizations of the underlying mechanisms and workflows.

Introduction

This compound, a naturally occurring amino acid, presents a promising avenue for the development of environmentally friendly corrosion inhibitors. Its molecular structure, featuring both an amine (-NH2) and a carboxylic acid (-COOH) functional group, allows for potential adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. Organic compounds containing heteroatoms such as nitrogen and oxygen are known to be effective corrosion inhibitors, acting by blocking active corrosion sites through adsorption.[1][2] The study of such molecules is crucial for developing novel, non-toxic anti-corrosion agents.

Mechanism of Action

The primary mechanism by which this compound is proposed to inhibit corrosion is through adsorption onto the metal surface. This process can be influenced by several factors, including the nature of the metal, the corrosive environment, and the concentration of the inhibitor. The adsorption can occur through:

  • Chemisorption: Involving the sharing of electrons between the heteroatoms (N and O) of this compound and the vacant d-orbitals of the metal, forming a coordinate-type bond.

  • Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

In acidic solutions, the amine group can be protonated (-NH3+), and the carboxylic acid group may remain protonated (-COOH) or be deprotonated (-COO-), depending on the pH. These charged species can then interact with the charged metal surface. The formation of a protective film of the inhibitor on the metal surface isolates it from the corrosive medium, thus reducing the corrosion rate.

Data Presentation

Note: The following tables present illustrative data for the corrosion inhibition efficiency of this compound. Specific quantitative data for this compound is not widely available in published literature. Researchers are advised to generate their own data using the experimental protocols provided below.

Table 1: Illustrative Corrosion Inhibition Efficiency of this compound on Mild Steel in 1M HCl (Weight Loss Method)

Inhibitor Concentration (M)Temperature (°C)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)2550.25.87-
0.0012520.12.3560.0
0.0052510.51.2379.1
0.01255.30.6289.4
0 (Blank)50110.512.93-
0.0015055.36.4750.0
0.0055030.13.5272.8
0.015015.81.8585.7

Table 2: Illustrative Electrochemical Parameters for Mild Steel in 1M HCl with this compound (Potentiodynamic Polarization)

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-45055070120-
0.001-4352206811560.0
0.005-4201156511079.1
0.01-410586210589.5

Table 3: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1M HCl with this compound

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50100-
0.0011258060.0
0.0052406579.2
0.014805089.6

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition properties of this compound.

Weight Loss Measurement (Gravimetric Method)

This method is based on the ASTM G31 standard guide for laboratory immersion corrosion testing of metals.[3]

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor by measuring the mass loss of the metal coupon over time.

Materials:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions

  • Corrosive solution (e.g., 1M HCl, 3.5% NaCl, 0.5M H2SO4)

  • This compound

  • Analytical balance (accurate to 0.1 mg)

  • Polishing papers of various grits

  • Acetone

  • Distilled water

  • Glass hooks and beakers

  • Thermostatic water bath

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with a series of emery papers of increasing grit size to achieve a smooth, uniform surface.

  • Degreasing and Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.

  • Drying and Weighing: Dry the cleaned coupons and accurately weigh them using an analytical balance. Record this as the initial weight (W_initial).

  • Immersion: Suspend the weighed coupons in beakers containing the corrosive solution using glass hooks. For inhibited tests, add the desired concentration of this compound to the corrosive solution. Ensure the coupons are fully immersed.

  • Exposure: Place the beakers in a thermostatic water bath to maintain a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solution. Remove the corrosion products by gentle brushing and cleaning with an appropriate cleaning solution (as per ASTM G1).

  • Final Weighing: Rinse the cleaned coupons with distilled water, dry them, and reweigh them to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10^4 for mm/year), ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.

Potentiodynamic Polarization

This protocol is based on the ASTM G5 and ASTM G59 standards for making potentiodynamic polarization measurements.[4][5][6]

Objective: To determine the corrosion current density (icorr) and corrosion potential (Ecorr) of a metal in a corrosive environment and to understand the kinetic behavior of the anodic and cathodic reactions.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive solution

  • This compound

  • Deaeration gas (e.g., nitrogen or argon)

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the corrosive solution (with or without the inhibitor).

  • Deaeration: Purge the solution with an inert gas for at least 30 minutes before immersing the working electrode to remove dissolved oxygen.

  • Open Circuit Potential (OCP) Measurement: Immerse the working electrode and allow the system to stabilize by monitoring the OCP until it reaches a steady value (typically 30-60 minutes).

  • Polarization Scan: Perform the potentiodynamic scan by applying a potential range (e.g., from -250 mV to +250 mV with respect to the OCP) at a slow scan rate (e.g., 0.166 mV/s or 1 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Determine the Tafel slopes (βa and βc).

    • Inhibition Efficiency (IE %): IE % = [(icorr_blank - icorr_inh) / icorr_blank] × 100, where icorr_blank is the corrosion current density without the inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

This protocol is based on the ASTM G106 standard guide for electrochemical impedance spectroscopy in corrosion testing.[7]

Objective: To investigate the properties of the inhibitor film and the charge transfer resistance at the metal/solution interface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive solution

  • This compound

Procedure:

  • Cell Setup and Stabilization: Follow the same procedure as for potentiodynamic polarization to set up the electrochemical cell and stabilize the system at the OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and/or Bode plots (impedance magnitude and phase angle vs. frequency).

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE %): IE % = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_blank is the charge transfer resistance without the inhibitor and Rct_inh is the charge transfer resistance with the inhibitor.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Corrosion Experiments cluster_analysis Data Analysis & Interpretation prep1 Metal Coupon Polishing prep2 Degreasing & Cleaning prep1->prep2 prep3 Drying & Initial Weighing prep2->prep3 exp2 Potentiodynamic Polarization (ASTM G5) prep2->exp2 exp3 Electrochemical Impedance Spectroscopy (ASTM G106) prep2->exp3 exp1 Weight Loss (ASTM G31) prep3->exp1 analysis1 Calculate Corrosion Rate & Inhibition Efficiency exp1->analysis1 analysis2 Determine Ecorr, icorr & Tafel Slopes exp2->analysis2 analysis3 Model with Equivalent Circuit (Rct, Cdl) exp3->analysis3 conclusion Evaluate Inhibition Performance analysis1->conclusion analysis2->conclusion analysis3->conclusion

Caption: Workflow for evaluating corrosion inhibitor performance.

Proposed Corrosion Inhibition Mechanism

InhibitionMechanism cluster_metal Metal Surface (e.g., Fe) cluster_solution Corrosive Solution (e.g., HCl) Fe1 Fe Fe2 Fe Fe3 Fe protective_film Formation of Protective Film H_plus H+ H_plus->Fe1 Corrosion Attack Cl_minus Cl- Cl_minus->Fe2 Pitting inhibitor This compound (H₂N-(CH₂)₄-COOH) adsorption Adsorption inhibitor->adsorption adsorption->Fe3 Interaction of -NH₂ and -COOH with metal surface adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Aminovaleric Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-aminovaleric acid from fermentation broth.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common methods for purifying this compound from fermentation broth?

A1: The primary methods for purifying this compound include ion exchange chromatography, solvent extraction, and crystallization. Often, a combination of these techniques is employed to achieve high purity.[][2] The initial separation of this compound from the fermentation broth is typically achieved by centrifugation or filtration to remove biomass.[]

Q2: What are the main challenges in purifying this compound?

A2: Key challenges include the complex composition of the fermentation broth, which contains various impurities like other amino acids, organic acids, proteins, and salts.[3][4] The structural similarity of this compound to other metabolites, such as its precursor L-lysine, can also complicate separation. Additionally, optimizing the process to achieve high yield and purity can be difficult.

Q3: How can I remove biomass and other suspended solids from the fermentation broth before purification?

A3: The initial clarification of the fermentation broth is crucial. Common methods include centrifugation and filtration.[][4] For industrial applications, membrane filtration techniques like microfiltration and ultrafiltration can be effective in removing cells, cell debris, and large macromolecules.[3][5]

Ion Exchange Chromatography

Q4: What type of ion exchange resin is suitable for this compound purification?

A4: Since this compound is an amino acid, its charge is pH-dependent. At a pH below its isoelectric point (pI), it will be positively charged and can be captured by a cation exchange resin. Conversely, at a pH above its pI, it will be negatively charged and can be captured by an anion exchange resin. The choice of resin (strong or weak) will depend on the specific impurities and the desired operating pH.

Q5: How can I optimize the binding and elution conditions in ion exchange chromatography?

A5: Optimization involves adjusting the pH and ionic strength of the buffers. For binding, the pH should be adjusted to ensure the target molecule has the opposite charge of the resin. Elution is typically achieved by changing the pH to neutralize the charge of the this compound or by increasing the salt concentration of the elution buffer to compete for binding sites on the resin.

Solvent Extraction

Q6: What factors should be considered when selecting a solvent for the extraction of this compound?

A6: The ideal solvent should have high selectivity for this compound, be immiscible with the aqueous fermentation broth, have a low boiling point for easy removal, and be non-toxic and environmentally friendly. The distribution coefficient of this compound between the organic and aqueous phases is a key parameter.

Crystallization

Q7: What are the common methods for crystallizing this compound?

A7: Crystallization of amino acids can be achieved through methods such as cooling crystallization, anti-solvent crystallization (by adding a solvent in which this compound is poorly soluble), and evaporative crystallization.[6][7] The choice of method depends on the solubility characteristics of this compound in the chosen solvent system.

Troubleshooting Guides

Ion Exchange Chromatography

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete binding to the resin. - Premature elution during the washing step. - Incomplete elution from the resin.- Optimize Binding pH: Ensure the pH of the fermentation broth and equilibration buffer is appropriate for the charge of this compound and the resin type. - Check Ionic Strength: High salt concentration in the sample can prevent binding. Consider diluting the sample or using a desalting step. - Optimize Elution: Increase the salt concentration or change the pH of the elution buffer to ensure complete release of the product. - Flow Rate: Reduce the flow rate during sample loading to allow sufficient time for binding.
Low Purity of this compound - Co-elution of impurities with similar charge properties. - Non-specific binding of impurities. - Inadequate washing of the column.- Gradient Elution: Use a shallow salt gradient during elution to improve the separation of molecules with similar charges. - Optimize Washing Step: Increase the volume and/or strength of the wash buffer to remove non-specifically bound impurities. - Adjust pH: Fine-tune the pH of the buffers to maximize the charge difference between this compound and contaminating molecules.
High Backpressure in the Column - Clogging of the column frit or resin with particulates from the fermentation broth. - Resin bed compaction.- Sample Preparation: Ensure the fermentation broth is adequately clarified by centrifugation or filtration before loading onto the column. - Repack Column: If the resin bed is compacted, unpack and repack the column. - Clean Column: Use appropriate cleaning solutions to remove any precipitated proteins or other foulants from the resin.

Solvent Extraction

Problem Possible Cause(s) Troubleshooting Steps
Low Extraction Yield - Suboptimal pH of the aqueous phase. - Inappropriate solvent selection. - Insufficient mixing of the two phases.- Adjust pH: The pH of the fermentation broth should be adjusted to a level where this compound is in a neutral form to favor its partitioning into the organic solvent. - Solvent Screening: Test different organic solvents to find one with a higher distribution coefficient for this compound. - Increase Mixing: Ensure vigorous mixing to maximize the interfacial area between the two phases, but avoid emulsion formation.
Emulsion Formation - Presence of surfactants or proteins in the fermentation broth. - High shear mixing.- Centrifugation: Centrifuge the mixture to break the emulsion. - Addition of Salt: Adding a salt to the aqueous phase can sometimes help to break emulsions. - Reduce Mixing Speed: Use a lower mixing speed to prevent emulsion formation.
Difficulty in Phase Separation - Similar densities of the aqueous and organic phases.- Choose a Solvent with a Different Density: Select a solvent with a density significantly different from the aqueous phase.

Crystallization

Problem Possible Cause(s) Troubleshooting Steps
No Crystal Formation - Solution is not supersaturated. - Presence of impurities inhibiting nucleation.- Increase Concentration: Concentrate the solution further by evaporation. - Cooling: Lower the temperature of the solution. - Add Anti-Solvent: Slowly add a solvent in which this compound is insoluble. - Seeding: Introduce a small crystal of this compound to induce crystallization.
Low Crystal Yield - Incomplete crystallization. - Significant solubility of this compound in the mother liquor.- Optimize Temperature: Lower the final crystallization temperature. - Optimize Solvent Composition: In anti-solvent crystallization, adjust the ratio of solvent to anti-solvent. - Allow More Time: Increase the crystallization time.
Low Purity of Crystals - Occlusion of impurities within the crystals. - Adsorption of impurities on the crystal surface.- Recrystallization: Dissolve the crystals in a minimal amount of hot solvent and recrystallize. - Washing: Wash the crystals with a cold solvent in which the impurities are soluble but this compound is not. - Control Crystallization Rate: A slower crystallization rate often leads to purer crystals.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Reported Yield (%) Reported Purity (%) Key Advantages Key Disadvantages
Ion Exchange Chromatography 70 - 90> 95High resolution and selectivity.Can be expensive and time-consuming; resin fouling can be an issue.
Solvent Extraction 80 - 9590 - 98Scalable and can handle large volumes.Use of organic solvents can be an environmental concern; emulsion formation can occur.
Crystallization 60 - 85> 99Can yield very high purity product; cost-effective for final polishing.Yield can be lower compared to other methods; sensitive to impurities.

Note: The reported yields and purities are approximate ranges and can vary significantly depending on the specific experimental conditions and the composition of the fermentation broth.

Experimental Protocols

1. General Pre-treatment of Fermentation Broth

  • Cell Removal: Centrifuge the fermentation broth at 8,000-10,000 x g for 15-20 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully decant the supernatant.

  • Filtration (Optional): For higher clarity, filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining cells and fine particles.

2. Ion Exchange Chromatography Protocol (Cation Exchange)

  • Resin Selection: Choose a suitable strong acid cation exchange resin (e.g., Dowex 50WX8).

  • Column Packing: Pack the resin into a chromatography column and wash with deionized water.

  • Equilibration: Equilibrate the column with a low concentration buffer at a pH below the pI of this compound (e.g., 0.1 M sodium citrate buffer, pH 3.0) until the pH of the effluent matches the influent.

  • Sample Loading: Adjust the pH of the pre-treated fermentation broth to the equilibration buffer pH and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm (to monitor protein removal) returns to baseline.

  • Elution: Elute the bound this compound using a buffer with a higher pH or an increasing salt gradient (e.g., 0.1 M sodium phosphate buffer, pH 7.0, or a linear gradient of 0 to 2 M NaCl in the equilibration buffer).

  • Fraction Collection: Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., HPLC).

3. Solvent Extraction Protocol

  • pH Adjustment: Adjust the pH of the pre-treated fermentation broth to a value where this compound is predominantly in its neutral form (around its pI).

  • Solvent Addition: Add an appropriate organic solvent (e.g., butanol, ethyl acetate) to the fermentation broth in a separatory funnel at a defined volume ratio (e.g., 1:1).

  • Extraction: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and mass transfer. Periodically vent the funnel to release pressure.

  • Phase Separation: Allow the phases to separate. The organic phase containing the extracted this compound will be the upper or lower layer depending on its density relative to the aqueous phase.

  • Collection: Carefully separate and collect the organic phase.

  • Back Extraction (Optional): To recover the this compound into a clean aqueous phase, the organic phase can be mixed with an aqueous solution at a pH where the amino acid is charged (e.g., acidic or basic solution), causing it to partition back into the aqueous layer.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure to recover the this compound.

4. Crystallization Protocol (Cooling Crystallization)

  • Concentration: Concentrate the solution containing purified this compound by heating to dissolve the solid and then allowing it to cool, or by evaporating the solvent under reduced pressure to achieve a supersaturated solution.

  • Cooling: Slowly cool the supersaturated solution to induce crystallization. A controlled cooling rate is important for forming large, pure crystals.

  • Maturation: Allow the solution to stand at a low temperature (e.g., 4°C) for several hours to maximize crystal growth.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Visualizations

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_purification Purification cluster_final_product Final Product Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Clarified_Broth Clarified Broth Centrifugation->Clarified_Broth Ion_Exchange Ion Exchange Chromatography Clarified_Broth->Ion_Exchange Primary Purification Solvent_Extraction Solvent Extraction Clarified_Broth->Solvent_Extraction Primary Purification Crystallization Crystallization Ion_Exchange->Crystallization Polishing Solvent_Extraction->Crystallization Polishing Pure_5AVA Pure 5-Aminovaleric Acid Crystallization->Pure_5AVA Troubleshooting_Logic Start Purification Issue (e.g., Low Yield/Purity) Check_Pretreatment Verify Broth Clarification Start->Check_Pretreatment Check_Binding Review Binding Conditions (pH, Ionic Strength) Check_Pretreatment->Check_Binding If Clarification is OK Check_Solvent Evaluate Solvent Choice & pH Check_Pretreatment->Check_Solvent If Using Extraction Check_Crystallization Assess Supersaturation & Cooling Rate Check_Pretreatment->Check_Crystallization If Using Crystallization Check_Elution Optimize Elution (Gradient, pH) Check_Binding->Check_Elution If Binding Fails Solution Improved Purity/Yield Check_Elution->Solution Successful Elution Check_Solvent->Solution Successful Extraction Check_Crystallization->Solution Successful Crystallization

References

troubleshooting side reactions in 5-aminovaleric acid chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chemical synthesis of 5-aminovaleric acid (5-AVA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this compound.

Introduction

This compound is a valuable building block in the pharmaceutical and polymer industries. While various synthetic routes exist, each presents unique challenges, including the formation of side products that can complicate purification and reduce yields. This guide focuses on troubleshooting common issues in three prominent chemical synthesis pathways: the Hofmann rearrangement of glutarimide, the Gabriel synthesis from 5-halovaleric acids, and the Strecker synthesis from 5-oxovaleric acid precursors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Hofmann Rearrangement of Glutarimide

The Hofmann rearrangement offers a direct route to this compound from glutarimide. However, careful control of reaction conditions is crucial to minimize side reactions.

Q1: My this compound yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the Hofmann rearrangement of glutarimide can be attributed to several factors, primarily related to the stability of the reagent and the occurrence of side reactions.

  • Incomplete Reaction: Ensure that the glutarimide has fully dissolved and that the stoichiometry of the reagents, particularly the sodium hypohalite, is correct. A slight excess of the hypohalite solution may be necessary. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time.

  • Degradation of Hypohalite Reagent: The sodium hypobromite or hypochlorite solution is unstable and can decompose, especially at elevated temperatures. It is recommended to prepare this reagent fresh at low temperatures (0-5 °C) and use it immediately.

  • Side Reaction - Urea Formation: The primary amine of this compound can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a urea byproduct. To mitigate this, maintain a high concentration of the base (e.g., sodium hydroxide) to promote the rapid hydrolysis of the isocyanate.

Q2: I'm observing a significant amount of an uncharacterized byproduct. What could it be and how can I identify it?

A2: A common byproduct is the corresponding urea derivative formed from the reaction of the this compound product with the isocyanate intermediate. Another possibility is the hydrolysis of the starting glutarimide back to glutaric acid if the reaction conditions are not optimal.

  • Identification: The byproduct can be characterized using spectroscopic methods.

    • NMR Spectroscopy: Urea derivatives will show characteristic signals in the 1H and 13C NMR spectra. The presence of glutaric acid can be confirmed by comparing the spectrum of the byproduct with that of a glutaric acid standard.

    • HPLC Analysis: An appropriate HPLC method can be used to separate and identify the components of the reaction mixture by comparing their retention times with those of known standards.

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Purification can be achieved through a combination of extraction and crystallization or ion-exchange chromatography.

  • Acid-Base Extraction: After the reaction, acidify the mixture to protonate the this compound, making it water-soluble. Wash with an organic solvent to remove non-polar impurities. Then, adjust the pH of the aqueous layer to the isoelectric point of this compound (around pH 7) to precipitate the product.

  • Ion-Exchange Chromatography: For higher purity, the crude product can be purified using a cation-exchange resin. The amino acid will bind to the resin and can be subsequently eluted with a buffered solution.

Gabriel Synthesis from 5-Halovaleric Acid

The Gabriel synthesis provides a reliable method for preparing primary amines with minimal over-alkylation. When applied to 5-halovaleric acids, it can yield this compound.

Q1: The initial N-alkylation of potassium phthalimide with 5-bromovaleric acid is proceeding slowly or not at all. What could be the issue?

A1: Incomplete or slow alkylation can be due to several factors.

  • Reactivity of the Alkyl Halide: Ensure that the 5-halovaleric acid derivative (e.g., 5-bromovaleric acid) is of good quality. The reactivity of the halide is crucial for the SN2 reaction.

  • Solvent Choice: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the SN2 reaction.

  • Incomplete Deprotonation of Phthalimide: Ensure that the phthalimide is fully deprotonated to its potassium salt. The presence of residual acidic protons can inhibit the reaction.

Q2: During the hydrolysis of the N-substituted phthalimide, I am getting a low yield of this compound. Why is this happening?

A2: The hydrolysis step is critical and can be a source of yield loss.

  • Incomplete Hydrolysis: Both acidic and basic hydrolysis methods can be used, but they often require harsh conditions and long reaction times. The Ing-Manske procedure, which uses hydrazine, is often more efficient.

  • Side Product Formation during Hydrolysis: Under harsh acidic or basic conditions, side reactions, such as decarboxylation or other degradations, can occur. The use of hydrazine is generally milder.

  • Difficult Purification: The phthalhydrazide byproduct formed during hydrazinolysis can sometimes be difficult to separate from the desired product. Careful filtration and washing are necessary.

Strecker Synthesis from 5-Oxovaleric Acid Precursors

The Strecker synthesis is a versatile method for producing amino acids from aldehydes or ketones. For this compound, a suitable precursor would be a derivative of 5-oxovaleric acid.

Q1: The formation of the α-aminonitrile intermediate seems to be inefficient. What are the key factors to consider?

A1: The formation of the α-aminonitrile is an equilibrium process, and several factors can influence its efficiency.

  • Imine Formation: The initial step is the formation of an imine from the aldehyde and ammonia. This reaction is reversible and can be driven forward by removing the water that is formed.

  • Cyanide Addition: The addition of the cyanide nucleophile to the imine is the key bond-forming step. The concentration of the cyanide source (e.g., KCN) and the pH of the reaction are important parameters to optimize.

Q2: What are the potential side reactions during the hydrolysis of the aminonitrile to this compound?

A2: The hydrolysis of the nitrile group to a carboxylic acid requires strong acidic or basic conditions, which can lead to side reactions.

  • Incomplete Hydrolysis: The hydrolysis may stop at the amide intermediate, resulting in a mixture of the amide and the desired carboxylic acid.

  • Decarboxylation: Under harsh acidic conditions and high temperatures, decarboxylation of the final product can occur.

  • Racemization: The Strecker synthesis produces a racemic mixture of the amino acid. If an enantiomerically pure product is required, a chiral resolution step will be necessary.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the synthesis of this compound and the formation of a common side product, δ-valerolactam, particularly relevant in biosynthetic routes which share intermediates with some chemical pathways.

ParameterConditionEffect on 5-AVA YieldEffect on δ-Valerolactam FormationReference
pH Acidic (e.g., pH 5.0)FavoredSuppressed[1]
Alkaline (e.g., pH 9.0)ReducedFavored[1]
Temperature ElevatedMay lead to reagent decomposition and side reactionsMay favor cyclization[1]

Key Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Impurities

This method is suitable for monitoring the progress of the synthesis and assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Detection: UV detection after pre-column derivatization with a suitable agent like phenyl isothiocyanate (PITC).[1]

  • Procedure:

    • Prepare standards of this compound and any known or suspected impurities (e.g., δ-valerolactam, glutarimide, glutaric acid).

    • Derivatize the standards and samples with PITC according to a standard protocol.

    • Inject the derivatized samples onto the HPLC system.

    • Quantify the components by comparing the peak areas with those of the standards.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

This protocol is effective for obtaining high-purity this compound.

  • Resin: Strong cation-exchange resin.

  • Procedure:

    • Dissolve the crude this compound in a low-pH buffer and load it onto the equilibrated cation-exchange column.

    • Wash the column with the same buffer to remove any unbound impurities.

    • Elute the bound this compound using a buffer with a higher pH or a higher salt concentration.

    • Collect the fractions containing the product and confirm the purity by HPLC.

    • Desalt the pooled fractions if necessary and isolate the pure this compound by crystallization or lyophilization.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in 5-AVA Synthesis

Low_Yield_Troubleshooting start Low 5-AVA Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (HPLC, NMR) start->analyze_byproducts sub_reagents Reagents OK? check_reagents->sub_reagents sub_conditions Conditions Optimal? check_conditions->sub_conditions sub_byproducts Side Products Identified? analyze_byproducts->sub_byproducts sub_reagents->check_conditions Yes replace_reagents Replace/Purify Reagents sub_reagents->replace_reagents No sub_conditions->analyze_byproducts Yes optimize_conditions Optimize Temp, Time, pH sub_conditions->optimize_conditions No modify_protocol Modify Protocol to Minimize Side Reactions sub_byproducts->modify_protocol Yes end_bad Re-evaluate Synthetic Route sub_byproducts->end_bad No end_good Improved Yield replace_reagents->end_good optimize_conditions->end_good modify_protocol->end_good

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Diagram 2: Chemical Pathways Leading to 5-AVA and a Key Side Product

Side_Reaction_Pathway glutarimide Glutarimide isocyanate Isocyanate Intermediate glutarimide->isocyanate Hofmann Rearrangement five_ava This compound (Product) isocyanate->five_ava Hydrolysis (Desired) urea Urea Byproduct isocyanate->urea Reaction with 5-AVA (Side Reaction) five_ava->urea

Caption: Reaction pathway for the Hofmann rearrangement of glutarimide to this compound, highlighting a common side reaction.

References

Technical Support Center: Optimizing Microbial Production of 5-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of 5-aminovaleric acid (5-AVA) in microbial production systems.

Troubleshooting Guides

This section addresses common issues encountered during 5-AVA production experiments.

Issue 1: Low or No 5-AVA Titer

Q1: My engineered E. coli or Corynebacterium glutamicum strain is not producing 5-AVA, or the titer is very low. What are the potential causes and how can I troubleshoot this?

A1: Low or absent 5-AVA production can stem from several factors, ranging from issues with the expression of your biosynthetic pathway to suboptimal fermentation conditions. Here’s a systematic approach to troubleshooting:

  • Verify Plasmid Construction and Gene Expression:

    • Protocol: Confirm the integrity of your expression plasmid through restriction digestion and sequencing.

    • Protocol: Analyze protein expression levels of your pathway enzymes (e.g., DavA/DavB, RaiP/KivD/PadA) via SDS-PAGE and Western blotting. Ensure you are using the correct inducer concentration (e.g., IPTG) and that induction is performed at the optimal cell density (OD600).

  • Check Substrate Availability (L-lysine or Glucose):

    • If your pathway starts from L-lysine, ensure it is present in the medium at an adequate concentration.

    • For de novo production from glucose, verify that the central carbon metabolism is directed towards L-lysine, the precursor to 5-AVA. In C. glutamicum, a highly efficient L-lysine producer, this is a key advantage.[1]

  • Assess Enzyme Activity:

    • Protocol: Prepare cell-free extracts and perform in vitro enzyme assays for each enzyme in your pathway to confirm their activity. For example, the activity of L-lysine α-oxidase (RaiP) can be measured by monitoring the concentration of hydrogen peroxide produced.[2]

  • Optimize Fermentation Conditions:

    • pH: The optimal pH for 5-AVA production can be strain and pathway-dependent. For whole-cell catalysis using E. coli expressing L-lysine α-oxidase, a pH of 8.0 has been shown to be effective.[3]

    • Temperature: Ensure the fermentation temperature is optimal for both cell growth and enzyme activity.

    • Aeration: Adequate aeration is crucial, especially for pathways involving monooxygenases like DavB.

Issue 2: Accumulation of Undesired Byproducts

Q2: I am observing significant accumulation of byproducts such as glutaric acid or cadaverine, which is reducing my 5-AVA yield. How can I mitigate this?

A2: Byproduct formation is a common challenge in metabolic engineering. Here are strategies to reduce common byproducts in 5-AVA production:

  • Reducing Glutaric Acid Formation:

    • Problem: In C. glutamicum, endogenous enzymes can convert 5-AVA to glutaric acid. The gene gabT (encoding gamma-aminobutyrate aminotransferase) has been identified as a key player in this conversion.[1]

    • Solution: Knock out the gabT gene in your C. glutamicum host strain. Fed-batch culture of a C. glutamicum gabT mutant has been shown to significantly increase 5-AVA titer (to 33.1 g/L) while reducing glutaric acid production from 11.9 g/L to 2.0 g/L.[1]

  • Reducing Cadaverine Formation:

    • Problem: L-lysine can be decarboxylated to cadaverine by lysine decarboxylases. In E. coli, the cadA gene is responsible for this conversion.

    • Solution: Knock out the cadA gene in your E. coli strain to prevent the diversion of L-lysine to cadaverine.[2][4]

  • Reducing L-lysine Secretion:

    • Problem: In lysine-hyperproducing strains of C. glutamicum, excess L-lysine may be exported out of the cell by the LysE exporter, making it unavailable for conversion to 5-AVA.[5]

    • Solution: Deleting the lysE gene can help to increase the intracellular L-lysine pool available for the 5-AVA pathway.[5]

Issue 3: Cell Growth Inhibition

Q3: My microbial culture shows poor growth after inducing the 5-AVA production pathway. What could be causing this toxicity and how can I address it?

A3: Poor cell growth upon pathway induction can be due to the toxicity of intermediates or the metabolic burden imposed on the cells.

  • Hydrogen Peroxide (H₂O₂) Toxicity:

    • Problem: Pathways utilizing L-lysine α-oxidase (RaiP) produce hydrogen peroxide (H₂O₂) as a byproduct, which is toxic to cells and can inhibit growth.[2][4]

    • Solution: Co-express a catalase, such as KatE from E. coli, to decompose the H₂O₂ into water and oxygen.[2][4][6]

  • Metabolic Burden:

    • Problem: High-level expression of heterologous proteins can impose a significant metabolic burden on the host, leading to reduced growth.

    • Solution:

      • Use tunable promoter systems to control the expression level of pathway enzymes. A strong synthetic H36 promoter has been used effectively in C. glutamicum.[1]

      • Optimize the induction conditions (e.g., lower inducer concentration, induction at a later growth phase).

      • Consider chromosomal integration of the expression cassettes for more stable and potentially less burdensome expression compared to high-copy plasmids.

Frequently Asked Questions (FAQs)

Q4: What are the main biosynthetic pathways for producing this compound in microorganisms?

A4: Several biosynthetic pathways have been successfully engineered for 5-AVA production. The primary precursor is L-lysine. Here are the most common routes:

  • The DavA/DavB Pathway: This pathway, native to Pseudomonas putida, uses two enzymes:

    • L-lysine-2-monooxygenase (DavB): Oxidizes L-lysine to 5-aminovaleramide.

    • δ-aminovaleramidase (DavA): Hydrolyzes 5-aminovaleramide to 5-AVA.[1][7][8] This pathway has been expressed in both E. coli and C. glutamicum.[1][9]

  • The RaiP/KivD/PadA Artificial Pathway: This is a synthetic pathway constructed in E. coli:

    • L-lysine α-oxidase (RaiP): Deaminates L-lysine to 2-keto-6-aminocaproate (2K6AC).[2][4]

    • α-ketoacid decarboxylase (KivD): Decarboxylates 2K6AC to 5-aminopentanal.[2][4]

    • Aldehyde dehydrogenase (PadA): Oxidizes 5-aminopentanal to 5-AVA.[2][4]

  • The Cadaverine-Mediated Pathway: This pathway proceeds via the intermediate cadaverine:

    • L-lysine decarboxylase (LdcC): Converts L-lysine to cadaverine.

    • Putrescine transaminase (PatA): Converts cadaverine to 5-aminopentanal.

    • γ-aminobutyraldehyde dehydrogenase (PatD): Oxidizes 5-aminopentanal to 5-AVA.[2]

Q5: Which microbial host is better for 5-AVA production, E. coli or C. glutamicum?

A5: Both E. coli and C. glutamicum have been successfully engineered for 5-AVA production, and the choice depends on the specific production strategy.

  • Corynebacterium glutamicum is a natural high-yield producer of L-lysine, the direct precursor for most 5-AVA pathways. This makes it an excellent host for de novo production of 5-AVA from simple carbon sources like glucose.[1] Metabolic engineering efforts in C. glutamicum have led to high titers of 5-AVA.[1][5]

  • Escherichia coli is a well-characterized and versatile host for metabolic engineering. It has been used to express various synthetic pathways for 5-AVA production, often in whole-cell biotransformation setups where L-lysine is supplied externally.[4][8][9]

Q6: How can I increase the uptake of L-lysine as a substrate for 5-AVA production?

A6: Enhancing the import of L-lysine into the cell can significantly boost 5-AVA titers when using an external L-lysine source. Overexpression of a specific L-lysine permease, such as LysP, has been shown to dramatically increase 5-AVA production in C. glutamicum, with titers reaching up to 63.2 g/L.[2][4]

Data Presentation

Table 1: Comparison of 5-AVA Production in Engineered Microorganisms

Host OrganismKey Genes ExpressedSubstrateTiter (g/L)Reference
E. coli WL3110davA, davBGlucose, L-lysine3.6[2][9]
E. coliraiP, kivD, padA, katEL-lysine HCl52.24[2][6]
C. glutamicumdavA, davB (H36 promoter)Glucose19.7[1]
C. glutamicum (gabT mutant)davA, davB (H36 promoter)Glucose33.1[1]
C. glutamicumOverexpression of lysPL-lysine63.2[2][4]

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Engineered E. coli for 5-AVA Production

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.1. A suitable fermentation medium contains: 5 g/L yeast extract, 10 g/L tryptone, 15 g/L glucose, and various salts and cofactors.[2]

  • Induction: Grow the culture at 37°C with shaking. When the OD600 reaches 0.5, add IPTG to a final concentration of 0.5 mM to induce gene expression.[2]

  • Substrate Addition: Simultaneously with induction, add L-lysine HCl to the desired concentration (e.g., 6.5 g/L).[2]

  • Cultivation and Sampling: Continue cultivation for 24-48 hours. Collect samples periodically to measure cell density (OD600) and 5-AVA concentration using HPLC.

Protocol 2: Fed-Batch Fermentation of Engineered C. glutamicum for 5-AVA Production

  • Seed Culture: Grow the recombinant C. glutamicum strain in a suitable seed medium overnight.

  • Batch Phase: Inoculate a 5-L fermenter containing a defined batch medium with the seed culture. Maintain pH at 7.0 (controlled with NH₃·H₂O) and temperature at 30°C.

  • Fed-Batch Phase: After the initial carbon source in the batch medium is depleted (indicated by a sharp increase in dissolved oxygen), start feeding a concentrated glucose solution to maintain a constant glucose level.

  • Sampling and Analysis: Collect samples at regular intervals to monitor cell growth, glucose consumption, and 5-AVA and byproduct concentrations by HPLC. A fed-batch culture of an engineered C. glutamicum gabT mutant has been successfully run for over 50 hours to achieve high 5-AVA titers.[1]

Visualizations

5-AVA_Pathway_DavAB Lysine L-Lysine AVA_amide 5-Aminovaleramide Lysine->AVA_amide DavB (L-lysine-2-monooxygenase) AVA This compound AVA_amide->AVA DavA (δ-aminovaleramidase)

Caption: The DavA/DavB biosynthetic pathway for 5-AVA production from L-lysine.

5-AVA_Artificial_Pathway cluster_main Main Pathway cluster_detox Detoxification Lysine L-Lysine KAC 2-Keto-6-aminocaproate Lysine->KAC RaiP (L-lysine α-oxidase) H2O2 H2O2 AP 5-Aminopentanal KAC->AP KivD (α-ketoacid decarboxylase) AVA This compound AP->AVA PadA (Aldehyde dehydrogenase) H2O_O2 H2O + O2 H2O2->H2O_O2 KatE (Catalase)

Caption: An artificial biosynthetic pathway for 5-AVA production with H₂O₂ detoxification.

Troubleshooting_Workflow Start Low/No 5-AVA Titer Check_Expression Verify Gene Expression (SDS-PAGE, Western) Start->Check_Expression Check_Substrate Confirm Substrate (Lysine/Glucose) Availability Check_Expression->Check_Substrate Expression OK Check_Activity Assay Enzyme Activity (Cell-free extract) Check_Substrate->Check_Activity Substrate OK Optimize_Conditions Optimize Fermentation (pH, Temp, Aeration) Check_Activity->Optimize_Conditions Activity OK Byproduct_Analysis Analyze for Byproducts (Glutaric Acid, Cadaverine) Optimize_Conditions->Byproduct_Analysis Still Low Yield Toxicity_Check Assess Cell Growth for Toxicity Byproduct_Analysis->Toxicity_Check Solution Optimized Production Toxicity_Check->Solution

Caption: A logical workflow for troubleshooting low 5-AVA yield.

References

addressing stability issues of 5-aminovaleric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-aminovaleric acid (5-AVA) in aqueous solutions.

Troubleshooting Guides

Issue 1: Unexpected Decrease in 5-AVA Concentration Over Time

Symptoms:

  • Lower than expected 5-AVA concentration in your aqueous solution upon analysis.

  • Appearance of a new, unidentified peak in your analytical chromatogram (e.g., HPLC).

Possible Cause: The most common cause for a decrease in 5-AVA concentration in aqueous solutions is the intramolecular cyclization to form δ-valerolactam. This is a reversible equilibrium reaction that is highly dependent on the pH of the solution.

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your 5-AVA solution. Alkaline conditions (pH > 7) significantly favor the formation of δ-valerolactam, leading to a decrease in the concentration of the open-chain 5-AVA.

  • Adjust pH: If the pH is neutral or alkaline, adjust it to an acidic pH (ideally pH 5.0 or lower) to shift the equilibrium back towards 5-AVA.

  • Analytical Confirmation: Use an analytical method capable of separating and quantifying both 5-AVA and δ-valerolactam to confirm the presence of the lactam. A suitable HPLC method is detailed in the Experimental Protocols section.

  • Temperature Control: Elevated temperatures can accelerate the rate of lactamization. Store your 5-AVA solutions at lower temperatures (e.g., 4°C) to minimize degradation.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability in experimental outcomes when using 5-AVA solutions prepared at different times.

  • Drifting analytical baseline or appearance of unexpected peaks.

Possible Causes:

  • pH shifts in unbuffered solutions.

  • Temperature fluctuations during storage or experiments.

  • Contamination of the solution.

Troubleshooting Steps:

  • Buffer Your Solution: For experiments requiring a stable pH, prepare your 5-AVA solution in a suitable buffer (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7.5). This will prevent pH drifts that can affect the 5-AVA/δ-valerolactam equilibrium.

  • Standardize Storage Conditions: Always store your 5-AVA solutions under the same conditions (temperature and light protection). For long-term storage, freezing (-20°C or -80°C) is recommended.

  • Use High-Purity Water: Prepare all solutions with high-purity, deionized water to avoid contamination with metal ions or other impurities that could potentially catalyze degradation.

  • Freshly Prepare Solutions: For critical experiments, it is best practice to use freshly prepared 5-AVA solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway is an intramolecular cyclization (lactamization) to form the six-membered ring, δ-valerolactam. This is a reversible equilibrium reaction.

Q2: How does pH affect the stability of this compound solutions?

A2: pH is a critical factor. Acidic conditions (pH < 7) favor the open-chain form, this compound. As the pH becomes more alkaline (pH > 7), the equilibrium shifts significantly towards the formation of δ-valerolactam.

Q3: What is the effect of temperature on the stability of 5-AVA solutions?

A3: Higher temperatures accelerate the rate at which the equilibrium between 5-AVA and δ-valerolactam is reached. To minimize degradation and lactam formation, it is recommended to store aqueous solutions of 5-AVA at refrigerated temperatures (2-8°C) for short-term use and frozen for long-term storage.

Q4: Are there any recommended stabilizers for 5-AVA in aqueous solutions?

A4: While specific stabilizers for 5-AVA are not extensively documented in the literature, maintaining an acidic pH is the most effective way to stabilize it in its open-chain form. For general stabilization of amino acids in solution, the use of polyols like glycerol may offer some protection by modulating hydrophobic interactions, though their effect on lactamization is not well-characterized.

Q5: What is a suitable analytical method to monitor the stability of 5-AVA and detect its degradation product?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method. For simultaneous quantification of 5-AVA and δ-valerolactam, a method involving pre-column derivatization of 5-AVA with a UV-active agent is often used. A detailed protocol is provided below.

Data Presentation

Table 1: Effect of pH on the Equilibrium Ratio of this compound (5-AVA) and δ-Valerolactam

pHRatio of 5-AVA to δ-ValerolactamPredominant Species
5.05.63 : 15-AVA
7.0Equilibrium MixtureBoth species present
9.00.58 : 1δ-Valerolactam

Data derived from a study on the coproduction of 5-AVA and δ-valerolactam.[1][2]

Experimental Protocols

Protocol 1: HPLC Analysis of 5-AVA and δ-Valerolactam

This method is based on the derivatization of 5-AVA with phenyl isothiocyanate (PITC) for UV detection, while δ-valerolactam can be monitored separately.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm)

  • Phenyl isothiocyanate (PITC)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • This compound standard

  • δ-Valerolactam standard

Procedure:

1. Sample Derivatization (for 5-AVA): a. To 100 µL of your sample (or standard), add 50 µL of a 1:1 (v/v) solution of acetonitrile and triethylamine. b. Add 20 µL of a 5% (v/v) solution of PITC in acetonitrile. c. Vortex the mixture and incubate at room temperature for 20 minutes. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the dried residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column
  • Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.5
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 10% B
  • 5-20 min: 10-50% B (linear gradient)
  • 20-25 min: 50% B
  • 25-30 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Injection Volume: 20 µL

3. Quantification of δ-Valerolactam:

  • δ-valerolactam does not have a strong UV chromophore and is not derivatized by PITC. For its quantification, a separate analysis using a different detector (e.g., refractive index detector or mass spectrometer) or a specialized chiral column may be necessary if high accuracy is required.[2][3]

Mandatory Visualizations

degradation_pathway cluster_conditions Reaction Conditions AVA This compound Lactam δ-Valerolactam AVA->Lactam Lactamization Lactam->AVA Hydrolysis Alkaline Alkaline pH (pH > 7) Alkaline->AVA Favors Alkaline->Lactam Favors Acidic Acidic pH (pH < 7) Acidic->AVA Favors Acidic->Lactam Favors

Caption: Equilibrium between 5-AVA and δ-valerolactam.

troubleshooting_workflow Start Start: Unexpected decrease in 5-AVA concentration Check_pH Measure pH of the solution Start->Check_pH Alkaline pH is Alkaline (>7) Check_pH->Alkaline Yes Acidic pH is Acidic (<7) Check_pH->Acidic No Adjust_pH Adjust pH to < 7 Alkaline->Adjust_pH Analyze Analyze for 5-AVA and δ-valerolactam (e.g., by HPLC) Acidic->Analyze Adjust_pH->Analyze Consider_Other Consider other degradation pathways or experimental error Analyze->Consider_Other End End: 5-AVA stabilized Analyze->End

Caption: Troubleshooting workflow for 5-AVA instability.

References

Technical Support Center: Polymerization of 5-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 5-aminovaleric acid (5-AVA) and its lactam, δ-valerolactam (2-piperidone), to synthesize nylon-5.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, focusing on the prevalent anionic ring-opening polymerization (AROP) of δ-valerolactam.

Symptom Possible Cause Suggested Solution
Low Polymer Yield 1. Presence of Impurities: Water is a significant inhibitor of the anionic polymerization of lactams. Even trace amounts can drastically reduce monomer conversion.[1] Other impurities in the monomer or solvent can also terminate the polymerization.Monomer and Solvent Purification: Ensure δ-valerolactam is rigorously purified, for instance, by recrystallization and distillation. Use dry, freshly distilled solvents. All glassware should be flame-dried under vacuum before use.
2. Inefficient Initiation/Catalysis: The initiator or catalyst may be inactive or used at a suboptimal concentration.Activator and Catalyst Check: Use a fresh, properly stored initiator (e.g., N-acetyl piperidone) and catalyst (e.g., quaternary ammonium salts). Optimize the monomer-to-initiator ratio.
3. Suboptimal Reaction Temperature: Polymerization of lactams is an equilibrium process. Temperatures that are too high can favor the monomer. For AROP of lactams, temperatures below 50°C are generally required to control the equilibrium.[1]Temperature Optimization: Conduct the polymerization at a controlled, lower temperature (e.g., 40°C) to shift the equilibrium towards the polymer.
4. Premature Precipitation: The resulting nylon-5 polymer has low solubility and may precipitate out of the reaction mixture, halting further polymerization.Solvent System Modification: While often performed in bulk, consider solution polymerization in a solvent that can partially dissolve nylon-5, such as a mixture of trifluoroacetic acid and acetone, although this can be challenging.[1]
Low Molecular Weight 1. High Initiator Concentration: An excess of initiator will generate a larger number of polymer chains, each with a lower degree of polymerization.Adjust Initiator Ratio: Carefully control and optimize the monomer-to-initiator ratio. A lower initiator concentration will generally lead to higher molecular weight polymers.
2. Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.Purification and Solvent Choice: Rigorous purification of all reagents is crucial. Select a solvent with a low chain transfer constant for this type of polymerization.
3. Short Reaction Time: Insufficient reaction time may not allow the polymer chains to grow to their maximum possible length.Increase Reaction Time: As demonstrated in studies, extending the reaction time can lead to an increase in molecular weight.[1]
Poor Polymer Solubility 1. Strong Intermolecular Hydrogen Bonding: The amide groups in the nylon-5 backbone form strong hydrogen bonds, leading to high crystallinity and poor solubility in common solvents.Specialized Solvents: Use highly polar solvents or strong acids that can disrupt the hydrogen bonding. Effective solvents include hexafluoroisopropanol (HFIP) and mixtures of trifluoroacetic acid (TFA) and acetone.[1]
Inconsistent Results/Poor Reproducibility 1. Variability in Reagent Purity: Batch-to-batch variations in the purity of this compound or δ-valerolactam can lead to inconsistent results.Standardize Purification Protocols: Implement and adhere to a strict and consistent protocol for monomer and solvent purification.
2. Sensitivity to Atmospheric Moisture: The anionic polymerization is highly sensitive to moisture from the air.Inert Atmosphere: Conduct all steps of the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound challenging?

A1: The primary challenges stem from the properties of its corresponding lactam, δ-valerolactam (2-piperidone). This monomer has low ring strain, making the polymerization thermodynamically less favorable compared to other lactams like ε-caprolactam. The polymerization is also highly sensitive to impurities, particularly water, which can terminate the reaction.[1] Furthermore, the resulting polymer, nylon-5, is often insoluble in the reaction medium, leading to premature precipitation and limiting the achievable molecular weight.[1]

Q2: What is the most common method for polymerizing this compound?

A2: The most common and effective method is the anionic ring-opening polymerization (AROP) of its lactam, δ-valerolactam. This method typically involves an initiator, such as an N-acyllactam (e.g., N-acetyl piperidone), and a strong base as a catalyst.[1]

Q3: How can I increase the molecular weight of my nylon-5?

A3: Several factors can be adjusted to increase the molecular weight. Reducing the initiator concentration relative to the monomer is a key strategy. Extending the reaction time has also been shown to increase molecular weight.[1] Additionally, ensuring the highest purity of the monomer and an oxygen- and moisture-free reaction environment will minimize premature chain termination.

Q4: My nylon-5 product is an insoluble powder. How can I characterize it?

A4: The poor solubility of nylon-5 is a known challenge. For characterization techniques that require dissolution, such as size-exclusion chromatography (SEC) or solution NMR, specialized and aggressive solvents are necessary. Hexafluoroisopropanol (HFIP) is a commonly used solvent for dissolving polyamides for analysis.[1] For solid-state characterization, techniques like Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) can be employed.

Q5: Can I polymerize this compound directly without converting it to the lactam?

A5: Direct polycondensation of ω-amino acids is possible but generally requires high temperatures to drive off the water produced during amide bond formation. This can lead to side reactions and discoloration of the polymer. For this compound, the intramolecular cyclization to form δ-valerolactam is often a competing reaction, making direct polymerization to high molecular weight nylon-5 challenging.

Data Presentation

The following table summarizes the effect of reaction time and scale on the properties of nylon-5 synthesized via anionic ring-opening polymerization of 2-piperidone at 40°C.

EntryScale (g of 2-piperidone)Time (h)Yield (%)M_n ( g/mol ) by ¹H NMRM_n ( g/mol ) by SECT_m (°C)
1331.81,7001,700236
23488.83,9004,000258
33035.52,0005,400261
4304810.13,60012,500269

Data adapted from a study on the synthesis and solution processing of nylon-5.[1]

Experimental Protocols

Detailed Methodology for Anionic Ring-Opening Polymerization of δ-Valerolactam (2-Piperidone)

This protocol is a synthesized procedure based on common practices for the AROP of lactams.

1. Materials and Reagents:

  • δ-valerolactam (2-piperidone)

  • N-acetyl piperidone (initiator)

  • Tetramethylammonium 2-piperidonecarboxylate or another suitable catalyst

  • Anhydrous toluene or another suitable solvent

  • Methanol (for precipitation)

  • Dry nitrogen or argon gas

2. Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Flame-dried glassware (reaction flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Syringes and cannulas for liquid transfers

3. Procedure:

  • Monomer Purification: Purify δ-valerolactam by recrystallization from a suitable solvent, followed by distillation under reduced pressure. Store the purified monomer under an inert atmosphere.

  • Glassware Preparation: Thoroughly clean and flame-dry all glassware under vacuum to remove any adsorbed water. Assemble the reaction apparatus while hot and maintain a positive pressure of inert gas.

  • Reaction Setup: In the reaction flask under an inert atmosphere, dissolve the purified δ-valerolactam in anhydrous toluene (if performing solution polymerization) or use it directly for bulk polymerization.

  • Initiator and Catalyst Addition: Add the N-acetyl piperidone initiator to the reaction mixture. Subsequently, add the catalyst. The molar ratio of monomer:initiator:catalyst should be carefully controlled to target a specific molecular weight.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 40°C) with constant stirring. The reaction mixture will become more viscous as the polymerization proceeds.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by techniques like FTIR to observe the disappearance of the lactam carbonyl peak and the appearance of the amide carbonyl peak.

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent like methanol with vigorous stirring.

  • Purification: Collect the precipitated nylon-5 by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer, initiator, and catalyst.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Catalyst Lactam_Monomer δ-Valerolactam (Monomer) Catalyst->Lactam_Monomer Deprotonation Anionic_Monomer Anionic Monomer Lactam_Monomer->Anionic_Monomer Initiator N-Acyl Lactam (Initiator) Anionic_Monomer->Initiator Nucleophilic Attack Growing_Chain Growing Polymer Chain (N-Acyl Imide) Initiator->Growing_Chain Another_Monomer δ-Valerolactam (Monomer) Growing_Chain->Another_Monomer Nucleophilic Attack on Monomer Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain

Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.

Troubleshooting_Workflow Start Low Polymer Yield Check_Purity Check Monomer and Solvent Purity Start->Check_Purity Decision_Purity Impurities Present? Check_Purity->Decision_Purity Purify Purify Monomer/Solvent (Recrystallize/Distill) Decision_Purity->Purify Yes Check_Catalyst Verify Catalyst/Initiator Activity and Ratio Decision_Purity->Check_Catalyst No End Re-run Polymerization Purify->End Decision_Catalyst Catalyst/Initiator Issue? Check_Catalyst->Decision_Catalyst Optimize_Catalyst Use Fresh Catalyst/ Optimize Ratio Decision_Catalyst->Optimize_Catalyst Yes Check_Temp Review Reaction Temperature Decision_Catalyst->Check_Temp No Optimize_Catalyst->End Decision_Temp Temperature Too High? Check_Temp->Decision_Temp Lower_Temp Lower Reaction Temperature (e.g., to 40°C) Decision_Temp->Lower_Temp Yes Decision_Temp->End No Lower_Temp->End

Caption: Troubleshooting Workflow for Low Polymer Yield.

References

Technical Support Center: Purification of Synthetic 5-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 5-aminovaleric acid (5-AVA). Below are strategies and detailed protocols for removing impurities commonly encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Impurities in synthetic this compound can vary depending on the synthetic route. Common impurities may include unreacted starting materials (e.g., glutarimide, glutaric anhydride), by-products from the specific reaction (e.g., from Hofmann or Beckmann rearrangements), and residual solvents. For instance, synthesis from L-lysine via enzymatic conversion may result in leftover L-lysine as a primary impurity[1][2].

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound, like other amino acids, are recrystallization and ion-exchange chromatography. Recrystallization is a straightforward method for removing soluble and insoluble impurities, while ion-exchange chromatography is highly effective for separating 5-AVA from other charged molecules, including other amino acids[3].

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. HPLC is a sensitive method for detecting and quantifying impurities. 1H NMR and 13C NMR can provide structural confirmation and identify impurities with distinct spectral signatures. A sharp melting point close to the literature value (157-161 °C) is also a good indicator of high purity.

Troubleshooting Guides

Recrystallization

Problem: Oily precipitate forms instead of crystals.

  • Possible Cause: The solute is coming out of the solution above its melting point, or there is a high concentration of impurities depressing the melting point.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to ensure the saturation point is not reached at too high a temperature.

    • Allow the solution to cool more slowly to promote gradual crystal formation.

    • If the issue persists, consider that the chosen solvent system may not be optimal, or the starting material is highly impure.

Problem: No crystals form upon cooling.

  • Possible Cause:

    • Too much solvent was used, and the solution is not saturated.

    • The solution is supersaturated, but crystal nucleation has not initiated.

  • Solution:

    • If too much solvent is suspected, evaporate some of the solvent by gentle heating and allow it to cool again.

    • To induce crystallization in a supersaturated solution, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.

Problem: Low recovery of purified this compound.

  • Possible Cause:

    • Too much solvent was used, leading to significant loss of product in the mother liquor.

    • The cooling process was not sufficient to maximize crystal precipitation.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize yield.

    • To prevent premature crystallization during hot filtration, use a heated funnel and preheat the receiving flask.

Ion-Exchange Chromatography

Problem: this compound does not bind to the cation-exchange resin.

  • Possible Cause: The pH of the sample and loading buffer is too high. For a cation-exchange resin, the amino acid needs to have a net positive charge to bind.

  • Solution: Adjust the pH of the sample and the equilibration buffer to be at least 1-2 pH units below the isoelectric point (pI) of this compound (approximately pI 4.2-4.3).

Problem: Poor separation of this compound from impurities.

  • Possible Cause:

    • The elution gradient is too steep.

    • The column is overloaded.

    • The flow rate is too fast.

  • Solution:

    • Use a shallower elution gradient (e.g., a more gradual increase in pH or salt concentration) to improve resolution.

    • Reduce the amount of crude sample loaded onto the column.

    • Decrease the flow rate to allow for better equilibrium between the stationary and mobile phases.

Problem: Low recovery of this compound from the column.

  • Possible Cause: The eluent is not strong enough to displace the bound this compound from the resin.

  • Solution: Increase the concentration or pH of the elution buffer. For a strong cation-exchange resin like Dowex 50W-X8, elution with a basic solution such as 2M aqueous ammonia is typically effective.

Experimental Protocols

Recrystallization from Aqueous Ethanol

This protocol is a general procedure for the recrystallization of amino acids and can be adapted for this compound.

  • Dissolution: In a fume hood, place the crude synthetic this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water (near boiling) to dissolve the solid with stirring. If the solid does not fully dissolve, add hot ethanol dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 70:30 ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Crude 5-AVA b Add minimal hot H2O/Ethanol a->b c Hot Gravity Filtration b->c d Slow Cooling to RT c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Crystals g->h i i h->i Pure 5-AVA

Figure 1. Experimental workflow for the recrystallization of this compound.
Ion-Exchange Chromatography

This protocol describes a general method for the purification of amino acids using a strong cation-exchange resin.

  • Resin Preparation: Swell Dowex 50W-X8 resin in deionized water. Pack a chromatography column with the resin. Wash the resin sequentially with 1 M HCl, deionized water (until the eluate is neutral), 1 M NaOH, and finally deionized water (until the eluate is neutral). Equilibrate the column with a starting buffer (e.g., 0.2 M citrate buffer, pH 3.0).

  • Sample Loading: Dissolve the crude synthetic this compound in the starting buffer. Apply the sample solution to the top of the column and allow it to enter the resin bed.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound this compound using a basic eluent. A common method is to use a step gradient of aqueous ammonia (e.g., 2 M NH4OH). Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using a suitable method (e.g., thin-layer chromatography with ninhydrin staining or HPLC).

  • Isolation: Combine the fractions containing pure this compound. Remove the ammonia and water by rotary evaporation to obtain the purified solid.

Ion_Exchange_Workflow cluster_prep Column Preparation cluster_load Sample Application cluster_wash_elute Separation cluster_analysis Analysis & Isolation prep_resin Swell & Pack Resin wash_resin Wash (HCl, H2O, NaOH, H2O) prep_resin->wash_resin equilibrate Equilibrate (pH 3.0 Buffer) wash_resin->equilibrate apply_sample Load Sample onto Column load_sample Dissolve Crude 5-AVA in Buffer load_sample->apply_sample wash_column Wash with Starting Buffer apply_sample->wash_column elute Elute with 2M NH4OH wash_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC/HPLC) collect_fractions->analyze pool Pool Pure Fractions analyze->pool evaporate Rotary Evaporation pool->evaporate pure_product pure_product evaporate->pure_product Pure 5-AVA

References

Technical Support Center: Scaling Up 5-Aminovaleric Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of 5-aminovaleric acid (5-AVA).

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial hosts for this compound (5-AVA) production?

A1: The most commonly used microbial hosts for 5-AVA production are Corynebacterium glutamicum and Escherichia coli. C. glutamicum is a particularly effective producer of L-lysine, the precursor to 5-AVA, making it a suitable host for direct fermentation from glucose.[1] Engineered strains of both organisms have been developed to achieve high titers of 5-AVA.[2][3]

Q2: What are the main metabolic pathways for 5-AVA biosynthesis?

A2: Several biosynthetic routes from L-lysine to 5-AVA have been established in recombinant microorganisms. The most common pathway involves the heterologous expression of lysine 2-monooxygenase (DavB) and 5-aminovaleramidase (DavA) from Pseudomonas putida.[4][5] Other pathways include a cadaverine-mediated route and a 2-keto-6-aminocaproate-mediated pathway.[3][5][6]

Q3: What are the major challenges encountered when scaling up 5-AVA production?

A3: Key challenges in scaling up 5-AVA production include:

  • Byproduct formation: Glutaric acid is a common byproduct that can significantly reduce the yield of 5-AVA.[1][7]

  • Low yield and productivity: Achieving economically viable titers, yields, and production rates is a primary obstacle.[1]

  • Downstream processing: The structural similarity between 5-AVA and its precursor L-lysine can complicate purification processes.[8]

  • Process optimization: Maintaining optimal fermentation conditions (e.g., pH, dissolved oxygen) at a larger scale can be difficult.

Q4: How can byproduct formation, specifically glutaric acid, be minimized?

A4: The formation of glutaric acid, a major byproduct, can be reduced by identifying and knocking out the genes responsible for its synthesis. In C. glutamicum, the endogenous gamma-aminobutyrate aminotransferase, encoded by the gabT gene, has been shown to convert 5-AVA to glutaric acid semialdehyde, which is then oxidized to glutaric acid.[1] Another enzyme, ArgD, involved in L-arginine biosynthesis, has been found to have a side activity that deaminates 5-AVA to form glutarate, especially at high intracellular 5-AVA concentrations.[9] Deletion of these genes can significantly decrease glutaric acid formation.[1][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low 5-AVA Titer - Suboptimal expression of biosynthetic pathway genes.- Inefficient precursor (L-lysine) supply.- Feedback inhibition of enzymes in the L-lysine pathway.- Re-uptake of secreted 5-AVA.- Optimize codon usage of heterologous genes (davA, davB) for the expression host.- Use strong, inducible promoters to control gene expression.- Engineer the L-lysine biosynthesis pathway to increase precursor availability.- Investigate and knock out potential 5-AVA transporters.
High Glutaric Acid Byproduct - Endogenous enzyme activity converting 5-AVA to glutaric acid.- Knock out the gabT gene encoding gamma-aminobutyrate aminotransferase.[1]- Knock out the argD gene to prevent deamination of 5-AVA.[9]
Accumulation of L-lysine - Inefficient conversion of L-lysine to 5-AVA.- Export of intracellular L-lysine.- Balance the expression of davA and davB genes.- Delete the lysE gene, which encodes the L-lysine exporter, to prevent secretion of the precursor.[10]
Poor Cell Growth at Scale - Suboptimal fermentation conditions (pH, temperature, aeration).- Accumulation of toxic byproducts.- Nutrient limitation.- Optimize fed-batch fermentation strategy to maintain ideal growth conditions.- Supplement media with essential nutrients like polypeptone and trace elements.[2]- Characterize and minimize the production of any growth-inhibiting compounds.
Difficulty in 5-AVA Purification - Co-elution with L-lysine and other structurally similar compounds.- Employ downstream processing techniques such as macroporous adsorption resins for separation.[3]- Develop a multi-step purification protocol involving techniques like chromatography.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 5-AVA production.

Table 1: 5-AVA Production in Engineered Corynebacterium glutamicum

StrainFermentation ScaleSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered C. glutamicumFlask CultureGlucose6.9--[1]
Engineered C. glutamicumFed-batchGlucose19.7--[1]
C. glutamicum gabT mutantFed-batchGlucose33.1--[1]
C. glutamicum AVA-35 L Fed-batch-51.8--[2]
C. glutamicum AVA-3500 L Fed-batch-44.4--[2]
C. glutamicum AVA-5AFed-batch-48.30.21-[7][9]
C. glutamicum AVA-7Fed-batch-46.50.341.52[9]

Table 2: 5-AVA Production in Engineered Escherichia coli

StrainFermentation ScaleSubstrateTiter (g/L)Yield (g/g lysine)Reference
Engineered E. coli-L-lysine3.6-[3]
Engineered E. coli-L-lysine63.20.62[11]
Engineered E. coliFed-batchL-lysine52.24-[3]

Experimental Protocols

Protocol 1: Gene Knockout in C. glutamicum using homologous recombination

This protocol describes a general workflow for deleting a target gene (e.g., gabT or argD) from the C. glutamicum chromosome.

  • Construct Deletion Vector:

    • Amplify the upstream and downstream flanking regions (typically 500-1000 bp) of the target gene via PCR from C. glutamicum genomic DNA.

    • Clone these flanking regions into a suicide vector (e.g., a vector that cannot replicate in C. glutamicum) on either side of a selectable marker.

  • Transformation:

    • Introduce the constructed deletion vector into C. glutamicum via electroporation.

  • Selection of Single Crossovers:

    • Plate the transformed cells on a selective medium that allows for the growth of cells that have integrated the vector into the chromosome via a single homologous recombination event.

  • Selection of Double Crossovers:

    • Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event.

    • Plate the culture on a counter-selective medium to select for cells that have lost the vector backbone, resulting in either a wild-type allele or the desired gene deletion.

  • Verification:

    • Confirm the gene deletion in the selected colonies using colony PCR and DNA sequencing.

Protocol 2: Fed-Batch Fermentation for 5-AVA Production

This protocol provides a general outline for a fed-batch fermentation process to achieve high-titer 5-AVA production.

  • Inoculum Preparation:

    • Grow a seed culture of the engineered C. glutamicum or E. coli strain in a suitable seed medium overnight.

  • Batch Phase:

    • Inoculate the production fermenter containing a defined batch medium with the seed culture.

    • Maintain the temperature, pH, and dissolved oxygen at optimal levels for cell growth and 5-AVA production. The pH is typically controlled by the automated addition of a base like NH₃·H₂O.[3]

  • Fed-Batch Phase:

    • Once the initial carbon source (e.g., glucose) is nearly depleted, initiate the feeding of a concentrated nutrient solution.

    • The feeding strategy can be controlled to maintain the carbon source concentration within a specific range to avoid overflow metabolism and maximize productivity.

  • Sampling and Analysis:

    • Periodically take samples from the fermenter to monitor cell growth (OD₆₀₀), substrate consumption, and 5-AVA and byproduct concentrations using methods like HPLC.

  • Harvesting:

    • Once the desired 5-AVA concentration is reached or production ceases, harvest the fermentation broth for downstream processing.

Visualizations

Caption: Biosynthesis pathway of this compound from glucose.

Troubleshooting_Workflow Start Low 5-AVA Production Check_Expression Analyze mRNA and protein levels of DavA and DavB Start->Check_Expression Check_Precursor Measure intracellular and extracellular L-lysine Start->Check_Precursor Check_Byproducts Quantify glutaric acid and other potential byproducts Start->Check_Byproducts Suboptimal_Expression Suboptimal Expression Check_Expression->Suboptimal_Expression Precursor_Issue Precursor Limitation/ Export Check_Precursor->Precursor_Issue Byproduct_Issue High Byproduct Formation Check_Byproducts->Byproduct_Issue Optimize_Codons Optimize codons and promoters Suboptimal_Expression->Optimize_Codons Action Engineer_Lysine_Pathway Engineer L-lysine pathway Precursor_Issue->Engineer_Lysine_Pathway Action Delete_LysE Delete lysE exporter Precursor_Issue->Delete_LysE Action Delete_Byproduct_Genes Knock out gabT and argD Byproduct_Issue->Delete_Byproduct_Genes Action End Improved 5-AVA Production Optimize_Codons->End Engineer_Lysine_Pathway->End Delete_LysE->End Delete_Byproduct_Genes->End

Caption: Troubleshooting workflow for low 5-AVA production.

References

Technical Support Center: Understanding the Degradation Pathways of 5-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 5-aminovaleric acid (5-AVA).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, particularly in microorganisms, involves a two-step enzymatic conversion to glutarate.

  • Transamination: 5-aminovalerate is first converted to glutarate semialdehyde. This reaction is catalyzed by the enzyme 5-aminovalerate aminotransferase (GabT)[1][2].

  • Oxidation: Glutarate semialdehyde is then oxidized to glutarate by the enzyme glutarate semialdehyde dehydrogenase (GabD)[3].

This pathway is a key part of lysine degradation in some bacteria[2][3]. In mammals, 5-AVA is considered primarily a metabolite of gut microbiota, although it can be produced endogenously[4]. It is also known to be a weak agonist of the GABA-A receptor[5].

Q2: What are the key enzymes involved in the microbial degradation of this compound?

A2: The two key enzymes are:

  • 5-Aminovalerate Aminotransferase (EC 2.6.1.48): This enzyme transfers the amino group from 5-aminovalerate to an α-keto acid (commonly α-ketoglutarate), producing glutarate semialdehyde and an amino acid (e.g., glutamate)[1][2].

  • Glutarate Semialdehyde Dehydrogenase (EC 1.2.1.20): This enzyme catalyzes the NAD(P)+-dependent oxidation of glutarate semialdehyde to glutarate[3].

Q3: Is this compound degraded in mammals?

A3: While the primary degradation pathway is well-characterized in bacteria, the metabolism of 5-AVA in mammals is less defined. It is largely considered a product of gut microbial metabolism of lysine[4]. The betaine derivative, this compound betaine (5-AVAB), has been studied for its role in mammalian physiology, where it can influence cellular energy metabolism by reducing the β-oxidation of fatty acids[6]. 5-AVA itself is also recognized as a weak agonist for GABA-A receptors, suggesting it can interact with mammalian neurological systems[5].

Troubleshooting Guides

Enzyme Assays

Q4: I am not seeing any activity for my 5-aminovalerate aminotransferase (GabT) assay. What could be the problem?

A4: Several factors could contribute to a lack of GabT activity. Here are some troubleshooting steps:

  • Cofactor Presence: Aminotransferases require pyridoxal-5'-phosphate (PLP) as a cofactor. Ensure that PLP is included in your reaction mixture at an appropriate concentration.

  • Enzyme Stability: The enzyme may be unstable. Keep the purified enzyme or cell lysate on ice and use it promptly. Avoid repeated freeze-thaw cycles.

  • pH of the Buffer: The optimal pH for aminotransferases can vary. Check the literature for the specific enzyme you are working with, but a good starting point is a pH between 7.5 and 8.5.

  • Substrate Concentrations: Ensure you are using appropriate concentrations of both this compound and the amino group acceptor (e.g., α-ketoglutarate). Very high substrate concentrations can sometimes lead to substrate inhibition.

  • Coupled Assay Issues: If you are using a coupled assay (e.g., with glutamate dehydrogenase to monitor NADH consumption), ensure the coupling enzyme is active and not rate-limiting.

Q5: My glutarate semialdehyde dehydrogenase (GabD) assay shows a high background signal. How can I reduce it?

A5: High background in a dehydrogenase assay, typically measured by the change in absorbance of NAD(P)H at 340 nm, can be due to several factors:

  • Contaminating Dehydrogenases: The cell lysate or partially purified enzyme preparation may contain other dehydrogenases that can reduce NAD(P)+ in the presence of endogenous substrates. To address this, you can try to further purify your enzyme or run a control reaction without the specific substrate (glutarate semialdehyde).

  • Substrate Instability: Glutarate semialdehyde may not be stable. Prepare the substrate solution fresh and keep it on ice.

  • Non-enzymatic Reduction of NAD(P)+: Some components in your reaction mixture might be causing the non-enzymatic reduction of the cofactor. Run a blank reaction without the enzyme to check for this.

  • Reagent Quality: Ensure the purity of your NAD(P)+ and other reagents.

Analytical Methods

Q6: I am having trouble with the HPLC quantification of this compound. What are some common issues?

A6: HPLC analysis of small, polar molecules like 5-AVA can be challenging. Here are some common problems and solutions:

  • Poor Retention on Reversed-Phase Columns: 5-AVA is very polar and may not be well-retained on standard C18 columns.

    • Derivatization: Pre-column derivatization with reagents like phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can increase hydrophobicity and improve retention and detection[4][7].

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is well-suited for polar analytes.

  • Matrix Effects: Components in your sample matrix (e.g., culture media, cell lysate) can interfere with the analysis.

    • Sample Preparation: Use a sample cleanup method like solid-phase extraction (SPE) to remove interfering substances.

    • Matrix-Matched Standards: Prepare your calibration standards in a matrix that is similar to your samples to compensate for matrix effects.

  • Co-elution: Other amino acids or primary amines in your sample may co-elute with 5-AVA. Optimize your chromatographic conditions (e.g., gradient, mobile phase composition) to improve resolution.

Data Presentation

Table 1: Enzyme Kinetic Parameters for 5-Aminovalerate Degrading Enzymes

EnzymeOrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference
5-Aminovalerate Aminotransferase (GabT)Pseudomonas putida5-Aminovalerate0.8 ± 0.115 ± 1(Hypothetical Data)
5-Aminovalerate Aminotransferase (GabT)Escherichia coli (recombinant)5-Aminovalerate1.2 ± 0.210 ± 0.8(Hypothetical Data)
Glutarate Semialdehyde Dehydrogenase (GabD)Pseudomonas putidaGlutarate Semialdehyde0.05 ± 0.0125 ± 2(Hypothetical Data)
Glutarate Semialdehyde Dehydrogenase (GabD)Bacillus subtilis (recombinant)Glutarate Semialdehyde0.1 ± 0.0218 ± 1.5(Hypothetical Data)

Note: The kinetic data presented in this table are hypothetical and for illustrative purposes. Researchers should consult specific literature for experimentally determined values for their enzyme of interest.

Experimental Protocols

Protocol 1: Assay for 5-Aminovalerate Aminotransferase (GabT) Activity

This protocol describes a continuous spectrophotometric assay for GabT activity by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.

Materials:

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • This compound solution (100 mM)

  • α-Ketoglutarate solution (100 mM)

  • Pyridoxal-5'-phosphate (PLP) solution (1 mM)

  • NADH solution (10 mM)

  • Glutamate dehydrogenase (GDH) (e.g., from bovine liver, ~100 units/mL)

  • Enzyme sample (cell lysate or purified GabT)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM potassium phosphate buffer (pH 8.0)

    • 50 µL of 100 mM this compound

    • 50 µL of 100 mM α-ketoglutarate

    • 10 µL of 1 mM PLP

    • 20 µL of 10 mM NADH

    • 10 µL of glutamate dehydrogenase

  • Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the reaction by adding 10-50 µL of the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the GabT activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 2: Assay for Glutarate Semialdehyde Dehydrogenase (GabD) Activity

This protocol describes a direct spectrophotometric assay for GabD activity by monitoring the production of NAD(P)H.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Glutarate semialdehyde solution (10 mM)

  • NAD+ or NADP+ solution (20 mM)

  • Enzyme sample (cell lysate or purified GabD)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL of 100 mM Tris-HCl buffer (pH 8.5)

    • 50 µL of 20 mM NAD+ or NADP+

  • Mix gently and incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Add 10-50 µL of the enzyme sample and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding 50 µL of 10 mM glutarate semialdehyde.

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of NAD(P)H production is proportional to the GabD activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).

Mandatory Visualization

Caption: Microbial degradation pathway of this compound.

experimental_workflow_GabT start Prepare Reaction Mixture (Buffer, 5-AVA, α-KG, PLP, NADH, GDH) incubate Pre-incubate at 30°C for 5 min start->incubate add_enzyme Add GabT Enzyme Sample incubate->add_enzyme measure Monitor Absorbance Decrease at 340 nm add_enzyme->measure calculate Calculate Enzyme Activity measure->calculate

References

troubleshooting derivatization of 5-aminovaleric acid for analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-aminovaleric acid for analytical purposes.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Derivatization Issues

Question: I am seeing low or no peak for my derivatized this compound in my GC-MS analysis. What are the possible causes and solutions?

Answer:

Low or no peak detection for derivatized this compound can stem from several factors related to the derivatization process and the GC-MS system. Here's a systematic troubleshooting approach:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Moisture Contamination: Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. For silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), heating at 100°C for 4 hours can be effective. For alkyl chloroformate derivatization, the reaction is often rapid and can be performed at room temperature.

    • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents for optimal results.

  • Derivative Instability: The formed derivatives might be degrading before or during analysis.

    • Hydrolysis: Silyl derivatives can be susceptible to hydrolysis.[2] Analyze samples as soon as possible after derivatization.

    • Thermal Decomposition: Although derivatization increases thermal stability, highly aggressive GC inlet temperatures can still cause some degradation. Consider optimizing the injector temperature.

  • Sample Loss during Workup: The extraction and cleanup steps post-derivatization can lead to sample loss.

    • Inefficient Extraction: Ensure the solvent used for extracting the derivative is appropriate. For instance, after ethyl chloroformate derivatization, chloroform is commonly used for extraction.

    • Adsorption to Surfaces: Amines and their derivatives can adsorb to active sites on glassware.[3] Silanizing glassware can help minimize this issue.[3]

  • GC-MS System Issues:

    • Column Bleed or Contamination: High background noise or interfering peaks can mask the analyte peak. Bake out the column according to the manufacturer's instructions.

    • Improper Injection: Ensure the injection volume and split ratio are appropriate for the expected concentration of your analyte.

A logical workflow for troubleshooting this issue is presented below:

G start Start: Low/No Peak for Derivatized 5-AVA check_derivatization Verify Derivatization Reaction start->check_derivatization check_moisture Moisture Contamination? check_derivatization->check_moisture Step 1 dry_glassware Action: Thoroughly Dry Glassware & Use Anhydrous Solvents check_moisture->dry_glassware Yes check_conditions Suboptimal Conditions? check_moisture->check_conditions No dry_glassware->check_conditions optimize_conditions Action: Optimize Temperature & Time check_conditions->optimize_conditions Yes check_reagents Reagent Degradation? check_conditions->check_reagents No optimize_conditions->check_reagents use_fresh_reagents Action: Use Fresh Reagents check_reagents->use_fresh_reagents Yes check_stability Investigate Derivative Stability check_reagents->check_stability No use_fresh_reagents->check_stability hydrolysis Hydrolysis Suspected? check_stability->hydrolysis Step 2 analyze_promptly Action: Analyze Samples Promptly hydrolysis->analyze_promptly Yes check_workup Evaluate Sample Workup hydrolysis->check_workup No analyze_promptly->check_workup extraction_issue Inefficient Extraction? check_workup->extraction_issue Step 3 optimize_extraction Action: Optimize Extraction Solvent extraction_issue->optimize_extraction Yes adsorption_issue Adsorption to Glassware? extraction_issue->adsorption_issue No optimize_extraction->adsorption_issue silanize_glassware Action: Silanize Glassware adsorption_issue->silanize_glassware Yes check_gcms Check GC-MS System adsorption_issue->check_gcms No silanize_glassware->check_gcms column_issue Column Contamination? check_gcms->column_issue Step 4 bake_column Action: Bake Out Column column_issue->bake_column Yes end End: Problem Resolved column_issue->end No bake_column->end

Troubleshooting workflow for low or no peak detection.

Question: I am observing multiple peaks for my derivatized this compound. What could be the cause?

Answer:

The presence of multiple peaks can indicate incomplete derivatization or the formation of different derivative species.

  • Incomplete Derivatization: this compound has two reactive sites: the amino group (-NH2) and the carboxyl group (-COOH). Incomplete derivatization can result in a mixture of partially and fully derivatized molecules, each producing a different peak. To address this, try optimizing the reaction conditions, such as increasing the reaction time or temperature, or using a higher concentration of the derivatizing reagent.[1]

  • Formation of Different Derivatives: Some derivatization reagents can react with the same functional group to form different products. For example, silylation can sometimes lead to the formation of both mono- and di-silylated products for the amino group, although this is less common for primary amines.

  • Isomers: While less likely for this compound itself, if your sample contains isomers of the analyte, they may be separated by the GC column, resulting in multiple peaks.

HPLC Analysis Issues

Question: My peak shape for this compound (or its derivative) is poor (e.g., tailing or fronting) in my HPLC analysis. How can I improve it?

Answer:

Poor peak shape in HPLC is a common issue that can often be resolved by addressing the following:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase.

    • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups and reduce tailing.

    • Use of Additives: Adding a small amount of a competing amine, such as triethylamine, to the mobile phase can block active sites.

    • Column Choice: Consider using a column with end-capping or a different stationary phase chemistry.

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes. Flush the column with a strong solvent or replace it if necessary.

Question: I'm experiencing retention time shifts for my this compound analysis. What should I check?

Answer:

Inconsistent retention times can compromise the reliability of your analysis. Here are the primary causes and solutions:

  • Mobile Phase Composition:

    • Inaccurate Preparation: Ensure the mobile phase is prepared accurately and consistently.

    • Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase regularly.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as temperature can significantly affect retention times.

  • Flow Rate Instability:

    • Pump Issues: Check for leaks, bubbles in the pump head, or worn pump seals.

    • System Blockages: High or fluctuating pressure can indicate a blockage in the system.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially after a gradient run or when changing the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is better for quantitative analysis of this compound by GC-MS: silylation or alkylation with chloroformates?

A1: Alkylation with methyl chloroformate (MCF) has been shown to offer better reproducibility and stability for the quantitative analysis of amino acids compared to silylation (TMS derivatization).[4][5] MCF derivatives generally exhibit less variability in peak areas.[4] However, silylation using reagents like MTBSTFA can also be effective, and the choice may depend on the specific requirements of the assay and the available instrumentation.[1]

Q2: Do I need to derivatize this compound for HPLC analysis?

A2: Not necessarily. While derivatization can improve chromatographic retention on reversed-phase columns and enhance detection (especially for fluorescence or UV detection), underivatized amino acids can be analyzed using techniques like Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry.[6]

Q3: What are the key advantages of using alkyl chloroformate derivatization?

A3: Alkyl chloroformate derivatization, such as with methyl or ethyl chloroformate, offers several advantages:

  • Rapid reaction: The derivatization is often instantaneous and can be performed at room temperature.

  • Aqueous compatibility: The reaction can be carried out in an aqueous medium.

  • Stable derivatives: The resulting derivatives are generally stable.

  • Good chromatographic properties: The derivatives are volatile and suitable for GC-MS analysis.

Q4: My silylation reaction for this compound is not working well. What are the most critical factors to consider?

A4: The most critical factor for a successful silylation reaction is the complete exclusion of moisture.[1] Silylating reagents react readily with water, which will consume the reagent and lead to incomplete derivatization of your analyte.[1][7] Ensure that your sample is completely dry, use anhydrous solvents, and handle reagents in a dry environment (e.g., under a nitrogen stream).

Quantitative Data Summary

The following tables provide a summary of quantitative data for different derivatization methods for amino acids.

Table 1: Comparison of Derivatization Methods for Amino Acid Analysis

FeatureSilylation (e.g., MTBSTFA)Alkylation (e.g., Methyl Chloroformate)
Reaction Environment Anhydrous conditions requiredCan be performed in aqueous solutions
Reaction Speed Requires heating (e.g., 100°C for 4 hours)Rapid, often at room temperature
Derivative Stability TBDMS derivatives are more stable than TMS derivatives, but can be moisture sensitiveGenerally stable
Reproducibility (RSD) Can be higher, especially for TMS derivativesGenerally lower, indicating better reproducibility[4]
Primary Application GC-MSGC-MS

Table 2: Reported Derivatization Efficiencies and Limits of Detection (LODs) for Amino Acids

Derivatization ReagentAnalyte ClassDerivatization EfficiencyTypical LODsReference
Ethyl Chloroformate (ECF)Amino Acids82-99.9%Low nanomolar range[4]
Methyl Chloroformate (MCF)Amino & Organic AcidsHighLow picomole range on-column[8][9]
Propyl ChloroformateAmino Acids-0.1-0.2 µmol/L[10]

Experimental Protocols

Protocol 1: Methyl Chloroformate (MCF) Derivatization for GC-MS Analysis

This protocol is adapted from methods for the derivatization of amino and non-amino organic acids.[11]

Materials:

  • Dried sample containing this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Pyridine

  • Methanol

  • Methyl chloroformate (MCF)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Resuspend the dried sample in 200 µL of 1 M NaOH solution.

  • Add 34 µL of pyridine and 167 µL of methanol.

  • Vortex the mixture vigorously.

  • Add 20 µL of MCF to the mixture and vortex for 30 seconds.

  • Add another 20 µL of MCF and vortex for an additional 30 seconds.

  • Add 400 µL of chloroform to extract the derivatives and vortex for 10 seconds.

  • Centrifuge to separate the phases.

  • Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with MTBSTFA for GC-MS Analysis

This protocol is based on a general procedure for the derivatization of amino acids.

Materials:

  • Dried sample containing this compound

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (for neutralization, if necessary)

Procedure:

  • Ensure the sample is completely dry. This can be achieved by lyophilization or evaporation under a stream of nitrogen.

  • To the dried sample, add 100 µL of neat MTBSTFA.

  • Add 100 µL of anhydrous acetonitrile.

  • Seal the vial tightly and heat at 100°C for 4 hours.

  • Allow the sample to cool to room temperature.

  • (Optional) Neutralize the sample with sodium bicarbonate.

  • The sample is now ready for GC-MS analysis.

Signaling Pathway Visualization

This compound is a key intermediate in the degradation of L-lysine. The following diagram illustrates a primary metabolic pathway for the conversion of L-lysine to this compound.[7][10][12][13]

G lysine L-Lysine davB Lysine-2-monooxygenase (DavB) lysine->davB intermediate 5-Aminopentanamide davB->intermediate davA delta-Aminovaleramidase (DavA) intermediate->davA five_ava This compound davA->five_ava

Metabolic pathway of L-lysine to this compound.

References

Validation & Comparative

5-Aminovaleric Acid: A Potential New Player in Metabolic Disease Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the validation of 5-aminovaleric acid and its derivative, this compound betaine, as emerging biomarkers for metabolic diseases, offering a comparative analysis against established markers, detailed experimental protocols, and insights into relevant signaling pathways.

The landscape of metabolic disease research is continuously evolving, with a pressing need for novel biomarkers that can aid in early diagnosis, risk stratification, and the development of targeted therapies. Among the promising candidates is this compound (5-AVA), a naturally occurring amino acid, and its trimethylated form, this compound betaine (5-AVAB). Recent studies have illuminated a significant association between elevated levels of 5-AVAB and key indicators of metabolic dysfunction, including insulin resistance, obesity, and non-alcoholic fatty liver disease. This guide provides a detailed comparison of 5-AVA/5-AVAB with established metabolic disease biomarkers, outlines experimental protocols for their quantification, and visualizes their potential roles in metabolic signaling pathways.

Comparative Analysis of Biomarkers

While research specifically validating this compound (5-AVA) is still emerging, substantial evidence supports the role of its derivative, this compound betaine (5-AVAB), as a significant biomarker for metabolic diseases. Studies have demonstrated a positive correlation between elevated serum levels of 5-AVAB and increased Body Mass Index (BMI), impaired glucose metabolism, and hepatic steatosis.[1][2][3]

Here, we compare the performance of 5-AVAB with established biomarkers for metabolic syndrome. It is important to note that while 5-AVA is the parent compound, the majority of current clinical data focuses on 5-AVAB.

BiomarkerClassKey FindingsCorrelation with Metabolic Parameters
This compound Betaine (5-AVAB) Small MoleculeHigher serum levels are associated with worse estimates of obesity, glucose metabolism, and hepatic steatosis.[1][2][3]HOMA-IR: Positive correlation (r = 0.207, p = 0.019)[1] BMI: Positive correlation (r = 0.192, p = 0.030)[1] Liver Fat Score: Positive correlation (r = 0.194, p = 0.028)[1]
Branched-Chain Amino Acids (BCAAs) Amino AcidsElevated plasma levels are strongly associated with insulin resistance and are predictive of future diabetes development.[4][5][6][7][8]HOMA-IR: Strong positive correlation[9] Insulin Resistance: A key factor distinguishing metabolically healthy from unhealthy individuals, independent of BMI.[4]
Triglyceride/HDL Ratio (TG/HDL) Lipid RatioA simple and effective surrogate marker for insulin resistance.[10][11]HOMA-IR: Significant positive correlation[12] Insulin Resistance: Cutoff values can predict insulin resistance with good sensitivity and specificity.[10]
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) Insulin Resistance IndexA widely used method for quantifying insulin resistance based on fasting glucose and insulin levels.[9][13][14]Insulin Resistance: The standard surrogate measure.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The gold-standard method for amino acid analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol for Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol provides a general framework for the analysis of 5-AVA. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile (containing an appropriate internal standard, e.g., a stable isotope-labeled 5-AVA).[15]

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 rpm for 5 minutes to pellet the precipitated proteins.[15]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is suitable for separating 5-AVA from other plasma components.[15]

    • Mobile Phase: A gradient elution using a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile is commonly employed.[15]

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.[15]

    • Injection Volume: Inject 1-5 µL of the prepared supernatant.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of amino acids.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5-AVA and the internal standard to ensure accurate quantification. The exact m/z values will need to be determined by direct infusion of a 5-AVA standard.

    • Data Analysis: Quantify the concentration of 5-AVA in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-AVA.

Signaling Pathways and Mechanisms

The precise role of this compound in metabolic signaling is an active area of research. However, studies on its derivative, 5-AVAB, provide valuable insights into its potential mechanisms of action. 5-AVAB has been shown to inhibit mitochondrial fatty acid oxidation.[1][16] This inhibition can lead to an accumulation of lipid intermediates, which in turn can impair insulin signaling and contribute to the development of insulin resistance.

The diagram below illustrates a potential pathway through which elevated 5-AVA/5-AVAB could contribute to metabolic dysfunction.

cluster_0 Dietary Intake & Gut Microbiota cluster_1 Circulation & Tissue Uptake cluster_2 Cellular Effects cluster_3 Metabolic Outcomes Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota 5-AVA / 5-AVAB 5-AVA / 5-AVAB Gut Microbiota->5-AVA / 5-AVAB Mitochondrial Fatty Acid Oxidation Mitochondrial Fatty Acid Oxidation 5-AVA / 5-AVAB->Mitochondrial Fatty Acid Oxidation Inhibition Lipid Accumulation Lipid Accumulation Mitochondrial Fatty Acid Oxidation->Lipid Accumulation Leads to Insulin Signaling Insulin Signaling Lipid Accumulation->Insulin Signaling Impairment Insulin Resistance Insulin Resistance Insulin Signaling->Insulin Resistance Hepatic Steatosis Hepatic Steatosis Insulin Resistance->Hepatic Steatosis Obesity Obesity Insulin Resistance->Obesity

Figure 1. Potential metabolic pathway of 5-AVA/5-AVAB.

Furthermore, the role of other amino acids, such as branched-chain amino acids (BCAAs), in metabolic diseases is well-established. Elevated BCAAs can activate the mammalian target of rapamycin (mTOR) pathway, which can lead to the phosphorylation and inhibition of insulin receptor substrate 1 (IRS-1), a key component of the insulin signaling cascade.[9] The interplay between 5-AVA/5-AVAB and these established pathways warrants further investigation.

The following diagram illustrates the experimental workflow for validating a biomarker like 5-AVA.

Cohort Selection Cohort Selection Sample Collection Sample Collection Cohort Selection->Sample Collection e.g., Healthy vs. Metabolic Syndrome Biomarker Quantification Biomarker Quantification Sample Collection->Biomarker Quantification Plasma/Serum Statistical Analysis Statistical Analysis Biomarker Quantification->Statistical Analysis LC-MS/MS Validation Validation Statistical Analysis->Validation Correlation with clinical parameters

Figure 2. Experimental workflow for biomarker validation.

Conclusion

The available evidence strongly suggests that this compound betaine (5-AVAB) is a promising biomarker for metabolic diseases, showing significant correlations with insulin resistance, obesity, and hepatic steatosis. While more research is needed to specifically validate this compound (5-AVA) and to fully elucidate its role in metabolic signaling pathways, the findings on 5-AVAB provide a compelling rationale for further investigation. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the potential of 5-AVA and its derivatives in the fight against metabolic diseases. As our understanding of the intricate metabolic networks grows, novel biomarkers like 5-AVA will be instrumental in advancing personalized medicine and improving patient outcomes.

References

comparison of different biosynthesis routes for 5-aminovaleric acid production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Aminovaleric acid (5-AVA) is a valuable C5 platform chemical with applications in the synthesis of bioplastics like nylon 5, as well as other valuable chemicals.[1][2] As the demand for sustainable alternatives to petroleum-based products grows, microbial biosynthesis of 5-AVA from renewable feedstocks has garnered significant interest. This guide provides a comprehensive comparison of the different biosynthetic routes for 5-AVA production, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Performance Comparison of 5-AVA Biosynthesis Routes

The production of 5-AVA has been successfully demonstrated in various microbial hosts, primarily Escherichia coli and Corynebacterium glutamicum, utilizing different biosynthetic pathways. The performance of these routes, in terms of titer, yield, and productivity, is summarized in the table below.

PrecursorPathwayKey EnzymesMicrobial HostTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
L-LysineDavA/DavB PathwayL-lysine 2-monooxygenase (DavB), 5-aminovaleramidase (DavA)E. coli3.60.64 (mol/mol)-[3]
L-LysineDavA/DavB PathwayL-lysine 2-monooxygenase (DavB), 5-aminovaleramidase (DavA)E. coli (whole-cell)240.70.70 (g/g)-[2]
L-LysineDavA/DavB PathwayDavB, DavA, 4-aminobutyrate permease (PP2911), L-lysine specific permease (LysP)E. coli (enzymatic catalysis)63.20.62 (g/g)-[2]
GlucoseDavA/DavB PathwayL-lysine 2-monooxygenase (DavB), 5-aminovaleramidase (DavA)C. glutamicum33.1--[2]
L-LysineCadaverine-mediatedL-lysine decarboxylase (LdcC), Putrescine transaminase (PatA), γ-aminobutyraldehyde dehydrogenase (PatD)C. glutamicum5.1--[2]
L-Lysine2-Keto-6-aminocaproate-mediatedL-lysine α-oxidase (RaiP), α-ketoacid decarboxylase (KivD), Aldehyde dehydrogenase (PadA), Catalase (KatE)E. coli (fed-batch)52.240.65 (g/g)1.09[2]
L-LysineL-lysine α-oxidaseL-lysine α-oxidase (RaiP)Immobilized enzyme13.4--[2]

Biosynthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key biosynthetic routes for 5-AVA production.

davA_davB_pathway cluster_lysine From L-Lysine Lysine L-Lysine Intermediate 5-Aminovaleramide Lysine->Intermediate DavB (L-lysine 2-monooxygenase) AVA This compound Intermediate->AVA DavA (5-aminovaleramidase)

Caption: The DavA/DavB pathway from L-Lysine.

cadaverine_pathway cluster_lysine From L-Lysine Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LdcC (L-lysine decarboxylase) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal PatA (Putrescine transaminase) or Puo (Putrescine oxidase) AVA This compound Aminopentanal->AVA PatD (γ-aminobutyraldehyde dehydrogenase)

Caption: The Cadaverine-mediated pathway from L-Lysine.

keto_pathway cluster_lysine From L-Lysine Lysine L-Lysine Keto 2-Keto-6-aminocaproate Lysine->Keto RaiP (L-lysine α-oxidase) Aminopentanal 5-Aminopentanal Keto->Aminopentanal KivD (α-ketoacid decarboxylase) H2O2 H₂O₂ Keto->H2O2 AVA This compound Aminopentanal->AVA PadA (Aldehyde dehydrogenase) H2O2->AVA KatE (Catalase)

Caption: The 2-Keto-6-aminocaproate-mediated pathway.

proline_pathway cluster_proline From L-Proline Proline L-Proline P5C Δ¹-Pyrroline-5-carboxylate Proline->P5C Proline Dehydrogenase GlutamateSemialdehyde Glutamate-γ-semialdehyde P5C->GlutamateSemialdehyde Spontaneous hydration AVA This compound GlutamateSemialdehyde->AVA 5-Aminovalerate aminotransferase

Caption: Putative pathway from L-Proline.

arginine_pathway cluster_arginine From L-Arginine Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine Arginase GlutamateSemialdehyde Glutamate-γ-semialdehyde Ornithine->GlutamateSemialdehyde Ornithine aminotransferase AVA This compound GlutamateSemialdehyde->AVA 5-Aminovalerate aminotransferase

Caption: Putative pathway from L-Arginine.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the biosynthesis of 5-AVA.

DavA/DavB Pathway in E. coli (Whole-cell Biotransformation)

This protocol is based on the work by Wang et al. (2016) as cited in[2].

  • Strain and Plasmid Construction: The davA and davB genes from Pseudomonas putida are cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Cultivation for Biocatalyst Preparation:

    • Inoculate a single colony of the recombinant E. coli into LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

    • Transfer the overnight culture to a larger volume of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 12-16 hours).

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

  • Whole-Cell Biotransformation:

    • Resuspend the harvested cells in the reaction buffer to a desired cell density.

    • Add L-lysine to the cell suspension at the desired concentration.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with shaking for a specified duration (e.g., 24-48 hours).

    • Monitor the production of 5-AVA periodically by taking samples and analyzing them.

2-Keto-6-aminocaproate-mediated Pathway in E. coli (Fed-batch Fermentation)

This protocol is based on the work by Cheng et al. (2021)[2].

  • Strain and Plasmid Construction: The genes for L-lysine α-oxidase (raiP), α-ketoacid decarboxylase (kivD), aldehyde dehydrogenase (padA), and catalase (katE) are cloned into a suitable expression vector and transformed into an E. coli host.

  • Fed-batch Fermentation:

    • Batch Phase: Inoculate the recombinant strain into a fermenter containing a defined medium with glucose as the carbon source. Maintain the pH (e.g., at 7.0) and temperature (e.g., at 37°C) and provide adequate aeration.

    • Fed-batch Phase: After the initial glucose is consumed (indicated by a dissolved oxygen spike), start feeding a concentrated glucose and L-lysine solution. The feeding rate can be controlled to maintain a low glucose concentration in the fermenter to avoid overflow metabolism.

    • Induce gene expression with IPTG at an appropriate time during the fermentation.

    • Monitor cell growth (OD600), substrate consumption, and 5-AVA production throughout the fermentation.

Analytical Method: Quantification of 5-AVA by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth or reaction mixture to remove cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization (if required): Depending on the detection method, derivatization of the amino group of 5-AVA may be necessary. A common derivatizing agent is o-phthalaldehyde (OPA).

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection:

      • Fluorescence Detection: If derivatized with OPA, fluorescence detection (e.g., excitation at 340 nm, emission at 455 nm) provides high sensitivity and selectivity.

      • Mass Spectrometry (MS): LC-MS allows for direct detection of underivatized 5-AVA with high specificity.

    • Quantification: A standard curve is generated using known concentrations of 5-AVA to quantify the concentration in the samples.

Concluding Remarks

The biosynthesis of this compound has been successfully achieved through various metabolic engineering strategies, primarily utilizing L-lysine as a precursor. The DavA/DavB and the 2-keto-6-aminocaproate-mediated pathways in engineered E. coli and C. glutamicum have demonstrated high titers and yields, making them promising candidates for industrial-scale production. While pathways from L-proline and L-arginine are theoretically possible, they are less explored and require further research to evaluate their potential. The choice of the optimal biosynthesis route will depend on factors such as the desired production scale, the cost and availability of the feedstock, and the specific capabilities of the microbial host. Further optimization of these pathways through systematic metabolic engineering and fermentation process development will be crucial for the economic viability of bio-based 5-AVA production.

References

A Comparative Analysis of Receptor Binding Affinity: 5-Aminovaleric Acid vs. GABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinity of 5-aminovaleric acid and γ-aminobutyric acid (GABA) for GABA receptors. The information presented herein is supported by experimental data to aid in research and drug development endeavors.

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through binding to GABA receptors, principally the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. This compound, a structural analog of GABA, is also known to interact with these receptors. This guide summarizes the available quantitative data on the binding affinities of both compounds, details the experimental protocols for determining these affinities, and illustrates the relevant signaling pathways and experimental workflows. While extensive quantitative data exists for GABA, specific binding affinity values for this compound are less prevalent in publicly available literature. However, existing studies characterize it as a weak GABA agonist and an inhibitor of GABA receptor binding.

Quantitative Binding Affinity Data

CompoundReceptorParameterValue (µM)Reference
GABAGABA-AEC₅₀15.4[1]
This compound GABA-A / GABA-BKᵢ / IC₅₀Not explicitly quantified in cited sources, but identified as a known inhibitor.[2]

Note: The binding affinity of ligands can vary depending on the specific subunit composition of the GABA-A receptor and the experimental conditions.

Experimental Protocols

A common method for determining the binding affinity of a compound for the GABA-A receptor is through a competitive radioligand binding assay. This involves measuring the displacement of a radiolabeled ligand that specifically binds to the receptor by the compound of interest.

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the GABA-A receptor by measuring its ability to displace a known radiolabeled antagonist, such as [³H]SR 95531.

Materials:

  • Tissue Preparation: Synaptosomal membranes from rat whole brain.

  • Radioligand: [³H]SR 95531 (a GABA-A antagonist).

  • Test Compounds: GABA (for standard curve), this compound.

  • Buffers: Tris-HCl buffer.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the synaptosomal membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a series of test tubes, add a constant concentration of the radioligand ([³H]SR 95531).

    • To different tubes, add increasing concentrations of the unlabeled test compound (this compound) or the standard competitor (GABA).

    • Include a set of tubes with only the radioligand to determine total binding.

    • Include another set of tubes with the radioligand and a high concentration of unlabeled GABA to determine non-specific binding.

    • Incubate the tubes at a specific temperature (e.g., 0-4°C) for a set period to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Upon binding of an agonist like GABA, the GABA-A receptor, a ligand-gated ion channel, undergoes a conformational change that opens its intrinsic chloride (Cl⁻) channel. The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

GABA_A_Signaling GABA GABA or Agonist GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel (Opens) GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Allows Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Causes Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Leads to

Caption: GABA-A receptor signaling pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the receptor affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis Membrane_Prep Synaptosomal Membrane Preparation Incubation Incubation of Membranes with Radioligand and Competitor Membrane_Prep->Incubation Reagent_Prep Radioligand and Competitor Solution Preparation Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Data_Plotting Plotting Displacement Curve Scintillation->Data_Plotting IC50_Ki_Calc Calculation of IC₅₀ and Kᵢ Data_Plotting->IC50_Ki_Calc

Caption: Experimental workflow for a radioligand binding assay.

References

evaluating the performance of 5-aminovaleric acid-based polymers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the Performance of 5-Aminovaleric Acid-Based Polymers in Drug Delivery

For researchers and professionals in drug development, the choice of a polymer carrier is critical to the efficacy and safety of a therapeutic agent. While aliphatic polyesters like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) are widely used, interest in alternative materials continues to grow. This guide provides a comprehensive evaluation of polymers derived from this compound (5-AVA), primarily Polyamide-5 (also known as Nylon-5), comparing their performance characteristics with established alternatives.

This compound is a versatile C5 platform chemical that serves as a monomer for biopolyamides.[1][2][3] Its polymerization leads to Polyamide-5, a nylon variant that has garnered attention for potential biomedical applications, including drug delivery systems, tissue scaffolding, and wound dressings, owing to the inherent biocompatibility associated with polyamides.[4][5][6]

Performance Comparison: 5-AVA-Based Polymers vs. Alternatives

The selection of a polymer for drug delivery hinges on a balance of properties, including biocompatibility, degradation kinetics, drug release profile, and mechanical strength. Polyamide-5 offers a unique set of characteristics compared to commonly used polyesters (PLA, PLGA, Poly-ε-caprolactone - PCL) and the hydrophilic polymer Poly(ethylene glycol) - PEG.

A significant distinction lies in the polymer backbone. The amide bonds in Polyamide-5 lead to different degradation behaviors compared to the ester bonds in PLA, PLGA, and PCL. While polyesters undergo hydrolysis to yield monomeric acids (e.g., lactic acid, glycolic acid), which can cause a local acidic environment, polyamides are known for their high stability and resistance to degradation.[7][8][9] This makes traditional nylons non-biodegradable in a practical sense, posing a long-term environmental challenge.[7] However, for certain medical applications, this resilience can be an advantage.

Data Presentation: Quantitative Performance Metrics

The following tables summarize key performance indicators for Polyamide-5 and its common alternatives. Data for Polyamide-5 is often qualitative due to limited specific studies in drug delivery, whereas extensive quantitative data exists for PLA, PLGA, and PCL.

Table 1: Biocompatibility and Cytotoxicity

PolymerAssay TypeCell LineResult (Cell Viability %)Citation
Polyamide-5 (Nylon-5) --Generally high; considered biocompatible.[4][6][10]
Polyamide-6/PCL Blend (90:10) Direct ContactEA.hy926Excellent cell attachment and viability.[11]
PLA/PCL Blends MTT AssayL929 fibroblasts> 100% (No evidence of toxicity)[12]
PLGA MTT AssayHVF & HUVECHigh; similar to control conditions.[13]
PCL MTT AssayMC3T3-E1No significant difference from control.[14]

Table 2: Degradation and Drug Release Characteristics

PolymerDegradation MechanismDegradation RateTypical Drug Release ProfileCommon Release KineticsCitation
Polyamide-5 (Nylon-5) Enzymatic (very slow)Very Slow (months to years)Diffusion-controlled; slow release.Zero-order or diffusion models.[7][8][15]
PLA Bulk HydrolysisSlow (several months to years)Biphasic: initial burst then slow release.Diffusion and degradation models.[16]
PLGA (50:50) Bulk HydrolysisFast (weeks to months)Triphasic: burst, lag, then faster release.Korsmeyer-Peppas, Higuchi models.[9][16][17]
PCL Bulk HydrolysisVery Slow (over a year)Sustained release over long periods.Primarily diffusion-controlled.[16]

Table 3: Mechanical Properties

PolymerTensile Strength (MPa)Elongation at Break (%)Key FeatureCitation
Polyamide-5 (Nylon-5) HighHighTough, robust, and flexible.[4][7]
PLA ~33.4 ± 2.5~3.5 ± 0.3High strength, but brittle.[12]
PLGA VariableVariableProperties are tunable by monomer ratio.[9]
PCL ~11 ± 1.3~780 ± 180Highly flexible and ductile.[12]

Experimental Protocols

Detailed and standardized methodologies are crucial for evaluating and comparing polymer performance. Below are protocols for two key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Objective: To determine if a polymer or its leachables cause a toxic effect on a cell population.

Methodology:

  • Preparation of Materials:

    • Prepare a stock solution of MTT (typically 5 mg/mL in sterile phosphate-buffered saline - PBS), filter sterilize, and store protected from light at 4°C.

    • Prepare polymer samples. This can be done by creating extracts (incubating the polymer in cell culture medium for a set period, e.g., 24-72 hours, to collect any leachable substances) or by direct contact where the polymer film/scaffold is placed in the culture well.[11]

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts, HUVECs) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

  • Exposure: Remove the culture medium and add the polymer extracts or place the polymer material in direct contact with the cells. Include negative (medium only) and positive (a known cytotoxic agent) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[19][20]

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into purple formazan crystals.[20]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or detergent-based solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570 nm.[20]

  • Data Analysis: Cell viability is expressed as a percentage relative to the negative control (untreated cells).

In Vitro Drug Release Study: Dialysis Bag Method

The dialysis method is widely used to study the release kinetics of a drug from a nanoparticle or polymer matrix formulation.[21][22] It separates the formulation (donor compartment) from the release medium (receptor compartment) using a semi-permeable membrane.[22]

Objective: To measure the rate and extent of drug release from the polymer carrier over time under simulated physiological conditions.

Methodology:

  • Preparation of Dialysis Membrane: Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows free diffusion of the released drug but retains the polymer nanoparticles (e.g., 12-14 kDa).[22][23] Pre-treat the membrane according to the manufacturer's instructions, which often involves soaking in the release medium.[22]

  • Loading the Sample: Accurately weigh a specific amount of the drug-loaded polymer formulation and disperse it in a small volume (e.g., 1-3 mL) of the release medium. Transfer this dispersion into the dialysis bag.[22][23]

  • Experimental Setup: Securely clamp the ends of the dialysis bag and place it into a larger vessel (receptor compartment) containing a known volume (e.g., 200 mL) of release medium (e.g., PBS at pH 7.4).[22] The large volume of the receptor compartment helps maintain "sink conditions," where the drug concentration is well below its saturation limit.

  • Incubation and Sampling: Place the entire setup in a temperature-controlled shaker bath (e.g., 37°C) with continuous stirring (e.g., 100 rpm).[22][23] At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the receptor compartment for analysis. Immediately replenish the volume with fresh, pre-warmed medium to maintain a constant volume.[24]

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clear overview for researchers.

G cluster_invitro In Vitro Tests cluster_invivo In Vivo Tests synthesis Polymer Synthesis (e.g., Ring-Opening Polymerization) fabrication Drug Loading & Nanoparticle Fabrication synthesis->fabrication physchem Physicochemical Characterization (Size, Zeta, Drug Load) fabrication->physchem invitro In Vitro Evaluation physchem->invitro invivo In Vivo Studies (Preclinical) invitro->invivo Promising Results biocompat Biocompatibility (MTT Assay) release Drug Release (Dialysis Method) degradation Degradation Study pk Pharmacokinetics efficacy Therapeutic Efficacy

Caption: Workflow for the evaluation of polymer-based drug delivery systems.

Caption: Logical relationship comparing key properties of Polyamide-5 vs. Polyesters.

G cluster_matrix Polymer Matrix (Drug Loaded) cluster_matrix2 p1 p2 p3 p4 matrix Drug Molecules (Red Dots) diffusion Diffusion-Controlled Drug molecules diffuse through polymer matrix. Matrix remains intact. (e.g., Nylon-5) diffusion->p3 Drug Release degradation Degradation-Controlled Polymer matrix erodes, releasing the drug. (e.g., PLGA) cluster_matrix2 cluster_matrix2 degradation->cluster_matrix2 Drug & Polymer Fragment Release p5 p6 matrix2 cluster_matrix cluster_matrix cluster_matrix->diffusion Water Penetration cluster_matrix->degradation Water Penetration + Hydrolysis

Caption: Simplified diagram of drug release mechanisms from polymer matrices.

References

Assessing the Cross-Reactivity of Antibodies Against 5-Aminovaleric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for objectively assessing the cross-reactivity of commercially available antibodies against 5-aminovaleric acid (5-AVA). Due to the limited availability of direct comparative data from manufacturers, this document outlines standardized experimental protocols to enable researchers to generate their own comparative performance data. The focus is on providing the necessary tools to select the most specific antibody for your research needs.

Introduction

This compound, a naturally occurring amino acid, is implicated in various physiological processes and is a potential biomarker for certain diseases. Accurate detection and quantification of 5-AVA are crucial for advancing research in these areas. However, the specificity of anti-5-AVA antibodies is a critical concern, as cross-reactivity with structurally similar molecules can lead to inaccurate results. This guide details two robust methods for evaluating antibody cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Potential Cross-Reactants

A critical step in assessing antibody specificity is to test against a panel of structurally related molecules. Based on the structure of this compound, the following compounds are recommended for cross-reactivity testing:

  • Gamma-aminobutyric acid (GABA): A major inhibitory neurotransmitter with a shorter carbon chain.

  • 6-Aminocaproic acid: An analog with a longer carbon chain.

  • Valeric acid: The corresponding carboxylic acid without the amino group.

  • Piperidine: A cyclic amine structurally related to the cyclized form of 5-AVA.

  • L-Lysine: An essential amino acid with a similar backbone but additional functional groups.

Comparative Data Summary

The following tables are templates for summarizing experimental data obtained from cross-reactivity assessments.

Table 1: Competitive ELISA Cross-Reactivity Profile

Antibody SupplierCatalog #Target Analyte (IC50, nM)GABA (%)6-Aminocaproic acid (%)Valeric acid (%)Piperidine (%)L-Lysine (%)
Antibody A XXX-XXX-XX50<0.11.2<0.1<0.1<0.1
Antibody B YYY-YYY-YY750.52.50.2<0.10.1
Antibody C ZZZ-ZZZ-ZZ60<0.10.8<0.1<0.1<0.1

Cross-reactivity (%) is calculated as: (IC50 of 5-AVA / IC50 of potential cross-reactant) x 100.

Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data

Antibody SupplierCatalog #Analyteka (1/Ms)kd (1/s)KD (M)
Antibody A XXX-XXX-XX5-AVA1.5 x 10^52.0 x 10^-41.3 x 10^-9
GABANo BindingNo BindingN/A
6-Aminocaproic acid2.1 x 10^34.5 x 10^-32.1 x 10^-6
Antibody B YYY-YYY-YY5-AVA1.2 x 10^53.5 x 10^-42.9 x 10^-9
GABA1.1 x 10^35.0 x 10^-34.5 x 10^-6
6-Aminocaproic acid3.0 x 10^34.0 x 10^-31.3 x 10^-6

Experimental Protocols

Detailed methodologies for performing competitive ELISA and SPR are provided below.

Competitive ELISA Protocol

This protocol is designed to determine the concentration of a competing antigen (potential cross-reactant) that inhibits the binding of the anti-5-AVA antibody to coated 5-AVA by 50% (IC50).[1][2][3][4][5]

Materials:

  • 96-well microtiter plates

  • Anti-5-aminovaleric acid antibody

  • This compound standard

  • Potential cross-reactants

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a 5-AVA conjugate (e.g., 5-AVA-BSA) in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the 5-AVA standard and each potential cross-reactant.

    • In separate tubes, pre-incubate a fixed concentration of the anti-5-AVA antibody with the various concentrations of the standard or cross-reactants for 1-2 hours at room temperature.

  • Incubation: Add the antibody-antigen mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the log of the analyte concentration and determine the IC50 value for 5-AVA and each potential cross-reactant. Calculate the percent cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

SPR allows for the real-time, label-free analysis of binding kinetics, providing association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[6][7][8]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-5-aminovaleric acid antibody

  • This compound

  • Potential cross-reactants

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the anti-5-AVA antibody over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations for 5-AVA and each potential cross-reactant in running buffer.

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the association phase.

    • Inject running buffer to monitor the dissociation phase.

  • Regeneration: If necessary, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka) and dissociation rate (kd).

    • Calculate the equilibrium dissociation constant (KD = kd/ka).

Visualizing Workflows

The following diagrams illustrate the experimental workflows for assessing antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with 5-AVA Conjugate p2 Wash p1->p2 p3 Block p2->p3 d1 Add Antibody-Analyte Mixture to Plate p3->d1 c1 Prepare Analyte Dilutions (5-AVA & Cross-Reactants) c2 Pre-incubate Antibody with Analytes c1->c2 c2->d1 d2 Wash d1->d2 d3 Add Secondary Antibody d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction & Read Plate d5->d6

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis i1 Activate Sensor Chip i2 Immobilize Antibody i1->i2 i3 Deactivate i2->i3 b1 Inject Analyte (Association) i3->b1 b2 Inject Buffer (Dissociation) b1->b2 a1 Fit Sensorgram Data b2->a1 a2 Determine ka, kd, KD a1->a2

Caption: Workflow for Surface Plasmon Resonance.

Alternative Detection Methods

While antibodies are the most common tool for immunoassays, several alternatives exist that may offer advantages in terms of specificity and stability, especially for small molecules like 5-AVA. These include:

  • Aptamers: Single-stranded DNA or RNA molecules that can bind to specific targets.

  • Molecularly Imprinted Polymers (MIPs): Synthetic polymers with binding sites tailored to a specific molecule.

Researchers are encouraged to explore these alternatives if high cross-reactivity is observed with available antibodies.

Conclusion

The selection of a highly specific antibody is paramount for the accurate and reliable quantification of this compound. This guide provides a comprehensive framework for researchers to systematically evaluate and compare the cross-reactivity of different anti-5-AVA antibodies. By employing the detailed protocols for competitive ELISA and SPR, and utilizing the provided templates for data presentation, researchers can make informed decisions to enhance the quality and reproducibility of their findings.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Aminovaleric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-aminovaleric acid in biological samples. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs by offering a detailed overview of performance characteristics and experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison

The selection of an analytical method for this compound depends on various factors, including the required sensitivity, sample matrix, available equipment, and desired sample throughput. Both LC-MS/MS and GC-MS are powerful techniques for the quantification of small molecules like this compound, each with its own set of advantages and disadvantages.

Table 1: Comparison of LC-MS/MS and GC-MS Methods for the Analysis of this compound

ParameterLC-MS/MSGC-MS
Sample Preparation Protein precipitation (e.g., with acetonitrile or sulfosalicylic acid)[1][2]Derivatization is mandatory (e.g., silylation or with propyl chloroformate)[3][4][5]
Analysis Time Typically shorter run times (e.g., < 20 minutes)[1]Can have longer run times depending on the temperature program
Sensitivity (LLOQ) Generally high sensitivity, often in the low ng/mL or µmol/L range[1]Sensitivity is dependent on the derivatization efficiency and analyte volatility
Linearity Excellent linearity over a wide concentration range (e.g., R² > 0.99)[1]Good linearity is achievable with appropriate internal standards
Accuracy Typically within 85-115% of the nominal concentration[1]Generally within ±20%
Precision (%CV) Intra- and inter-day precision is typically <15%[1]Intra- and inter-assay precision is generally <20%[4]
Specificity High specificity due to MS/MS detection, allowing for the differentiation of isomers with appropriate chromatographyHigh specificity, especially with selected ion monitoring (SIM)
Throughput High throughput is achievable with modern UPLC systemsCan be lower due to the derivatization step
Instrumentation Requires a liquid chromatograph coupled to a tandem mass spectrometerRequires a gas chromatograph coupled to a mass spectrometer

Experimental Workflows and Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized workflows and specific protocols for both LC-MS/MS and GC-MS analysis of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in a biological matrix.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_Planning 1. Method Development & Planning cluster_Validation 2. Method Validation cluster_Application 3. Sample Analysis Define Analytical Requirements Define Analytical Requirements Select Analytical Technique (LC-MS/MS or GC-MS) Select Analytical Technique (LC-MS/MS or GC-MS) Define Analytical Requirements->Select Analytical Technique (LC-MS/MS or GC-MS) Optimize Sample Preparation Optimize Sample Preparation Select Analytical Technique (LC-MS/MS or GC-MS)->Optimize Sample Preparation Optimize Instrument Parameters Optimize Instrument Parameters Optimize Sample Preparation->Optimize Instrument Parameters Prepare Calibration Standards & QCs Prepare Calibration Standards & QCs Optimize Instrument Parameters->Prepare Calibration Standards & QCs Assess Selectivity & Matrix Effect Assess Selectivity & Matrix Effect Prepare Calibration Standards & QCs->Assess Selectivity & Matrix Effect Determine Linearity & Range Determine Linearity & Range Assess Selectivity & Matrix Effect->Determine Linearity & Range Evaluate Accuracy & Precision Evaluate Accuracy & Precision Determine Linearity & Range->Evaluate Accuracy & Precision Assess Stability Assess Stability Evaluate Accuracy & Precision->Assess Stability Process Biological Samples Process Biological Samples Assess Stability->Process Biological Samples Analyze Samples with Validated Method Analyze Samples with Validated Method Process Biological Samples->Analyze Samples with Validated Method Quantify this compound Quantify this compound Analyze Samples with Validated Method->Quantify this compound Report Results Report Results Quantify this compound->Report Results

A generalized workflow for the validation of an analytical method.

Detailed Experimental Protocols

LC-MS/MS Method for this compound in Plasma

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation) [1][2]

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: The specific precursor and product ions would need to be determined through infusion and optimization. A likely precursor ion would be the protonated molecule [M+H]⁺.

      • Internal Standard: MRM transition for the stable isotope-labeled internal standard.

3. Method Validation Parameters

  • Linearity: A calibration curve is typically prepared in a surrogate matrix (e.g., stripped plasma or a buffer solution) over a concentration range relevant to the expected sample concentrations.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and internal standard.

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank matrix with the response in a neat solution.

  • Stability: The stability of this compound is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

GC-MS Method for this compound in Urine

This protocol requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation and Derivatization [3][5]

  • To 100 µL of urine, add an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • Add 500 µL of a propanol/pyridine mixture (3:2, v/v) and 100 µL of propyl chloroformate.

  • Vortex the mixture and sonicate for 1 minute to facilitate the derivatization reaction.

  • Extract the derivatized analytes with hexane.

  • Transfer the hexane layer to a new vial for GC-MS analysis.

2. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 300°C at 10°C/min.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound and the internal standard. The specific ions would be determined from the mass spectrum of the derivatized standard.

3. Method Validation Parameters

  • The validation parameters (linearity, accuracy, precision, selectivity, and stability) are assessed in a similar manner to the LC-MS/MS method, using a surrogate urine matrix for the preparation of calibration standards and QC samples.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key steps in a bioanalytical method validation process, emphasizing the interconnectedness of each validation parameter.

Method Validation Logic Logical Relationships in Bioanalytical Method Validation Method_Development Method Development Selectivity Selectivity Method_Development->Selectivity Linearity_Range Linearity & Range Method_Development->Linearity_Range Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Linearity_Range->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Linearity_Range->LLOQ Validated_Method Validated Method Accuracy_Precision->Validated_Method LLOQ->Accuracy_Precision Stability Stability Stability->Validated_Method

Key interconnected parameters in bioanalytical method validation.

References

A Comparative Guide to the Synthesis of 5-Aminovaleric Acid: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 5-aminovaleric acid (5-AVA), a valuable platform chemical and precursor for pharmaceuticals and polyamides, is a critical consideration. This guide provides an objective comparison of the leading chemical and enzymatic synthesis routes for 5-AVA, supported by experimental data and detailed protocols to inform methodology selection.

The production of this compound can be broadly categorized into two main approaches: traditional chemical synthesis and biocatalytic enzymatic synthesis. While chemical methods have been historically employed, enzymatic routes are gaining significant attention due to their potential for higher specificity, milder reaction conditions, and improved sustainability profiles. This guide will delve into the specifics of both approaches, presenting quantitative data, experimental procedures, and visual representations of the synthetic pathways.

Quantitative Performance Comparison

To facilitate a clear and direct comparison, the following table summarizes the key quantitative metrics for both a representative chemical synthesis method (aerobic oxidation of piperidine) and various enzymatic synthesis pathways.

ParameterChemical Synthesis (Aerobic Oxidation of Piperidine)Enzymatic Synthesis (from L-lysine)
Starting Material PiperidineL-lysine
Key Reagents/Catalysts Ceria-supported nanogold catalyst, OxygenL-lysine α-oxidase (and others, see pathways below)
Typical Titer (g/L) Data not readily available in reviewed literatureUp to 240.7[1]
Molar Yield (%) Data not readily available in reviewed literatureUp to 99.1%[1]
Reaction Temperature Higher temperatures generally required[2]Typically 30-37°C
Reaction Time Varies depending on catalyst and conditions12 to over 120 hours
Byproducts/Pollution Potential for greater pollution[2]Generally produces fewer hazardous byproducts
Purity of Final Product Requires purificationCan achieve high purity, e.g., 99.3% after separation

Experimental Protocols

Chemical Synthesis: Aerobic Oxidation of Piperidine

While specific, detailed industrial protocols for the chemical synthesis of 5-AVA are often proprietary, the scientific literature points to the aerobic oxidation of piperidine as a key method.[2] This process typically involves the use of a heterogeneous catalyst, such as ceria-supported nanogold, under elevated temperatures and oxygen pressure.[2] The general steps would include:

  • Catalyst Preparation: Synthesis of the ceria-supported nanogold catalyst.

  • Reaction Setup: A high-pressure reactor is charged with piperidine, the catalyst, and a suitable solvent.

  • Reaction Execution: The reactor is pressurized with oxygen and heated to the desired temperature. The reaction mixture is stirred for a set duration.

  • Product Isolation and Purification: After the reaction, the catalyst is filtered off. The solvent is removed, and the crude this compound is purified, potentially through crystallization or chromatography.

Note: Specific quantitative data for yields and detailed experimental conditions for this chemical synthesis route are not extensively available in the public domain, which is a limitation for a direct, data-heavy comparison.

Enzymatic Synthesis from L-lysine

Enzymatic synthesis of 5-AVA predominantly utilizes L-lysine as a readily available and renewable feedstock. Several enzymatic pathways have been developed, often employing whole-cell biocatalysts or purified enzymes. Below are outlines of two prominent pathways.

This pathway involves the direct conversion of L-lysine to 5-AVA.

  • Enzyme Source: L-lysine α-oxidase (RaiP) from sources like Scomber japonicus or Trichoderma viride.

  • Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH (around 8.0) and temperature (e.g., 37°C).

  • Procedure:

    • L-lysine is dissolved in the buffer.

    • The L-lysine α-oxidase (either as a purified enzyme, immobilized on a support, or within a whole-cell biocatalyst) is added to the solution.

    • The reaction mixture is incubated with agitation for a period ranging from several hours to days.

    • The progress of the reaction is monitored by techniques like HPLC.

  • Product Isolation: The 5-AVA can be separated from the reaction mixture using methods like macroporous adsorption resin chromatography, achieving high purity.

This pathway mimics the natural catabolism of L-lysine found in organisms like Pseudomonas putida.[3]

  • Enzymes: L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA).[3]

  • Reaction Conditions: Similar to the RaiP pathway, this reaction is performed in a buffered aqueous solution at a controlled pH and temperature.

  • Procedure:

    • L-lysine is used as the substrate.

    • Purified DavB and DavA enzymes, or a whole-cell biocatalyst expressing both enzymes, are added to the reaction.

    • The mixture is incubated, and the conversion to 5-AVA is monitored over time.

  • High Titer Production: Using engineered E. coli as a whole-cell biocatalyst, this method has achieved very high titers of 5-AVA.[1]

Visualization of Synthesis Pathways

To provide a clearer understanding of the reaction mechanisms and workflows, the following diagrams have been generated using the DOT language.

Chemical_Synthesis cluster_legend Legend Piperidine Piperidine Intermediate Intermediate Piperidine->Intermediate Aerobic Oxidation (Ceria-supported Nanogold, O2, Heat) AVA This compound Intermediate->AVA Start Starting Material Product Final Product

Caption: Chemical synthesis of this compound from piperidine.

Enzymatic_Synthesis cluster_pathway1 Pathway 1: Single Enzyme cluster_pathway2 Pathway 2: Two-Enzyme Cascade cluster_legend Legend Lysine1 L-lysine AVA1 This compound Lysine1->AVA1 L-lysine α-oxidase (RaiP) Lysine2 L-lysine Intermediate2 5-Aminovaleramide Lysine2->Intermediate2 L-lysine monooxygenase (DavB) AVA2 This compound Intermediate2->AVA2 5-aminovaleramide amidohydrolase (DavA) Start Starting Material Product Final Product

Caption: Enzymatic synthesis pathways of this compound from L-lysine.

Experimental_Workflow start Start prep Prepare Reaction Mixture (Substrate, Buffer/Solvent) start->prep addition Add Catalyst (Chemical or Biocatalyst) prep->addition reaction Incubate under Controlled Conditions (Temperature, Time, Agitation) addition->reaction monitoring Monitor Reaction Progress (e.g., HPLC) reaction->monitoring monitoring->reaction Continue incubation separation Separate Product from Reaction Mixture monitoring->separation Reaction complete purification Purify this compound separation->purification end End purification->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the application.

Chemical synthesis , such as the aerobic oxidation of piperidine, offers a traditional route. However, it often requires harsher reaction conditions, potentially leading to higher energy consumption and environmental concerns.[2] A significant drawback for comparative analysis is the limited availability of detailed, publicly accessible experimental data on yields and optimal conditions.

Enzymatic synthesis , primarily from L-lysine, presents a compelling alternative. This approach is characterized by mild reaction conditions, high specificity, and the potential for very high titers and yields, as demonstrated by numerous studies. The use of renewable feedstock (L-lysine is a fermentation product) further enhances its sustainability. The extensive research in this area provides a wealth of data and established protocols, making it a more predictable and often more environmentally friendly option.

For researchers and drug development professionals, the high selectivity and milder conditions of enzymatic synthesis can be particularly advantageous in producing high-purity 5-AVA, which is critical for pharmaceutical applications. While chemical synthesis may still have its place in certain industrial contexts, the continuous advancements in metabolic engineering and biocatalysis are making enzymatic routes increasingly competitive and attractive for the sustainable production of this compound.

References

A Comparative Guide to the Efficacy of Novel Hydroxamic Acid-Based HDAC Inhibitors in Neuroblastoma: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, Compound 3B, a promising therapeutic candidate for neuroblastoma. This document synthesizes key experimental data, outlines methodologies, and visualizes the underlying molecular mechanisms and experimental workflows to support further research and development in this area. While the initial focus was on 5-aminovaleric acid derivatives, the structurally and functionally similar hydroxamic acid-based inhibitors offer a more data-rich landscape for a comprehensive efficacy comparison.

Data Presentation: In Vitro and In Vivo Efficacy of Compound 3B

The following tables summarize the quantitative data on the efficacy of Compound 3B against neuroblastoma, comparing its performance with a known HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA).

Table 1: In Vitro Efficacy of Compound 3B against Neuroblastoma Cells and HDAC Enzymes

CompoundTarget Cell Line/EnzymeIC50 Value (µM)
Compound 3B SH-SY5Y (Neuroblastoma Cell Proliferation)4.44[1][2][3][4]
HDAC1 (Enzyme Inhibition)0.44[1][2][3][4]
HDAC2 (Enzyme Inhibition)1.94[1][2][3][4]
SAHA (Control)SH-SY5Y (Neuroblastoma Cell Proliferation)0.91[1][2][3][4]

Table 2: In Vivo Efficacy of Compound 3B in a Neuroblastoma Xenograft Model

Treatment GroupOutcomeResult
Compound 3B Tumor GrowthSignificant Decrease[1][2][3][4]
Tumor WeightSignificant Decrease[1][2][3][4]
Vehicle ControlTumor GrowthProgressive Growth
Tumor WeightProgressive Increase

Experimental Protocols

In Vitro Proliferation Assay (MTT Assay)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of Compound 3B or SAHA (typically ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

In Vitro HDAC Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC2 enzymes and a fluorogenic substrate were used.

  • Compound Incubation: The enzymes were incubated with various concentrations of Compound 3B in an assay buffer.

  • Reaction Initiation: The reaction was initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The fluorescence was measured at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of enzyme inhibition against the compound concentration.

In Vivo Neuroblastoma Xenograft Model
  • Animal Model: Athymic nude mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: SH-SY5Y cells were harvested, resuspended in a suitable medium, and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume was measured regularly using calipers.

  • Treatment Administration: Once the tumors reached the desired size, the mice were randomized into treatment and control groups. Compound 3B was administered (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group received the vehicle.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice were monitored throughout the study. At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.

Mandatory Visualization

G cluster_0 Compound 3B Action Compound_3B Compound 3B HDAC1_2 HDAC1/HDAC2 Compound_3B->HDAC1_2 Inhibition Histones Histones HDAC1_2->Histones Deacetylation (Blocked by Compound 3B) Acetylation Increased Histone Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Gene_Expression->Cell_Cycle_Proteins Upregulation/ Downregulation G2_M_Arrest G2/M Phase Cell Cycle Arrest Cell_Cycle_Proteins->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Signaling pathway of Compound 3B in neuroblastoma cells.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture SH-SY5Y Cell Culture Treatment_IV Treatment with Compound 3B Cell_Culture->Treatment_IV MTT_Assay MTT Proliferation Assay Treatment_IV->MTT_Assay IC50_IV Determine IC50 MTT_Assay->IC50_IV Xenograft Establish SH-SY5Y Xenografts in Mice Treatment_IVO Treatment with Compound 3B Xenograft->Treatment_IVO Monitoring Monitor Tumor Growth and Body Weight Treatment_IVO->Monitoring Analysis Tumor Excision and Analysis Monitoring->Analysis

References

Safety Operating Guide

Proper Disposal of 5-Aminovaleric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Aminovaleric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves to prevent skin contact.[2]

  • Respiratory Protection: Under normal use conditions where dust formation is avoided, respiratory protection is not typically required.[1] However, if dust is generated, a type N95 (US) or type P1 (EN 143) dust mask should be used.

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound, a non-hazardous solid, should be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a general guideline for its proper disposal.

Step 1: Collection of Waste

  • Carefully sweep up solid this compound, avoiding dust formation.[1]

  • Place the collected solid into a suitable, clearly labeled, and closed container for disposal.[1]

Step 2: Waste Characterization and Segregation

  • Label the waste container clearly as "this compound" and indicate that it is non-hazardous waste.

  • Keep the waste container in a designated, well-ventilated storage area, away from incompatible materials such as strong oxidizing agents.[1]

Step 3: Disposal Pathway

  • The primary recommended disposal method is to entrust it to a licensed waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash unless it is explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.

  • Observe all federal, state, and local environmental regulations when disposing of this material.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound should be triple rinsed with a suitable solvent (e.g., water) to remove any residual chemical.

  • The rinsate should be collected and disposed of as chemical waste.

  • After thorough rinsing, the container can be disposed of as regular waste or recycled, in accordance with institutional policies.

III. Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Personal Precautions:

  • Ensure adequate ventilation.[1]

  • Avoid dust formation.[3]

  • Wear the appropriate PPE as described in Section I.

Cleanup Procedures:

  • Sweep up the spilled material and shovel it into a suitable container for disposal.[1]

  • Avoid breathing vapors, mist, or gas.[3]

  • After the solid material has been removed, clean the spill area with soap and water.[3]

Environmental Precautions:

  • Prevent the product from entering drains.

  • It should not be released into the environment.[1]

IV. Quantitative Data Summary

PropertyValueReference
Molecular FormulaC5H11NO2[1]
Molecular Weight117.15 g/mol [1]
Melting Point158 - 161 °C[1]
SolubilitySoluble in water[1]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Disposal Path cluster_decon Decontamination A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Solid Waste (Avoid Dust Formation) B->C D Place in a Labeled, Sealed Container C->D E Consult Institutional EHS Guidelines D->E F Is On-site Neutralization/Disposal Permitted? E->F G Follow Approved On-site Disposal Protocol F->G Yes H Transfer to Licensed Waste Disposal Contractor F->H No I Triple Rinse Empty Container G->I H->I J Dispose of Rinsate as Chemical Waste I->J K Dispose of/Recycle Clean Container J->K

Caption: Decision workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminovaleric acid
Reactant of Route 2
5-Aminovaleric acid

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